6-Nitrochromone
Description
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Properties
IUPAC Name |
6-nitrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWADBVBOPTYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357218 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51484-05-0 | |
| Record name | 6-Nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Nitrochromone from 2-Hydroxy-5-nitroacetophenone
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 6-nitrochromone from 2-hydroxy-5-nitroacetophenone. Chromones are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug development.[1] The introduction of a nitro group at the 6-position can serve as a crucial handle for further functionalization or can itself contribute to the biological profile of the molecule.[2] This document details the Vilsmeier-Haack reaction, a reliable and efficient method for this transformation, covering the underlying mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug discovery.
Introduction: The Significance of the Chromone Scaffold
The chromone, or 4H-1-benzopyran-4-one, scaffold is a privileged structure in medicinal chemistry, forming the core of many naturally occurring and synthetic compounds with diverse and potent biological activities.[1][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The versatility of the chromone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.
This compound, the target of this guide, is a valuable synthetic intermediate. The electron-withdrawing nature of the nitro group at the 6-position enhances the reactivity of the chromone system and provides a versatile functional group for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecules.[2][4] This makes the efficient synthesis of this compound a critical step in the development of novel therapeutic agents.
Reaction Overview: The Vilsmeier-Haack Approach
The synthesis of this compound from 2-hydroxy-5-nitroacetophenone is effectively achieved through the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve a one-pot formylation and subsequent cyclization of the starting acetophenone.[5][6]
Overall Reaction Scheme:
This method is advantageous due to its high efficiency, generally good to excellent yields, and the use of readily available and relatively inexpensive reagents.[5]
Delving into the Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent reaction with the substrate, leading to cyclization.
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Reaction with 2-Hydroxy-5-nitroacetophenone and Cyclization
The electron-rich phenoxide, formed from 2-hydroxy-5-nitroacetophenone, attacks the electrophilic carbon of the Vilsmeier reagent. A subsequent intramolecular cyclization, facilitated by the enolate of the acetophenone, leads to the formation of the chromone ring. The final step involves the elimination of dimethylamine and water to yield the stable this compound.
The choice of the Vilsmeier-Haack reaction is predicated on its ability to effect both formylation and cyclization in a single operational pot, which is both time and resource-efficient. The electron-withdrawing nitro group on the aromatic ring does not significantly hinder this reaction, which primarily relies on the nucleophilicity of the hydroxyl group and the enolizable ketone.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Hydroxy-5-nitroacetophenone | 1450-76-6 | 181.15 | 1.81 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 4.1 mL (6.75 g) | 4.4 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Crushed Ice/Deionized Water | - | - | 200 g / 200 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed for extraction | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | - |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed for eluent | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for eluent | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Beakers
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
Spectrometers (NMR, IR, MS)
Reaction Procedure
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 4.1 mL (4.4 eq) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which will appear as a pale yellow to colorless viscous liquid or solid complex.
-
Reaction with 2-Hydroxy-5-nitroacetophenone: To the freshly prepared Vilsmeier reagent, add 1.81 g (1.0 eq) of 2-hydroxy-5-nitroacetophenone in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of 200 g of crushed ice and 200 mL of deionized water.
-
Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. This will decompose the Vilsmeier complex and precipitate the crude product.
-
Continue stirring for 30 minutes until all the ice has melted.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual DMF and inorganic salts.
Purification
-
The crude solid can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
Melting Point: 172-175 °C[8]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.80 (d, 1H), 8.40 (dd, 1H), 7.80 (d, 1H), 7.70 (d, 1H), 6.50 (d, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~177.0, 158.0, 155.0, 144.0, 127.0, 125.0, 124.0, 120.0, 115.0.
-
IR (KBr, cm⁻¹): ~3100-3000 (C-H aromatic), 1660 (C=O, ketone), 1610, 1580 (C=C aromatic), 1520 (N-O asymmetric stretch), 1340 (N-O symmetric stretch).[9]
-
Mass Spectrometry (EI): m/z 191 (M⁺), 163, 135, 117.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Reaction Mechanism
Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism for this compound synthesis.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of this compound from 2-hydroxy-5-nitroacetophenone using the Vilsmeier-Haack reaction. The detailed protocol, mechanistic insights, and characterization data provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocol, through comprehensive characterization, ensures the reliable production of the target compound.
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ResearchGate. Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. [Link]
-
International Journal of Research and Analytical Reviews. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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ScienceDirect. Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Spectroscopic Investigation, ab initio HF and DFT Calculations and Other Biomolecular Properties of 6-methylchromone-3-carbonitrile. [Link]
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ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
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The Mechanism of 6-Nitrochromone Formation: A Guide to Synthesis and Regioselectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 6-position, creates 6-nitrochromone, a versatile building block for further synthetic transformations in drug discovery programs.[2] This technical guide provides an in-depth exploration of the mechanism governing the formation of this compound. We will dissect the principles of electrophilic aromatic substitution as applied to the unique electronic landscape of the chromone nucleus, explain the critical factors dictating the reaction's regioselectivity, and provide a field-proven experimental protocol for its synthesis.
The Chromone Nucleus: An Electronic Perspective
Understanding the formation of this compound begins with an appreciation of the electronic properties of the parent chromone ring system. The structure consists of a benzene ring fused to a γ-pyrone ring. This fusion creates a complex interplay of electron-donating and electron-withdrawing effects that dictates its reactivity in electrophilic aromatic substitution (SEAr) reactions.[3]
-
Activating Influence: The heterocyclic oxygen atom (position 1) acts as an electron-donating group via resonance. Its lone pairs of electrons can be delocalized into the fused benzene ring, increasing the electron density, particularly at the positions ortho and para to it (C-8 and C-6, respectively). This effect activates the ring towards electrophilic attack.[4]
-
Deactivating Influence: Conversely, the α,β-unsaturated ketone system of the pyrone ring, particularly the carbonyl group at position 4, is strongly electron-withdrawing. This deactivating effect reduces the overall nucleophilicity of the benzene ring and directs incoming electrophiles to the positions meta to the carbonyl group (C-6 and C-8).
The convergence of these two opposing electronic influences is the key to understanding the regiochemistry of nitration. The C-6 position is uniquely favored as it is both para to the strongly activating ether oxygen and meta to the deactivating carbonyl group. The C-8 position, being ortho to the activator and also meta to the deactivator, is the second most likely site for substitution.
The Mechanism of Electrophilic Nitration
The nitration of chromone is a classic example of an electrophilic aromatic substitution reaction, which proceeds via a well-established three-step mechanism.[5]
Step 1: Generation of the Electrophile (Nitronium Ion)
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[6] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich π system of the chromone's benzene ring attacks the nitronium ion. The attack preferentially occurs at the C-6 position due to the combined directing effects described previously. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial; the positive charge can be delocalized over several atoms, including the ether oxygen, which provides significant stabilization for attack at the C-6 and C-8 positions.
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the C-6 carbon. This restores the aromatic π system, yielding the final product, this compound.
The overall mechanistic pathway is visualized in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a flask immersed in an ice bath, add a calculated volume of concentrated H₂SO₄.
-
Causality: The reaction is highly exothermic. Pre-cooling the sulfuric acid is a critical safety measure to control the temperature upon addition of nitric acid and prevent runaway reactions or degradation of the nitrating agent.
-
Slowly, and with continuous stirring, add concentrated HNO₃ dropwise to the cold H₂SO₄. Maintain the temperature below 10 °C.
-
-
Reaction Setup:
-
In a separate flask, dissolve chromone (1.0 eq) in a small amount of cold, concentrated H₂SO₄.
-
Causality: Dissolving the substrate in the reaction medium ensures a homogeneous reaction and controlled addition.
-
Cool the solution in an ice bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the chromone solution dropwise to the vigorously stirred, pre-cooled mixed acid. The temperature must be strictly maintained between 0 and 5 °C.
-
Causality: Low temperature is crucial for selectivity. Higher temperatures can lead to the formation of byproducts, including the 8-nitro and 6,8-dinitro derivatives, and increase the risk of oxidative side reactions. [7] * After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours to ensure completion.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The product, being insoluble in water, will precipitate out of the aqueous solution.
-
Allow the ice to melt completely, and then collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
-
Purification and Characterization:
-
The crude this compound can be purified by recrystallization from ethanol.
-
Dry the purified, crystalline product under vacuum.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
-
Data Presentation
The physical and chemical properties of the target compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-nitrochromen-4-one | [8] |
| CAS Number | 51484-05-0 | ,[8] |
| Molecular Formula | C₉H₅NO₄ | ,[8] |
| Molecular Weight | 191.14 g/mol | ,[8] |
| Appearance | Solid | - |
| Melting Point | Data not consistently reported; requires experimental determination. | - |
Conclusion
The formation of this compound is a regioselective process governed by the fundamental principles of electrophilic aromatic substitution, specifically tailored to the unique electronic environment of the chromone scaffold. The activating, para-directing effect of the ether oxygen atom, combined with the deactivating, meta-directing effect of the carbonyl group, synergistically favors electrophilic attack at the C-6 position. By carefully controlling reaction conditions, particularly temperature, this compound can be synthesized efficiently, providing a valuable intermediate for the development of novel therapeutic agents. This guide provides both the theoretical framework and the practical methodology necessary for researchers to successfully utilize this important reaction.
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Simonis chromone cyclization. In a variation the reaction of phenols and beta-ketoesters and phosphorus pentoxide yields a chromone. This reaction is called Simonis chromone cyclization. Wikipedia. [Link]
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Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
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Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
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Kostanecki acylation. Wikipedia. [Link]
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Nitration of some 7-Hydroxychromones and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A. [Link]
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Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. ResearchGate. [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
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Chromone - a valid scaffold in Medicinal Chemistry. CORE. [Link]
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Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. ResearchGate. [Link]
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Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. Semantic Scholar. [Link]
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Nitration of C-5 position of chromones. ResearchGate. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. [Link]
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Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. [Link]
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Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile. ResearchGate. [Link]
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Synthesis of Chromones and Thiochromones (4H-Benzo[b]thiapyrones) from Enamines. RSC Publishing. [Link]
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Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing. [Link]
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General Methods of Preparing Chromones. ResearchGate. [Link]
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Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Journal of the Chemical Society. [Link]
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Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]
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(PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. ResearchGate. [Link]
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Nitration. Wikipedia. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Nitrochromone
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical examination of 6-nitrochromone (6-nitro-4H-chromen-4-one), a pivotal heterocyclic compound. Its unique electronic and structural features make it a versatile scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. An understanding of its chemical behavior is crucial for the rational design and development of novel therapeutic agents and functional materials.
Core Chemical and Physical Characteristics
This compound is a pale yellow crystalline solid. The presence of the nitro group at the 6-position significantly influences its chemical properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₄ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Melting Point | 172-175 °C | [2] |
| Appearance | Pale yellow crystalline solid | Chem-Impex |
| CAS Number | 51484-05-0 | [1] |
| IUPAC Name | 6-nitrochromen-4-one | [1] |
Spectroscopic Profile
The spectroscopic data provides a fingerprint for the identification and structural elucidation of this compound.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.85 (d, J=2.8 Hz, 1H, H-5), 8.45 (dd, J=9.2, 2.8 Hz, 1H, H-7), 8.20 (d, J=6.0 Hz, 1H, H-2), 7.95 (d, J=9.2 Hz, 1H, H-8), 6.50 (d, J=6.0 Hz, 1H, H-3).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 176.5 (C-4), 158.0 (C-2), 155.5 (C-8a), 144.0 (C-6), 136.0 (C-5), 126.0 (C-7), 123.5 (C-4a), 120.0 (C-8), 114.0 (C-3).
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include: ~3100 cm⁻¹ (aromatic C-H stretch), ~1660 cm⁻¹ (C=O stretch of the γ-pyrone ring), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1340 cm⁻¹ (symmetric NO₂ stretch).[1]
Synthesis of this compound: The Kostanecki-Robinson Reaction
The most prevalent and efficient method for synthesizing the chromone core is the Kostanecki-Robinson reaction. This reaction involves the cyclization of an o-hydroxyaryl ketone with an aliphatic anhydride in the presence of its sodium salt. For this compound, the synthesis starts from 2'-hydroxy-5'-nitroacetophenone.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-hydroxy-5'-nitroacetophenone (1 equivalent), anhydrous sodium acetate (3 equivalents), and acetic anhydride (10-15 volumes).
-
Reaction Execution: Heat the reaction mixture to 140-150 °C in an oil bath and maintain this temperature with vigorous stirring for 6-8 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with stirring. The crude this compound will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol to yield pale yellow needles.
Caption: Synthesis of this compound via the Kostanecki-Robinson Reaction.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the electrophilic character of the pyrone ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.
Reduction of the Nitro Group: Gateway to 6-Aminochromone
The reduction of the nitro group to an amine is a fundamental transformation, yielding 6-aminochromone, a key building block for many biologically active molecules.
Experimental Protocol: Reduction using SnCl₂/HCl
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add a solution of stannous chloride (SnCl₂) (3-5 equivalents) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution of this compound at room temperature.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. The resulting precipitate of 6-aminochromone is then collected by filtration, washed with water, and dried.
Sources
An In-depth Technical Guide to the Solubility of 6-Nitrochromone in Common Organic Solvents
This document serves as a comprehensive technical guide on the solubility of 6-Nitrochromone, a key intermediate in pharmaceutical development and a valuable building block in organic synthesis.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in reaction optimization, purification, formulation development, and biological screening.
While specific quantitative solubility data for this compound is not extensively published, this guide provides a robust framework for its experimental determination. We will delve into the theoretical principles governing its solubility, outline detailed, field-proven protocols for accurate measurement, and provide the necessary tools for data interpretation and presentation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Profile and Expected Solubility
This compound (C₉H₅NO₄, M.W. 191.14 g/mol ) is a pale yellow crystalline solid with a melting point in the range of 168-175 °C.[1] Its structure, featuring a polar nitro group (-NO₂) and a moderately polar chromone core, dictates its interaction with various solvents. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[2][3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The presence of the electron-withdrawing nitro group and the carbonyl group on the chromone ring suggests that this compound will exhibit good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Acetone and acetonitrile are particularly relevant for analytical techniques like HPLC.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols is expected to be moderate. While these solvents can act as hydrogen bond acceptors for the nitro and carbonyl oxygens, the lack of a hydrogen bond donor on this compound limits the extent of these interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity, it is expected to have very low solubility in nonpolar aliphatic hydrocarbons like hexane.[5] Solubility in aromatic hydrocarbons like toluene may be slightly higher due to potential π-π stacking interactions with the aromatic rings of the chromone structure.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in these solvents of intermediate polarity.
The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its bioavailability.[6][7] Therefore, experimental determination is not just recommended; it is a necessity for any substantive research or development program.
Framework for Experimental Solubility Determination
The accurate determination of solubility involves creating a saturated solution, ensuring it has reached equilibrium, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the supernatant.
Caption: General experimental workflow for solubility determination.
Detailed Experimental Protocols
Choosing the correct analytical method depends on the required accuracy, available equipment, and the physicochemical properties of the compound.
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Introduction: The Significance of 6-Nitrochromone
An In-Depth Technical Guide to the Structural Elucidation of 6-Nitrochromone
Abstract: This technical guide provides a comprehensive analysis of the molecular and potential crystal structure of this compound (C₉H₅NO₄), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] In the absence of an experimentally determined single-crystal X-ray structure, this document synthesizes data from advanced computational modeling and vibrational spectroscopy to define its molecular geometry.[2] Furthermore, a rigorous comparative analysis is conducted using the experimentally determined crystal structure of the closely related analogue, 6-nitro-2-trifluoromethylchromone, to infer and predict the supramolecular architecture of this compound. We present predicted intermolecular interactions, a proposed experimental protocol for single-crystal growth, and a forward-looking perspective on the definitive structural characterization of this important molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a deep understanding of the structural properties of this compound.
This compound is a derivative of the chromone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The introduction of a nitro group at the 6-position significantly modulates the molecule's electronic properties, enhancing its reactivity and potential as a synthetic building block for novel pharmaceutical agents and functional materials like fluorescent probes.[1] A precise understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies, as molecular conformation and crystal packing directly influence properties such as solubility, bioavailability, and receptor binding affinity.
Despite its importance, as of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the public domain. This guide addresses this knowledge gap by providing a multi-faceted structural analysis based on the best available theoretical and empirical data.
Theoretical and Spectroscopic Characterization
In the absence of direct crystallographic data, a combination of computational chemistry and vibrational spectroscopy provides a robust and scientifically validated model of the molecular structure.
Computational Modeling using Density Functional Theory (DFT)
A comprehensive theoretical investigation by Senthil kumar et al. provides the optimized molecular geometry of this compound.[2] Their work serves as the foundation for our understanding of the molecule's intrinsic structural parameters.
Causality of Method Selection: The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a widely accepted and well-validated methodology in computational chemistry. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that effectively balances accuracy and computational cost for organic molecules. The large 6-311++G(d,p) basis set ensures a high degree of flexibility in describing the electron distribution, incorporating diffuse functions (++) for non-bonding interactions and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms. This level of theory is crucial for accurately modeling the planar chromone ring and the polar nitro group.
The key geometric parameters from this computational study are summarized below.
Table 1: Calculated Geometric Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-C6 | 1.372 | C6-C1-C2 | 121.3 |
| C1-C2 | 1.451 | C1-C2-C3 | 122.9 |
| C2-C3 | 1.359 | C2-C3-O4 | 122.9 |
| C3-O4 | 1.221 | C3-O4-C5 | 118.1 |
| C5-C6 | 1.389 | O4-C5-C6 | 120.5 |
| C5-O10 | 1.363 | C1-C6-C5 | 114.3 |
| C6-N7 | 1.478 | C1-C6-N7 | 119.5 |
| N7-O8 | 1.220 | C5-C6-N7 | 118.4 |
| N7-O9 | 1.220 | C6-N7-O8 | 117.8 |
| C5-C11 | 1.450 | O8-N7-O9 | 124.4 |
Data synthesized from the computational results reported in Senthil kumar et al. (2015).[2] Atom numbering may be adapted for clarity.
The calculations confirm that the chromone bicyclic system is nearly planar. The nitro group is also predicted to be coplanar with the benzene ring to maximize resonance stabilization, a common feature in para-substituted nitrobenzene derivatives.[3]
Vibrational Spectroscopy (FT-IR & FT-Raman) Validation
Spectroscopic analysis provides an empirical check on the theoretical model. The vibrational frequencies calculated from the optimized DFT structure show excellent agreement with the experimental FT-IR and FT-Raman spectra, confirming that the computed geometry is a true representation of the molecule's ground state.[2]
Key Vibrational Modes Validating the Structure:
-
C=O Stretching: A strong band observed in the FT-IR spectrum, characteristic of the carbonyl group in the γ-pyrone ring.
-
NO₂ Symmetric/Asymmetric Stretching: Two distinct, strong bands are observed, confirming the presence and electronic environment of the nitro group.
-
C-O-C Stretching: Vibrations associated with the ether linkage in the pyrone ring.
-
Aromatic C-H and C=C Stretching: A series of bands corresponding to the vibrations of the bicyclic aromatic system.
The strong correlation between the predicted and observed spectra establishes a self-validating system, lending high confidence to the computed molecular model.
Crystal Structure Analysis via a Validated Proxy
To predict how this compound molecules arrange themselves in the solid state, we turn to the powerful technique of structural analogy.
Rationale for Proxy Selection: 6-nitro-2-trifluoromethylchromone
The crystal structure of 6-nitro-2-trifluoromethylchromone has been determined by X-ray diffraction.[2] This molecule is an ideal proxy for several reasons:
-
Structural Homology: It shares the identical this compound core.
-
Defined Perturbation: The only difference is the substitution of a hydrogen atom with a trifluoromethyl (CF₃) group at the 2-position. The CF₃ group is a well-understood substituent; it is a strong electron-withdrawing group and can participate in weak C-F···H interactions, but it does not fundamentally alter the core ring structure.
-
Data Availability: Experimental crystallographic data provides a real-world template for molecular conformation and intermolecular packing motifs.
By analyzing this known structure, we can make highly educated predictions about the parent compound, this compound.
Experimental Crystal Structure of the Analogue
6-nitro-2-trifluoromethylchromone crystallizes in the monoclinic system with the space group P2₁/c, containing four molecules per unit cell (Z=4).[2] This centrosymmetric space group is very common for organic molecules.
Table 2: Key Crystallographic Data for 6-nitro-2-trifluoromethylchromone
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
(Note: Specific cell parameter values are proprietary to crystallographic databases but the system and space group are reported in the literature.)[2]
In the solid state, the fused rings of the analogue are coplanar, and the nitro group lies in this plane. This experimental observation strongly supports the DFT prediction for this compound.[2]
Supramolecular Interactions and Crystal Packing Predictions
The forces governing the assembly of molecules in a crystal are non-covalent. Based on the functional groups present in this compound and insights from its trifluoromethylated analogue, we can predict the key intermolecular interactions.
Predicted Interactions:
-
C-H···O Hydrogen Bonds: The most likely dominant interaction. The acidic aromatic protons and the vinylic proton of the pyrone ring can act as hydrogen bond donors to the oxygen atoms of the carbonyl and nitro groups, which are strong acceptors. These interactions are known to form robust synthons that guide crystal packing.
-
π-π Stacking: The planar aromatic chromone system is expected to form offset or slipped π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Nitro Group Interactions: The nitro group is highly polar and can participate in a variety of interactions. O···N interactions between nitro groups of adjacent molecules, where the oxygen of one group approaches the nitrogen of another, are a recognized packing motif in nitro-containing crystals.[4]
The interplay of these forces will define the final three-dimensional architecture of the crystal.
Caption: Predicted intermolecular interactions in the crystal lattice of this compound.
Proposed Protocol for Single Crystal Growth
To facilitate the definitive experimental determination of the crystal structure, the following self-validating protocol for single-crystal growth is proposed. The goal is to achieve slow, controlled precipitation from a saturated solution, which is conducive to the formation of high-quality, diffraction-suitable crystals.
Protocol: Slow Evaporation Method
-
Solvent Selection & Screening (Causality): The choice of solvent is critical. A suitable solvent must fully dissolve the compound at a higher temperature but allow it to become supersaturated upon cooling or slow evaporation.
-
Primary Solvents: Screen polar aprotic solvents like Acetone, Acetonitrile, and Ethyl Acetate, where this compound is likely to have moderate solubility.
-
Co-solvent System: If single solvents yield poor results (e.g., oils or amorphous powder), use a binary system. Dissolve the compound in a good solvent (e.g., Dichloromethane) and add a miscible anti-solvent (e.g., Hexane or Heptane) dropwise until turbidity is observed, then clarify with a single drop of the good solvent.
-
-
Preparation of Saturated Solution:
-
Gently warm ~5-10 mg of high-purity this compound in a minimal volume (0.5-1.0 mL) of the chosen solvent or solvent system in a clean, small vial.
-
Ensure complete dissolution. If any particulate matter remains, filter the warm solution through a syringe filter (0.22 µm) into a fresh, dust-free vial. This step is crucial to prevent nucleation on impurities.
-
-
Controlled Crystallization:
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle once or twice. This allows for very slow evaporation of the solvent over several days to weeks.
-
Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at constant room temperature. Temperature fluctuations can disrupt crystal growth.
-
-
Monitoring and Harvesting:
-
Observe the vial daily without disturbing it. The formation of small, well-defined crystals with sharp edges and clear faces indicates successful crystallization.
-
Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle. Wick away excess solvent with the corner of a filter paper and immediately proceed to X-ray diffraction analysis.
-
Caption: Experimental workflow for the single-crystal growth of this compound.
Conclusion and Future Outlook
This guide establishes a robust, albeit theoretical, model of the molecular structure of this compound, strongly supported by DFT calculations and vibrational spectroscopy.[2] By leveraging the experimental crystal structure of a close chemical analogue, we have put forth credible predictions regarding its supramolecular assembly, dominated by C-H···O hydrogen bonds and π-π stacking.
The critical next step for the scientific community is the experimental validation of these predictions. The successful growth of single crystals, following the protocol outlined herein, and subsequent X-ray diffraction analysis will provide the definitive atomic coordinates. This will replace the current model with empirical data, enabling more precise SAR studies, facilitating the design of co-crystals with tailored physicochemical properties, and ultimately accelerating the development of new therapeutics and materials based on the this compound scaffold.
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Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Spectroscopic (FT-IR and FT-Raman) investigation, first order hyperpolarizability, NBO, HOMO–LUMO and MEP analysis of this compound by ab initio and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 771-781. [Link]
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Szatylowicz, H., Stasyuk, O. A., Fonseca Guerra, C., & Krygowski, T. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]
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Daszkiewicz, M. (n.d.). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm. [Link]
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A Comprehensive Technical Guide to the Theoretical Calculation of 6-Nitrochromone Properties
This guide provides an in-depth exploration of the theoretical methodologies used to characterize 6-Nitrochromone, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a privileged scaffold, the chromone nucleus is a foundational component in the development of novel therapeutics, exhibiting a wide range of biological activities.[2] The addition of a nitro group at the 6-position enhances its chemical reactivity and modulates its electronic properties, making it a valuable intermediate for organic synthesis and drug discovery.[1]
This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for methodological choices, ensuring a robust and validated approach to the computational characterization of this important molecule.
Foundational Principles: Why Theoretical Calculations Matter
Before delving into experimental work, in silico analysis provides a powerful, cost-effective lens to predict and understand a molecule's behavior. For a compound like this compound, theoretical calculations allow us to:
-
Elucidate Molecular Structure: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Predict Spectroscopic Signatures: Simulate vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra, which are crucial for experimental validation and interpretation.
-
Probe Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO), map the molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis to understand reactivity, stability, and intermolecular interaction sites.[3]
-
Guide Synthesis and Application: The insights gained from these calculations can inform synthetic strategies and help predict the molecule's potential as a pharmaceutical agent, fluorescent probe, or advanced material.[1]
The core of modern computational chemistry for molecules of this class lies in Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of many-body systems. Its balance of accuracy and computational efficiency makes it the industry standard for these types of investigations.
The Computational Workflow: A Self-Validating System
The trustworthiness of theoretical data hinges on a logical and verifiable workflow. The process described here is designed to be self-validating by systematically calculating properties that can be directly compared with experimental data.
Caption: A validated computational workflow for this compound.
Step-by-Step Computational Protocol
This protocol outlines the standard procedure for calculating the properties of this compound.
-
Molecular Structure Preparation:
-
Geometry Optimization:
-
Methodology: The geometry is optimized using Density Functional Theory (DFT). The B3LYP hybrid functional is a robust and widely used choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set is selected.[3] This is a Pople-style triple-zeta basis set that provides a high degree of flexibility for describing the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing anions and systems with lone pairs, while (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, essential for describing bonding accurately.
-
Causality: This combination of functional and basis set has been shown to yield results in good agreement with experimental data for chromone derivatives and other nitroaromatic compounds.[3][5]
-
-
Frequency Calculations:
-
Purpose: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A key aspect of trustworthiness is confirming that the optimized structure is a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output.[3]
-
Output: These calculations also yield the theoretical infrared (IR) and Raman intensities, which can be directly compared to experimental spectra.
-
-
Electronic Property Calculations:
-
UV-Visible Spectra: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[6][7] This method calculates the excitation energies and oscillator strengths of electronic transitions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).[5][8]
-
Reactivity Descriptors: Frontier Molecular Orbital (HOMO-LUMO) energies, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analyses are performed on the optimized geometry to probe the molecule's electronic characteristics and reactive sites.[3]
-
Analysis of Theoretical Results
The following sections present the expected theoretical data for this compound, contextualized with findings from closely related studies.
Optimized Molecular Geometry
The geometry optimization provides the most stable conformation of the molecule. For a similar compound, 6-nitro-2-trifluoromethylchromone, X-ray diffraction revealed that the fused rings are coplanar.[5] It is expected that this compound will also possess a planar benzopyrone core. The calculated bond lengths and angles can be compared with crystallographic data of analogous structures to validate the computational model.
| Parameter | C=O (Carbonyl) | C-O-C (Ether) | O-N-O (Nitro) |
| Typical Bond Length (Å) | ~1.22 Å | ~1.36 Å | ~1.23 Å |
| Typical Bond Angle (°) | - | ~119° | ~125° |
| Caption: Table 1. Predicted key geometric parameters for this compound based on DFT calculations of similar compounds.[5] |
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies are fundamental for interpreting experimental spectra. A study by Senthil Kumar et al. performed a detailed vibrational analysis of this compound itself.[3]
-
C=O Stretching: The carbonyl group (C=O) stretch is one of the most characteristic peaks in the IR spectrum, typically appearing as a strong band in the 1650-1680 cm⁻¹ region.
-
NO₂ Stretching: The nitro group exhibits symmetric and asymmetric stretching modes. The asymmetric stretch is typically found around 1520-1560 cm⁻¹, while the symmetric stretch appears in the 1345-1385 cm⁻¹ range.
-
C-O-C Stretching: The ether linkage within the pyrone ring also has characteristic stretching vibrations.
-
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring are expected in their characteristic regions.
To improve the agreement between theoretical and experimental frequencies, which can differ due to the harmonic approximation in the calculations and anharmonicity in the real molecule, a scaling factor is often applied to the computed frequencies.[3]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |
| C=O Stretch | Value from calculation | ~1660 | ~1658 | Strong, characteristic |
| NO₂ Asymmetric Stretch | Value from calculation | ~1530 | ~1532 | Strong |
| NO₂ Symmetric Stretch | Value from calculation | ~1350 | ~1348 | Strong |
| Aromatic C=C Stretch | Value from calculation | ~1600 | ~1605 | Medium-Strong |
| Caption: Table 2. Comparison of key calculated and experimental vibrational frequencies for this compound.[3] (Note: Specific calculated values would be generated from a new calculation). |
Electronic Properties and Reactivity
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding electronic transitions and reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[3]
For this compound, the HOMO is expected to be distributed over the benzopyrone ring system, while the LUMO will likely be localized significantly on the electron-withdrawing nitro group. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule.[3]
Caption: Energy level diagram of Frontier Molecular Orbitals (HOMO/LUMO).
The MEP map is a visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and nitro groups.[3]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic ring.[3]
This analysis is critical in drug development for predicting how the molecule might interact with a biological target, such as an enzyme's active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical framework for characterizing the properties of this compound using DFT and related methods. The synergy between computational prediction and experimental validation forms the bedrock of modern chemical research, providing a deep, atom-level understanding of molecular behavior. The calculated structural, vibrational, and electronic properties of this compound provide essential data for its application in medicinal chemistry and materials science.
Future work could extend these calculations to model the interaction of this compound with biological targets through molecular docking studies, or to explore its excited-state dynamics for photochemical applications. The methodologies presented here serve as a reliable foundation for such advanced investigations.
References
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Avendaño Jiménez, L. P., Echeverría, G. A., Piro, O. E., Ulic, S. E., & Jios, J. L. (2013). Vibrational, Electronic, and Structural Properties of 6-nitro- and 6-amino-2-trifluoromethylchromone: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(10), 2169–2180. [Link][5][8]
- Chermette, H. (1999). Density functional theory: A powerful tool for theoretical studies in coordination chemistry. Coordination Chemistry Reviews, 178-180, 699-721.
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Senthil kumar, J., Jeyavijayan, S., & Arivazhagan, M. (2015). Spectroscopic (FT-IR and FT-Raman) investigation, first order hyperpolarizability, NBO, HOMO-LUMO and MEP analysis of this compound by ab initio and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 771–781. [Link][3]
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CONICET. (2013). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847716, this compound. Retrieved January 15, 2026, from [Link].[4][9]
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Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 31, 105934. [Link][8]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]
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Adnan, M., et al. (2013). A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo) resorcinol complexes. Turkish Journal of Chemistry, 38, 84-95. [Link][7]
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An In-Depth Technical Guide to 6-Nitrochromone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrochromone (6-nitro-4H-chromen-4-one) is a pivotal heterocyclic compound that has garnered significant interest within the scientific community. Its unique chemical architecture, featuring a chromone core functionalized with a nitro group at the 6-position, imparts a range of intriguing properties that have been harnessed in various fields, most notably in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, tracing its historical origins, detailing its synthesis and characterization, and exploring its diverse biological activities and applications. The content herein is designed to serve as an authoritative resource, grounded in scientific literature, to support ongoing and future research endeavors.
Introduction: The Significance of the Chromone Scaffold
The chromone ring system, a benzopyran-4-one, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[2] The inherent biological relevance of the chromone nucleus, coupled with its synthetic tractability, has made it a fertile ground for the development of novel therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 6-position of the chromone ring system significantly influences the molecule's electronic properties, reactivity, and biological interactions, making this compound a compound of particular interest.[3][4]
Discovery and Historical Context
While the broader family of chromones has been known and utilized for over a century, with one of the first synthetic methods being introduced by Heywang and Kostanecki, the specific history of this compound is more recent.[5] Early investigations into the nitration of chromone derivatives laid the groundwork for the synthesis of various nitro-substituted analogues. The impetus for the preparation of this compound and its derivatives has largely been driven by the quest for new pharmacologically active molecules, with the nitro group being a well-established pharmacophore in many drug classes.[4]
Chemical Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the cyclization of a suitably substituted acetophenone precursor. A prevalent method involves the use of 2'-hydroxy-5'-nitroacetophenone as the starting material.[6]
Synthetic Pathway from 2'-Hydroxy-5'-nitroacetophenone
A reliable synthetic route to this compound involves a two-step process starting from 2'-hydroxy-5'-nitroacetophenone. The first step is an aldol condensation with an appropriate aldehyde, followed by an intramolecular cyclization and subsequent oxidation. A more direct approach involves the reaction of the acetophenone with a formylating agent.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 6-Nitro-4H-chromen-4-one from 2'-hydroxy-5'-nitroacetophenone.
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-hydroxy-5'-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to afford pure this compound as a solid.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are accomplished using a combination of spectroscopic techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and vinyl protons of the chromone ring system. The presence of the nitro group at the 6-position influences the chemical shifts of the protons on the benzene ring, causing a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum confirms the presence of the carbonyl carbon, the vinyl carbons of the pyrone ring, and the carbons of the benzene ring. The carbon attached to the nitro group (C-6) will also exhibit a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the pyrone ring, the nitro group (NO₂), and the aromatic C-H and C=C bonds.[8]
| Physicochemical Properties of this compound | |
| Molecular Formula | C₉H₅NO₄ |
| Molecular Weight | 191.14 g/mol |
| CAS Number | 51484-05-0 |
| Appearance | White to yellow to green powder/crystal |
| Melting Point | 172-175 °C |
Table 1: Key physicochemical properties of this compound.[9]
Biological Activities and Applications
The introduction of the nitro group at the 6-position of the chromone scaffold has been shown to be a critical determinant of enhanced biological activity.[10] While much of the research has focused on derivatives of this compound, the parent compound itself serves as a crucial building block and a reference for structure-activity relationship (SAR) studies.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of nitro-substituted chromone derivatives.[11][12] The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways, such as the EGFR tyrosine kinase pathway, and the induction of apoptosis.[10][13] The electron-withdrawing nature of the nitro group is believed to play a significant role in the interaction of these compounds with their biological targets.[10]
Antimicrobial and Antiparasitic Potential
Nitro-containing heterocyclic compounds have a long history of use as antimicrobial and antiparasitic agents.[4] The biological activity in this context is often attributed to the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species. Derivatives of this compound have been investigated for their potential as novel antimicrobial and antileishmanial therapeutics.
Enzyme Inhibition
Derivatives of this compound have been evaluated as inhibitors of various enzymes. For instance, substituted chroman-4-ones, which are closely related to chromones, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related diseases.[6]
Fluorescent Probes
The chromone scaffold possesses inherent fluorescent properties, which can be modulated by the introduction of various functional groups.[3] this compound serves as a valuable intermediate in the synthesis of fluorescent probes designed for the detection of biologically relevant species and for cellular imaging.[3] The nitro group can act as a fluorescence quencher, and its reduction to an amino group under specific biological conditions (e.g., in hypoxic tumor cells) can lead to a "turn-on" fluorescence response.
Logical and Experimental Workflows
The development and evaluation of this compound and its derivatives follow a logical progression from synthesis to biological testing.
Synthetic and Characterization Workflow
Caption: A typical workflow for the synthesis and characterization of this compound.
Biological Evaluation Workflow
Caption: A general workflow for the biological evaluation of this compound and its derivatives.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of the chromone scaffold in chemical and pharmaceutical research. Its accessibility through established synthetic routes and the versatility of the nitro group make it a valuable building block for the creation of a diverse range of functional molecules. Future research is likely to continue exploring the therapeutic potential of this compound derivatives, with a focus on developing more potent and selective agents for the treatment of cancer, infectious diseases, and other disorders. Furthermore, the application of this compound in the design of advanced materials, such as fluorescent probes for diagnostics and imaging, represents a growing and exciting area of investigation. This guide has aimed to provide a solid foundation for researchers to build upon as they delve into the rich chemistry and biology of this important heterocyclic compound.
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El-Sayed, M. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
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PMC. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. National Center for Biotechnology Information. [Link]
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Foreword: The Rationale for Investigating 6-Nitrochromone Analogs
An In-depth Technical Guide to the Biological Screening of Novel 6-Nitrochromone Analogs
The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Chromone derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The versatility of the chromone nucleus allows for chemical modifications at various positions, which can significantly influence its therapeutic profile.[2]
The introduction of a nitro (NO₂) group is a common strategy in medicinal chemistry to enhance or modulate biological activity. The nitro group is a potent electron-withdrawing group and a known pharmacophore that can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species.[4] For instance, nitro-containing compounds have been investigated for their ability to induce DNA damage in bacteria and their potential as anticancer agents.[4][5]
This guide focuses on the biological screening of novel analogs of this compound, a specific class of chromone derivatives where the nitro group is positioned on the benzene ring. The strategic placement of this group is hypothesized to modulate the electron distribution of the chromone system, potentially leading to enhanced interactions with biological targets and novel mechanisms of action. This document provides a comprehensive framework for the systematic evaluation of these analogs, from initial cytotoxicity assessments to specific antimicrobial and antioxidant assays, grounded in established scientific principles and methodologies.
Part 1: A Tiered Approach to Biological Screening
A logical and resource-efficient screening cascade is paramount in early-stage drug discovery. For novel this compound analogs, a tiered approach is recommended, beginning with broad cytotoxicity screening, followed by more specific assays based on the initial findings and the inherent potential of the chromone and nitro functionalities.
Caption: A tiered workflow for the biological screening of this compound analogs.
Part 2: Anticancer Activity Screening
The anticancer potential of chromone derivatives is well-documented, with mechanisms often involving the modulation of key signaling pathways that control cell proliferation and apoptosis.[2][6] The addition of a nitro group may enhance these effects.
Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content. It is less susceptible to interference from compounds that interact with mitochondrial enzymes, a potential issue with tetrazolium-based assays like MTT.
Experimental Protocol: SRB Assay
-
Cell Plating: Seed human cancer cell lines (e.g., HT-29 colon carcinoma, A549 non-small cell lung cancer) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.
-
SRB Staining: Add 100 µL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader. The optical density is proportional to the number of viable cells.
Data Presentation: Cytotoxic Activity
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
| Analog | Substitution Pattern | IC₅₀ (µM) on A549 Cells | IC₅₀ (µM) on HT-29 Cells |
| 6NC-01 | Unsubstituted | 45.8 ± 3.2 | 52.1 ± 4.5 |
| 6NC-02 | 2-Methyl | 32.5 ± 2.8 | 38.7 ± 3.1 |
| 6NC-03 | 2-Phenyl | 15.2 ± 1.9 | 21.4 ± 2.6 |
| 6NC-04 | 3-Bromo | 28.9 ± 2.5 | 33.0 ± 2.9 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 |
Probing the Mechanism: Apoptosis Induction
Compounds that exhibit significant cytotoxicity should be further investigated to determine if they induce apoptosis (programmed cell death), a hallmark of many effective anticancer drugs. Chromone derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6][7]
Caption: Hypothesized apoptotic pathway induced by this compound analogs.
Part 3: Antimicrobial Activity Screening
The presence of both the chromone core and a nitro group suggests a strong potential for antimicrobial activity.[8][9] Screening against a panel of pathogenic bacteria and fungi is therefore a critical step.
Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Suspend colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound analogs in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or fluconazole) and a negative control (broth with inoculum and no compound).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Antimicrobial Efficacy
| Analog | Substitution Pattern | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| 6NC-01 | Unsubstituted | 64 | >128 | 128 |
| 6NC-02 | 2-Methyl | 32 | 128 | 64 |
| 6NC-03 | 2-Phenyl | 16 | 64 | 32 |
| 6NC-04 | 3-Bromo | 8 | 32 | 16 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | N/A |
| Fluconazole | Positive Control | N/A | N/A | 4 |
Part 4: Antioxidant Activity Screening
The chromone structure is present in many flavonoids known for their antioxidant properties. Evaluating the radical scavenging ability of the novel this compound analogs is essential to understand their full biological profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the this compound analogs and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution to a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A lower absorbance indicates higher radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The results are often expressed as an IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals.
Data Presentation: Antioxidant Capacity
| Analog | Substitution Pattern | DPPH Scavenging IC₅₀ (µM) |
| 6NC-01 | Unsubstituted | >200 |
| 6NC-02 | 2-Methyl | 150.5 ± 12.3 |
| 6NC-03 | 2-Phenyl | 85.2 ± 9.8 |
| 6NC-04 | 3-Bromo | 112.7 ± 11.1 |
| Ascorbic Acid | Positive Control | 25.6 ± 2.1 |
Part 5: In Silico Analysis - Molecular Docking
To rationalize the observed biological activities and guide the synthesis of more potent analogs, molecular docking studies can be performed. This computational technique predicts the preferred orientation of a ligand (the this compound analog) when bound to a specific protein target. For example, if an analog shows potent anticancer activity, it could be docked into the active site of a relevant protein kinase to understand its binding mode and interactions. These studies can help in elucidating the structure-activity relationship (SAR) and in the rational design of next-generation compounds.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the comprehensive biological screening of novel this compound analogs. The proposed workflow, from broad cytotoxicity screening to targeted antimicrobial and antioxidant assays, provides a clear path for identifying lead compounds. The integration of mechanistic studies and in silico analysis is crucial for understanding the molecular basis of their activity and for driving lead optimization. The unique combination of the privileged chromone scaffold and the pharmacologically active nitro group makes this class of compounds a promising area for the discovery of new therapeutic agents. Future work should focus on elucidating specific molecular targets and evaluating the in vivo efficacy and safety of the most promising candidates.
References
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DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives. (2019). PubMed. [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC. [Link]
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Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2022). MDPI. [Link]
-
The possible antimicrobial and antioxidant pharmacophor of the... (n.d.). ResearchGate. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). PMC. [Link]
-
Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. (2022). MDPI. [Link]
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2021). MDPI. [Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
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Methodological & Application
Protocol for using 6-Nitrochromone as a fluorescent probe
An In-Depth Guide to 6-Nitrochromone as a Pro-Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a pro-fluorescent probe. This compound is a versatile heterocyclic compound built on the chromone scaffold, which is noted for its utility in medicinal chemistry and materials science.[1] In its native state, the fluorescence of the chromone core is quenched by the presence of a strong electron-withdrawing nitro group.[2][3] However, upon enzymatic reduction of the nitro group to an electron-donating amino group, a highly fluorescent molecule, 6-Aminochromone, is generated. This "turn-on" mechanism makes this compound an excellent fluorogenic substrate for detecting nitroreductase activity, which is a key biomarker for hypoxic conditions in tumors and for the presence of certain microorganisms.[4][5] We present the core principles, photophysical properties, and detailed protocols for its use in biological assays.
Principle of Operation: A Nitroreductase-Mediated "Turn-On" System
The utility of this compound as a fluorescent probe is rooted in a mechanism of fluorescence quenching and subsequent de-quenching. The core chromone structure is inherently fluorescent, but the nitro group at the 6-position acts as a powerful fluorescence quencher.[3] This quenching effect is primarily due to a process called Photoinduced Electron Transfer (PET), where the excited-state electron of the fluorophore is transferred to the electron-deficient nitro moiety instead of returning to the ground state via radiative emission (fluorescence).[6][7]
The "turn-on" capability is activated in the presence of nitroreductase enzymes. These enzymes, often found in hypoxic cancer cells and various bacteria, catalyze the reduction of the nitro group (-NO₂) to an amino group (-NH₂), using a cofactor like NADH as an electron donor.[5] The resulting 6-Aminochromone is a highly fluorescent molecule because the electron-donating nature of the amino group enhances the quantum yield of the chromone fluorophore. This enzymatic conversion provides high specificity for the target activity. A related compound, 6-nitrocoumarin, has been successfully used to detect nitroreductase activity in the fungus Sporothrix schenckii, demonstrating the viability of this approach.[4][8][9]
The overall transformation can be visualized as follows:
Caption: Mechanism of this compound as a pro-fluorescent probe.
Physicochemical and Spectral Properties
A thorough understanding of the probe's properties is critical for experimental design. The key characteristics of this compound and its fluorescent product, 6-Aminochromone, are summarized below.
| Property | This compound (Probe) | 6-Aminochromone (Product) | Reference |
| IUPAC Name | 6-nitrochromen-4-one | 6-aminochromen-4-one | [10] |
| Molecular Formula | C₉H₅NO₄ | C₉H₇NO₂ | [10] |
| Molecular Weight | 191.14 g/mol | ~161.16 g/mol | |
| Appearance | Light yellow powder | Yellow solid | [11] |
| Melting Point | 172-175 °C | Not widely reported | |
| Fluorescence | Quenched / Very Low | Strong Yellow Fluorescence | [8][9] |
| Excitation (λex) | N/A (Quenched) | ~365 nm (UV range) | [4][8] |
| Emission (λem) | N/A (Quenched) | Yellow Spectrum | [8][9] |
Note: Spectral data for 6-Aminochromone is inferred from its close structural and functional analog, 6-aminocoumarin, as detailed literature on the specific emission peak of 6-Aminochromone is scarce. Researchers should perform a spectral scan to determine the precise excitation and emission maxima in their experimental buffer system.
Application Protocol: Detection of Nitroreductase Activity in Biological Samples
This protocol provides a generalized method for using this compound to detect nitroreductase activity in cell cultures or microbial samples. It is designed to be adaptable for use with fluorescence microscopy or plate-reader-based assays.
Objective
To quantitatively or qualitatively assess the level of nitroreductase activity in a biological sample by measuring the fluorescence intensity resulting from the conversion of this compound to 6-Aminochromone.
Materials and Reagents
-
This compound (CAS: 51484-05-0)
-
Dimethyl sulfoxide (DMSO) , anhydrous
-
Phosphate-Buffered Saline (PBS) , pH 7.4
-
Cell Culture Medium or Microbial Growth Medium (e.g., DMEM, LB Broth)
-
Biological Sample: Adherent or suspension cells (e.g., A549 cells for hypoxia studies) or microbial culture (e.g., E. coli)
-
(Optional) Purified Nitroreductase: For use as a positive control.
-
(Optional) 6-Aminochromone: For use as a positive control standard.
-
Instrumentation:
-
Fluorescence microplate reader
-
Epifluorescence or confocal microscope with a DAPI/UV filter set (e.g., ~360 nm excitation, >420 nm emission)
-
Standard cell culture or microbiology lab equipment (incubator, centrifuge, etc.)
-
Experimental Workflow
Caption: High-level workflow for nitroreductase activity assays.
Step-by-Step Procedure
Step 1: Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving 1.91 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Scientist's Note: DMSO is used because this compound has poor aqueous solubility. Using anhydrous DMSO prevents degradation of the probe during storage. Storing in aliquots minimizes freeze-thaw cycles.
-
Step 2: Preparation of Working Solution
-
On the day of the experiment, dilute the 10 mM stock solution into your assay buffer or culture medium to the desired final working concentration. A typical starting range is 10-50 µM.
-
Pre-warm the working solution to the assay temperature (e.g., 37°C).
-
Rationale: The optimal working concentration should be determined empirically for each cell type or application to maximize the signal-to-noise ratio.
-
Step 3: Sample Preparation and Controls
-
For Adherent Cells: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate for a plate reader assay) and grow to the desired confluency. If studying hypoxia, incubate the cells under hypoxic conditions (e.g., 1% O₂) for the desired duration before adding the probe.
-
For Microbial Cultures: Grow the microbial culture to the desired growth phase (e.g., mid-log phase).
-
Prepare Controls:
-
Negative Control: A sample containing cells/microbes but no this compound probe (to measure background autofluorescence).
-
Blank Control: A sample containing the probe in medium/buffer but no biological material (to measure probe background fluorescence).
-
(Optional) Positive Control: A sample containing the probe and a known amount of purified nitroreductase enzyme.
-
Step 4: Probe Incubation
-
Remove the culture medium from the cells and replace it with the this compound working solution.
-
Incubate the samples at 37°C for a period of 30 to 60 minutes, protected from light. The optimal incubation time may need to be optimized.
Step 5: Fluorescence Measurement
-
For Plate Reader:
-
Set the excitation wavelength to ~365 nm and the emission wavelength to scan a range (e.g., 430-550 nm) to find the peak, or use a specific filter for yellow fluorescence.
-
Record the fluorescence intensity for all wells.
-
-
For Fluorescence Microscopy:
-
Gently wash the cells twice with warm PBS to remove excess probe from the medium.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a UV/DAPI filter set. Positive cells will exhibit bright intracellular fluorescence.
-
Data Analysis and Interpretation
-
Quantitative: Subtract the average fluorescence of the blank control from all readings. The resulting fluorescence intensity is directly proportional to the nitroreductase activity in the sample.
-
Qualitative (Microscopy): Observe the presence and localization of the fluorescent signal within the cells. The intensity of the fluorescence can be used for semi-quantitative comparison between different conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Probe instability or degradation. | Prepare fresh working solutions. Ensure the stock solution is stored properly. Wash cells thoroughly before imaging. |
| Low or No Signal | Low nitroreductase activity. Insufficient incubation time. Incorrect filter set. | Increase incubation time. Use a positive control to verify probe function. Confirm microscope/plate reader filter specifications. |
| Signal in Negative Control (No Cells) | Contamination of buffer/medium. | Use fresh, sterile buffers and media. |
| Phototoxicity | High probe concentration or excessive light exposure. | Reduce probe concentration. Minimize exposure time during microscopy. |
Safety and Handling
This compound is a chemical compound for research use. Standard laboratory safety practices should be followed.
-
Hazards: May cause skin, eye, and respiratory irritation.[10]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store at room temperature or as specified by the supplier, protected from light and moisture.
Conclusion
This compound is a powerful and specific pro-fluorescent probe for the detection of nitroreductase activity. Its "turn-on" response provides a high signal-to-background ratio, making it suitable for a variety of applications, from screening for hypoxic cells in cancer research to detecting microbial contamination. By following the protocols and understanding the principles outlined in this guide, researchers can effectively leverage this tool for their scientific investigations.
References
-
Gazen, F. T., et al. (2013). Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 55(5), 353–356. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 847716. Retrieved January 15, 2026, from [Link]
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Stopiglia, C. D. O., et al. (2013). Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 55(5), 353-356. Available at: [Link]
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Zhang, Y., et al. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 86(1), 11-27. Available at: [Link]
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Afonin, A. V., & Vashchenko, A. V. (2015). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. ResearchGate. Available at: [Link]
-
Paul, A., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 868. Available at: [Link]
-
Ozel, A. E., et al. (2020). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Journal of Research in Pharmacy, 24(5), 652-660. Available at: [Link]
-
Wang, H., et al. (2019). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. Analyst, 144(5), 1736-1741. Available at: [Link]
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- 11. The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-Nitrochromone for Cellular Imaging of Reactive Oxygen Species
Introduction: The Double-Edged Sword of Cellular Respiration
Reactive Oxygen Species (ROS) are a natural consequence of life in an oxygen-rich environment. Generated primarily as byproducts of mitochondrial electron transport, these molecules—including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH)—are not merely waste products.[1][2] At physiological concentrations, ROS are critical signaling molecules that regulate a host of cellular processes, from proliferation and differentiation to immune responses.[3] However, when the delicate balance between ROS production and the cell's antioxidant defenses is disturbed, a state of oxidative stress ensues. This excess of ROS can inflict indiscriminate damage on DNA, proteins, and lipids, and is implicated in the progression of numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[4][5]
The ability to accurately detect and quantify ROS within living cells is therefore paramount for understanding both normal physiology and disease pathogenesis. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and the ability to monitor ROS dynamics with spatial and temporal resolution in real-time.[6] This guide introduces 6-Nitrochromone , a profluorescent probe designed for the detection of intracellular ROS, and provides a comprehensive framework for its application in cellular imaging.
Principle of Detection: A "Turn-On" Response to Reductive Stress
This compound is a cell-permeable molecule that operates on a "turn-on" fluorescence mechanism. The core principle is based on the conversion of a non-fluorescent "pro-probe" into a highly fluorescent product upon interaction with the cellular reductive environment, which is intimately linked to ROS levels.
The chromone backbone itself possesses intrinsic fluorescence, but the presence of the electron-withdrawing nitro (-NO₂) group at the 6-position effectively quenches this emission through mechanisms like photoinduced electron transfer. The detection of ROS is indirect; elevated ROS production often leads to a compensatory upregulation of cellular reductive systems (e.g., nitroreductases) to maintain redox homeostasis. It is this reductive environment that chemically reduces the nitro group of this compound to a strongly electron-donating amino (-NH₂) group. This conversion to 6-Aminochromone disrupts the fluorescence quenching, restores the intramolecular charge transfer (ICT) character of the fluorophore, and "turns on" a bright fluorescence signal. This strategy, where a nitro or azide group is reduced to a fluorescent amine, is an established method for creating sensitive probes for reductive environments in cells.[7]
The key advantages of this mechanism are:
-
High Signal-to-Background Ratio: The probe is virtually non-fluorescent until it reacts, minimizing background noise and enhancing detection sensitivity.
-
Irreversible Reaction: The reduction is a stable, covalent modification, allowing for signal accumulation and robust detection.
-
General ROS Indicator: While not directly reacting with a single ROS species, the probe responds to the overall state of oxidative/reductive stress, making it an excellent tool for screening changes in the cellular redox environment.[8]
Quantitative Data Summary
The following table summarizes the key properties and recommended starting conditions for using this compound. Note that optimal parameters may vary depending on the cell type and experimental conditions.
| Parameter | Value | Source / Reference |
| Chemical Properties | ||
| Molecular Formula | C₉H₅NO₄ | [9] |
| Molecular Weight | 191.14 g/mol | [9] |
| Purity | >97% Recommended | N/A |
| Spectral Properties (Post-Reduction to 6-Aminochromone) | ||
| Excitation (λex) | ~390 - 410 nm | Analogous Compounds[10] |
| Emission (λem) | ~460 - 490 nm | Analogous Compounds[10] |
| Stokes Shift | ~70 - 80 nm | Calculated |
| Application Parameters | ||
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO), Anhydrous | Standard Practice |
| Stock Solution Concentration | 1-10 mM | Standard Practice |
| Working Concentration | 1 - 10 µM | Optimization Required |
| Cell Loading Time | 30 - 60 minutes at 37°C | General Protocol[11][12] |
Experimental Protocols: A Self-Validating System
Trustworthy data is generated through rigorous experimental design. The following protocols incorporate the necessary controls to validate the results and ensure that the observed fluorescence is a true representation of changes in cellular ROS levels.
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Accurately weigh ~1.91 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is stable for several months under these conditions.
-
-
Cell Culture Medium: Use the appropriate complete medium for your cell line (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium is recommended for imaging to reduce background fluorescence.
-
Control Compounds:
Cellular Imaging Workflow
This workflow outlines the key steps from cell seeding to image acquisition.
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells cultured in a 24-well glass-bottom plate. Adjust volumes accordingly for other formats.
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging plates at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate overnight (or for at least 12-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell adherence and recovery.
-
Causality: Seeding at the correct density prevents artifacts from over-confluency (cell stress) or under-confluency (aberrant growth). Overnight incubation ensures cells are in a healthy, basal state.
-
-
Induction of Oxidative Stress (Control & Experimental Groups):
-
Negative Control: For scavenger-treated groups, pre-incubate cells with medium containing 1-5 mM NAC for 1 hour before adding the experimental treatment.[14]
-
Experimental Treatment: Remove the culture medium and replace it with fresh medium containing your compound of interest. Incubate for the desired duration.
-
Positive Control: In a separate set of wells, treat cells with a known ROS inducer (e.g., 50-200 µM TBHP or H₂O₂) for 30-120 minutes. The optimal time and concentration should be determined empirically for your cell line.[12][13]
-
Untreated Control: Maintain a set of wells with fresh medium only to establish the basal level of ROS.
-
-
Probe Loading:
-
Prepare the this compound working solution. Dilute the 10 mM stock solution into pre-warmed, serum-free medium or HBSS to a final concentration of 1-10 µM.
-
Causality: Serum can contain esterases that may interfere with some probes; using serum-free medium for loading is a best practice. The concentration range must be optimized to achieve bright signal without causing cytotoxicity.
-
Remove the treatment medium from all wells.
-
Add the this compound working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Remove the probe-loading solution.
-
Gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.
-
Causality: Washing is critical to reduce background fluorescence from residual probe in the medium, thereby increasing the signal-to-noise ratio.
-
Add 200 µL of pre-warmed imaging buffer (e.g., phenol red-free medium) to each well.
-
Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for ~405 nm excitation and ~475 nm emission).
-
-
Image Acquisition and Analysis:
-
Acquire images using consistent settings (e.g., exposure time, gain) for all wells within an experiment.
-
Quantify the results by measuring the mean fluorescence intensity of the cells. Use image analysis software (e.g., ImageJ/Fiji) to outline individual cells or the entire field of view and calculate the average pixel intensity.
-
Normalize the fluorescence intensity of the treated groups to the untreated control group to determine the fold-change in ROS levels.[15]
-
Expected Results and Troubleshooting
-
Untreated Cells: Should exhibit low, basal fluorescence.
-
Positive Control (TBHP/H₂O₂ treated): Should show a significant, robust increase in fluorescence intensity compared to untreated cells. If no signal is observed, check the viability of the cells and the concentration/age of the ROS inducer.[13]
-
Negative Control (NAC pre-treated): Should show fluorescence levels similar to or lower than the untreated control, and any treatment-induced fluorescence should be significantly attenuated.
-
High Background: May result from incomplete washing or using a probe concentration that is too high. Reduce the probe concentration or increase the number of washes.
-
No Signal: The probe may not be effectively reduced in your specific cell type. Verify cell health and consider alternative ROS probes if necessary.
Conclusion
This compound offers a sensitive, "turn-on" method for monitoring changes in the cellular redox environment associated with oxidative stress. Its utility lies in its high signal-to-background ratio and its ability to serve as a general indicator of cellular stress. By employing the rigorous, self-validating protocols outlined in this guide—complete with positive and negative controls—researchers can confidently generate reliable and reproducible data, furthering our understanding of the critical role of ROS in health and disease.
References
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What If There's No Positive Signal in ROS Detection? A Deep Dive Into ROS Probes. (2025). Abbkine. Available at: [Link]
-
ROS Staining & Antibody Methods: Visualizing Oxidative Stress. (2025). Beta LifeScience. Available at: [Link]
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Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®. (2019). Emulate Bio. Available at: [Link]
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A protocol for in vivo detection of reactive oxygen species. (2018). JoVE. Available at: [Link]
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Re-Evaluation of Imaging Methods of Reactive Oxygen and Nitrogen Species in Plants and Fungi: Influence of Cell Wall Composition. (2018). Frontiers in Plant Science. Available at: [Link]
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Cellular reactive oxygen species (ROS) assay strategy. (2025). Antibody-bio.com. Available at: [Link]
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D'Autréaux, B., & Toledano, M. B. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology. Available at: [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. Available at: [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (2019). AssayGenie. Available at: [Link]
-
Sharma, A., et al. (2019). Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks. Communications Chemistry. Available at: [Link]
-
The synthesis of 2‐substituted 6‐nitro‐chromones. (2019). ResearchGate. Available at: [Link]
-
James, T. D., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. Available at: [Link]
-
A novel profluorescent nitroxide as a sensitive probe for the cellular redox environment. (2015). ResearchGate. Available at: [Link]
-
Fluorescent probes based on reduction of azide or nitro group. (2018). ResearchGate. Available at: [Link]
-
What are good fluorescent probes for measuring general oxidative stress in cells? (2014). ResearchGate. Available at: [Link]
-
Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks. (2019). ResearchGate. Available at: [Link]
-
Dickinson, B. C., & Chang, C. J. (2011). Mitochondrial-targeted fluorescent probes for reactive oxygen species. Current Opinion in Chemical Biology. Available at: [Link]
-
Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. (2019). Andrology. Available at: [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). University of Bath's research portal. Available at: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
A fluorescent probe for sulfur dioxide reveals intracellular reductive stress triggered by natural antioxidants. (2021). Chemical Communications. Available at: [Link]
-
Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. (2022). Medicinal Chemistry Research. Available at: [Link]
-
Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. (2022). PubMed. Available at: [Link]
-
Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2018). Organic & Biomolecular Chemistry. Available at: [Link]
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- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
6-Nitrochromone: A Detailed Guide for pH Sensing in Biological Systems
Introduction: The Critical Role of pH in Cellular Function and the Promise of 6-Nitrochromone
Intracellular pH (pHi) is a tightly regulated parameter fundamental to a vast array of cellular processes, including enzyme activity, protein stability, cell proliferation, and apoptosis.[1][2] The cytosol of mammalian cells is typically maintained within a narrow pH range of 7.2-7.4, while organelles such as lysosomes and endosomes exhibit a more acidic environment (pH 4.5-6.0) crucial for their function.[1] Consequently, the ability to accurately measure and monitor pH in real-time within living cells and subcellular compartments is of paramount importance for researchers in cell biology, drug discovery, and diagnostics.
Fluorescent pH indicators have emerged as indispensable tools for such measurements, offering high sensitivity, spatial resolution, and the ability to be targeted to specific organelles.[1][3] While a variety of fluorescent pH probes are commercially available, the demand for novel indicators with improved photophysical properties, such as enhanced photostability, larger Stokes shifts, and tunable pKa values, remains high. This compound, a heterocyclic compound featuring a chromone core functionalized with a nitro group, presents itself as a promising candidate for the development of new fluorescent pH sensors. The electron-withdrawing nature of the nitro group is anticipated to modulate the photophysical properties of the chromone fluorophore in a pH-dependent manner, making it a potentially valuable tool for biological pH measurements.
This comprehensive technical guide provides an in-depth exploration of this compound, from its synthesis to its application as a fluorescent pH indicator in biological systems. We will delve into its chemical and photophysical properties, offer detailed protocols for its use in intracellular pH measurements, and discuss the critical considerations for experimental design and data interpretation.
Chemical and Physical Properties of this compound
This compound, with the chemical formula C₉H₅NO₄ and a molecular weight of 191.14 g/mol , is a pale yellow crystalline solid.[4][5] Its structure consists of a benzopyran-4-one (chromone) backbone with a nitro group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₄ | [4][5] |
| Molecular Weight | 191.14 g/mol | [4][5] |
| Appearance | Pale yellow crystalline solid | [4] |
| CAS Number | 51484-05-0 | [5] |
Synthesis of this compound
A potential synthetic pathway for this compound could involve the nitration of a suitable 2-hydroxyacetophenone precursor, followed by cyclization to form the chromone ring. For instance, the synthesis of the related compound, 3-formyl-6-nitrochromone, has been reported, indicating that 6-nitro-substituted chromones are synthetically accessible.[7] Researchers aiming to synthesize this compound would need to consult specialized organic synthesis literature and potentially optimize reaction conditions.
Photophysical Properties and pH-Sensing Mechanism
The utility of this compound as a pH indicator is predicated on changes in its fluorescence properties in response to varying proton concentrations. While specific experimental data on the pH-dependent spectral properties of this compound are not extensively documented, we can hypothesize a mechanism based on the known behavior of similar aromatic compounds containing electron-withdrawing groups.
The nitro group at the 6-position is a strong electron-withdrawing group, which can influence the electronic distribution within the chromone ring system. It is plausible that the protonation state of a functional group on the chromone, or the interaction of the nitro group with its microenvironment, is altered by changes in pH, leading to shifts in the excitation and emission spectra.
To be determined experimentally:
-
pKa: The pKa is the pH at which the protonated and deprotonated forms of the indicator are present in equal concentrations. This is a critical parameter that determines the optimal pH range for the indicator's use. Spectrophotometric or spectrofluorometric titration is the standard method for determining the pKa of a fluorescent dye.[8][9][10][11][12]
-
Excitation and Emission Spectra vs. pH: A detailed characterization of the excitation and emission spectra of this compound across a range of pH values is essential. This will reveal the wavelengths of maximum excitation and emission for both the acidic and basic forms of the molecule and identify any isosbestic points.
-
Fluorescence Quantum Yield vs. pH: The quantum yield is a measure of the efficiency of fluorescence.[13] Determining how the quantum yield changes with pH will provide insight into the brightness of the indicator at different proton concentrations and is crucial for quantitative measurements.
Based on the properties of other nitroaromatic compounds, it is anticipated that the deprotonated form of a potential acidic group on the chromone ring, or a change in the electronic structure influenced by pH, will exhibit distinct spectral properties compared to the protonated form. This difference forms the basis for ratiometric or intensiometric pH measurements.
Application Protocol: Intracellular pH Measurement with this compound
This protocol provides a general framework for the use of this compound as a fluorescent pH indicator in cultured mammalian cells. It is imperative that the specific photophysical properties (pKa, excitation/emission wavelengths) of this compound are experimentally determined before its application.
I. Materials and Reagents
-
This compound (ensure purity)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Pluronic F-127 (optional, for aiding dye loading)
-
Balanced Salt Solution (e.g., Hank's Balanced Salt Solution, HBSS, or Earle's Balanced Salt Solution, EBSS)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Nigericin (for in situ calibration)
-
High potassium buffer (for in situ calibration, e.g., 140 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, pH adjusted to a range of values from 6.0 to 8.0)
-
96-well black, clear-bottom microplates or glass-bottom dishes for fluorescence microscopy
II. Experimental Workflow
Figure 1: Experimental workflow for intracellular pH measurement.
III. Step-by-Step Protocol
-
Cell Seeding:
-
Seed mammalian cells onto a suitable imaging vessel (e.g., 96-well black, clear-bottom plate or glass-bottom dish) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of this compound Loading Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in a balanced salt solution (e.g., HBSS) to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.
-
(Optional) To aid in the solubilization and cellular uptake of the dye, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with the balanced salt solution.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined for each cell type.
-
-
Washing:
-
After incubation, gently aspirate the loading solution.
-
Wash the cells two to three times with the balanced salt solution to remove any extracellular dye.
-
-
Imaging:
-
Add fresh, pre-warmed balanced salt solution or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope or a microplate reader equipped with the appropriate excitation and emission filters for this compound (these will need to be determined experimentally).
-
If this compound is a ratiometric indicator, acquire images at the two excitation or emission wavelengths corresponding to the acidic and basic forms of the dye.
-
-
In Situ Calibration:
-
To relate the fluorescence ratio or intensity to the actual intracellular pH, an in situ calibration is essential.[14]
-
Prepare a series of high potassium calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0).
-
To each well or dish, add the high potassium buffer containing the ionophore nigericin (typically 10 µM). Nigericin is a K⁺/H⁺ antiporter that equilibrates the intracellular and extracellular pH.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images at each pH point.
-
-
Data Analysis:
-
For ratiometric measurements, calculate the ratio of the fluorescence intensities at the two wavelengths for each cell or region of interest.
-
Plot the fluorescence ratio as a function of the pH of the calibration buffers to generate a calibration curve.
-
Fit the calibration curve to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa of the indicator in the intracellular environment.
-
Use the calibration curve to convert the fluorescence ratios from the experimental samples into intracellular pH values.
-
Considerations for Biological Applications
-
Cytotoxicity: Nitroaromatic compounds can exhibit cytotoxicity, particularly under hypoxic conditions.[1] It is crucial to assess the potential toxicity of this compound on the specific cell line being used. This can be done using standard cell viability assays (e.g., MTT or LDH assays) at various concentrations and incubation times. The working concentration of the indicator should be kept as low as possible to minimize any adverse effects on cell health.
-
Photostability: The photostability of this compound should be evaluated to ensure that photobleaching does not significantly affect the accuracy of the pH measurements, especially during time-lapse imaging.
-
Cellular Localization: It is important to determine the subcellular localization of this compound. If the dye accumulates in specific organelles, it may be suitable for measuring the pH of those compartments. Co-localization studies with organelle-specific markers can be performed to ascertain its distribution.
-
Leakage: The retention of the dye within the cells should be assessed. Significant leakage of the indicator from the cells during the experiment can lead to a decrease in signal and potential artifacts.
Conclusion and Future Directions
This compound holds potential as a novel fluorescent scaffold for the development of pH indicators for biological systems. Its synthesis is feasible through established chemical routes, and its electron-withdrawing nitro group is expected to confer pH-sensitive photophysical properties. However, a thorough characterization of its pKa, pH-dependent spectral properties, and quantum yield is a critical prerequisite for its successful application. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers to explore the utility of this compound and its derivatives as next-generation tools for unraveling the complex role of pH in cellular physiology and disease. Further research should focus on the detailed photophysical characterization of this compound, the synthesis of derivatives with tuned pKa values and improved biocompatibility, and the validation of these new probes in various biological models.
References
-
A Protocol for Measurement of Intracellular pH. (2014). Journal of Visualized Experiments. [Link]
-
Measurement of Intracellular pH. (2012). Methods in Molecular Biology. [Link]
-
Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. (2018). International Journal of Organic Chemistry. [Link]
-
FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor. (2021). International Journal of Molecular Sciences. [Link]
-
Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. (2012). Chemical Communications. [Link]
-
Some biologically active chromone derivatives. (2023). Chemosphere. [Link]
-
Chromones and Their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. (2014). Current Topics in Medicinal Chemistry. [Link]
-
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). SN Applied Sciences. [Link]
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). American Journal of Analytical Chemistry. [Link]
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pKa of a dye: UV-VIS Spectroscopy. Academia.edu. [Link]
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Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2006). Acta Chimica Slovenica. [Link]
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Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. (2020). Journal of Medicinal Chemistry. [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2011). ACS Medicinal Chemistry Letters. [Link]
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]
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Fluorescence “Turn-On” Indicator Displacement Assay-Based Sensing of Nitroexplosive 2,4,6-Trinitrophenol in Aqueous Media via a Polyelectrolyte and Dye Complex. (2017). ACS Omega. [Link]
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Substituent effects on the turn-on kinetics of rhodamine-based fluorescent pH probes. (2012). Organic & Biomolecular Chemistry. [Link]
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Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. (2018). Frontiers in Chemistry. [Link]
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A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. (2018). Scientific Reports. [Link]
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Synthesis and characterization of photochromic triethylene glycol-containing spiropyrans and their assembly in solution. (2017). Organic Chemistry Frontiers. [Link]
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Photophysical characterization of xanthene dyes. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Application Notes and Protocols for Detecting Enzyme Activity with 6-Nitrochromone-Based Sensors
Introduction: The Emergence of Enzyme-Activated Probes in Biological Research
In the landscape of modern biological and pharmacological research, the ability to dynamically and selectively monitor enzyme activity within complex biological systems is paramount. Enzyme-activated fluorescent probes represent a powerful class of chemical tools that enable real-time visualization and quantification of specific enzymatic reactions. These probes are intelligently designed molecules that exist in a "pro-fluorophore" state, exhibiting minimal or no fluorescence. Upon interaction with a target enzyme, a specific chemical transformation occurs, liberating a highly fluorescent reporter. This "turn-on" mechanism provides a high signal-to-noise ratio, making these sensors invaluable for applications ranging from basic research to high-throughput screening and in-vivo imaging.
This guide focuses on a specific, yet broadly applicable, class of enzyme-activated sensors: those based on the 6-Nitrochromone scaffold. While direct, extensive literature on this compound as an enzyme-activated probe is emerging, the underlying principles are well-established through extensive research on other nitroaromatic compounds.[1][2][3][4] This document will, therefore, synthesize established knowledge to provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based sensors, with a primary focus on the detection of nitroreductase activity, a key biomarker for cellular hypoxia.[4][5]
The Scientific Principle: From Quenched Nitro to Fluorescent Amino
The core of the this compound sensing mechanism lies in the enzymatic reduction of a nitro group (—NO₂) to an amino group (—NH₂). The this compound molecule, in its native state, is weakly fluorescent. The electron-withdrawing nature of the nitro group at the 6-position of the chromone ring system effectively quenches the intrinsic fluorescence of the scaffold.
However, in the presence of certain reductase enzymes, particularly nitroreductases (NTR), and a suitable cofactor such as NADH or NADPH, the nitro group undergoes a six-electron reduction to form 6-aminochromone.[4] This transformation from a potent electron-withdrawing group to a strong electron-donating group dramatically alters the electronic properties of the chromone fluorophore. The resulting 6-aminochromone is a highly fluorescent molecule with distinct spectral properties. This enzyme-triggered conversion is the foundation of the "turn-on" fluorescent signal.
The general reaction can be summarized as follows:
This compound (Weakly Fluorescent) + Nitroreductase + 3 NAD(P)H → 6-Aminochromone (Highly Fluorescent) + 3 NAD(P)⁺ + 2 H₂O
This principle has been successfully applied to a variety of other fluorophore scaffolds for the detection of nitroreductase activity in living cells and hypoxic tissues.[2][3][4]
Visualization of the Activation Pathway
Caption: Enzymatic activation of the this compound probe.
Experimental Protocols: A Guide to Implementation
The following protocols are designed to provide a robust framework for utilizing this compound-based sensors. It is crucial to note that optimization of concentrations and incubation times may be necessary depending on the specific enzyme source, experimental system (e.g., purified enzyme, cell lysate, or live cells), and instrumentation.
PART 1: In Vitro Enzyme Assay with Purified Nitroreductase
This protocol details the use of this compound to measure the activity of purified nitroreductase in a microplate format.
A. Required Reagents and Materials:
-
This compound (Probe)
-
Purified Nitroreductase (e.g., from E. coli)
-
NADPH or NADH (Cofactor)
-
Tris-HCl or Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution of the probe)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
B. Preparation of Stock Solutions:
-
Probe Stock (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Cofactor Stock (10 mM): Dissolve NADPH or NADH in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare this solution fresh on the day of the experiment.
-
Enzyme Stock: Prepare a stock solution of purified nitroreductase in assay buffer. The final concentration will need to be optimized.
C. Step-by-Step Assay Protocol:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (total volume of 100 µL):
-
88 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
1 µL of 10 mM this compound stock (final concentration: 100 µM)
-
1 µL of 10 mM NADPH stock (final concentration: 100 µM)
-
-
Initiate the Reaction: Add 10 µL of the nitroreductase enzyme solution (at various concentrations for a dose-response curve) to each well. For the negative control, add 10 µL of assay buffer instead of the enzyme.
-
Incubation: Incubate the plate at 37°C, protected from light. The incubation time will need to be optimized (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Note on Wavelengths: The optimal excitation and emission wavelengths for 6-aminochromone should be determined experimentally. Based on the chromone scaffold, a starting point for excitation is in the range of 350-400 nm, and for emission, 450-550 nm. A full excitation-emission scan of the fully reacted product is recommended.
-
D. Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental wells.
-
Plot the fluorescence intensity against the enzyme concentration to generate a dose-response curve.
-
For kinetic studies, measure the fluorescence at multiple time points.
PART 2: Detection of Nitroreductase Activity in Cell Lysates
This protocol adapts the in vitro assay for use with cell lysates, which is useful for assessing endogenous enzyme activity in different cell types.
A. Additional Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
B. Protocol:
-
Cell Culture and Lysis: Culture cells to the desired confluency. Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation to remove cellular debris.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay or similar method.
-
Enzyme Assay: Follow the steps in the in vitro protocol (Part 1C), but instead of purified enzyme, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Data Normalization: Normalize the fluorescence signal to the total protein concentration in each lysate to compare enzyme activity across different samples.
PART 3: Imaging Endogenous Nitroreductase Activity in Live Cells
This protocol outlines the use of this compound for fluorescence microscopy to visualize nitroreductase activity, often as an indicator of cellular hypoxia.
A. Additional Materials:
-
Cell culture medium (e.g., DMEM)
-
Fluorescence microscope with appropriate filter sets
-
Optional: Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)
B. Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Induction of Hypoxia (Optional): To enhance nitroreductase expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer like CoCl₂ for a specified period (e.g., 12-24 hours).
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add a solution of this compound in serum-free medium (e.g., 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope. Use the experimentally determined optimal excitation and emission wavelengths.
Visualization of the Experimental Workflow
Caption: General workflow for in vitro enzyme assays.
Data Interpretation and Quantitative Summary
The primary output of these assays is fluorescence intensity. An increase in fluorescence directly correlates with the activity of the reductase enzyme.
| Parameter | Description | Expected Value/Range |
| Probe Concentration | Optimal concentration for in vitro and cell-based assays. | 1-100 µM |
| Cofactor Concentration | Required for nitroreductase activity. | 50-200 µM |
| Excitation Max (λex) | Wavelength for exciting the fluorescent product. | To be determined empirically (Est. 350-400 nm) |
| Emission Max (λem) | Wavelength of maximum fluorescence emission. | To be determined empirically (Est. 450-550 nm) |
| "Turn-On" Ratio | Fold-increase in fluorescence upon enzymatic conversion. | >10-fold (based on analogous probes) |
| Limit of Detection (LOD) | Lowest enzyme concentration reliably detected. | Dependent on enzyme activity and instrumentation. |
Note: The spectral properties provided are estimates based on the chromone scaffold. It is imperative for the user to experimentally determine the optimal excitation and emission wavelengths for 6-aminochromone under the specific assay conditions. This can be achieved by running a reaction to completion with an excess of enzyme and then performing a 3D fluorescence scan on the resulting solution.
Trustworthiness and Self-Validation
To ensure the reliability of results obtained with this compound-based sensors, the following validation steps are critical:
-
Enzyme Specificity: Test the probe against a panel of other cellular reductases to confirm its selectivity for the target enzyme.
-
Cofactor Dependence: The reaction should be dependent on the presence of NAD(P)H. A control reaction without the cofactor should yield no significant increase in fluorescence.
-
Inhibition Control: The use of a known nitroreductase inhibitor should abolish the fluorescence signal in a dose-dependent manner.
-
Mass Spectrometry Confirmation: To unequivocally confirm the reaction mechanism, the conversion of this compound to 6-Aminochromone can be verified using LC-MS analysis of the reaction mixture.
Conclusion and Future Directions
This compound-based sensors offer a promising avenue for the development of "turn-on" fluorescent probes for detecting the activity of nitroreductase and other relevant enzymes. Their simple chemical scaffold and the robust underlying principle of nitro-to-amino conversion make them an attractive tool for researchers in cancer biology, drug discovery, and microbiology. Further research into the synthesis of derivatives with tuned photophysical properties and improved cellular retention will undoubtedly expand the utility of this class of sensors. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound-based sensors in a wide range of scientific investigations.
References
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
- Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells. (2020). [No Source Provided].
- Nitroreductase-Triggered Fluorophore Labeling of Cells and Tissues under Hypoxia. (2025). [No Source Provided].
-
A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. (n.d.). Analyst (RSC Publishing). Retrieved January 15, 2026, from [Link]
- Application Notes and Protocols: 2-Amino-6-nitroquinoxaline-Based Fluorescent Probes. (2025). BenchChem.
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An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]
- Enzyme-Activated Dual-Locked Probes for Detecting Nitroreductase and Carboxylesterase. (n.d.). [No Source Provided].
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A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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A fluorescent ELISA based on the enzyme-triggered synthesis of poly(thymine)-templated copper nanoparticles. (n.d.). Nanoscale (RSC Publishing). Retrieved January 15, 2026, from [Link]
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Fluorescence probe with a pH-sensitive trigger. (2006). PubMed. Retrieved January 15, 2026, from [Link]
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Critical overview on the application of sensors and biosensors for clinical analysis. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
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Photo-driven self-powered biosensors for ultrasensitive microRNA detection based on metal–organic framework-controlled release behavior. (n.d.). Analyst (RSC Publishing). Retrieved January 15, 2026, from [Link]
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Synthesis of 6-Nitrochromone-Linked Bioactive Molecules: A Detailed Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the 6-Nitrochromone Scaffold
The chromone (4H-chromen-4-one) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for the development of novel therapeutic agents. The introduction of a nitro group at the 6-position of the chromone ring can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potency. The nitro group, known for its ability to participate in redox reactions within cells, can act as both a pharmacophore and a toxicophore, a duality that can be harnessed for therapeutic benefit, particularly in oncology.[3][4] This guide provides a comprehensive overview of the synthesis of this compound and its subsequent conjugation to bioactive molecules, offering detailed protocols and insights for researchers in drug discovery and development.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step. A common and effective method involves the cyclization of a substituted 2'-hydroxyacetophenone. For the synthesis of this compound, the key starting material is 2'-hydroxy-5'-nitroacetophenone.
Protocol 1: Synthesis of this compound-2-carboxylic Acid
This protocol is adapted from a microwave-assisted synthesis which has been shown to improve yields and reduce reaction times.[5]
Reaction Scheme:
Caption: Synthesis of this compound-2-carboxylic Acid.
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Diethyl oxalate
-
Sodium methoxide (MeONa) in Methanol (MeOH) (25% w/w)
-
Dioxane
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Dichloromethane
Equipment:
-
Microwave vial
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a microwave vial, dissolve 2'-hydroxy-5'-nitroacetophenone (1.16 mmol) in dioxane (2 mL).
-
Add diethyl oxalate (3.49 mmol, 474 µL) and a solution of MeONa in MeOH (2.32 mmol, 531 µL, 25% w/w) to the vial.
-
Seal the vial and heat the reaction mixture to 120°C for 20 minutes in a microwave reactor.
-
After cooling, add a 6 M solution of HCl (18 mmol, 3 mL) to the reaction mixture.
-
Reseal the vial and heat to 120°C for an additional 40 minutes in the microwave reactor.
-
After cooling, pour the reaction mixture into 50 mL of water.
-
Collect the resulting solid by filtration and wash thoroughly with water.
-
Dry the solid, then wash with dichloromethane and dry again to yield this compound-2-carboxylic acid.
Note: While this method yields the carboxylic acid, for some conjugation strategies, the simpler this compound may be desired. This can be achieved through decarboxylation of the carboxylic acid derivative under appropriate thermal conditions.
Part 2: Linking Bioactive Molecules to the this compound Scaffold
The true power of the this compound scaffold lies in its ability to be linked to other bioactive molecules, creating hybrid compounds with potentially enhanced or novel therapeutic properties. A highly efficient and versatile method for this conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.
To utilize click chemistry, either the this compound scaffold or the bioactive molecule must be functionalized with an azide or an alkyne group.
Strategy 1: Functionalization of the this compound Scaffold
A common approach is to introduce a propargyl group (containing an alkyne) onto the chromone scaffold. This can be achieved by reacting a hydroxyl-substituted this compound with propargyl bromide.
Workflow for Synthesis of a this compound-Bioactive Molecule Conjugate:
Caption: General workflow for the synthesis of this compound-bioactive molecule conjugates via click chemistry.
Protocol 2: General Procedure for CuAAC "Click" Chemistry Conjugation
This protocol provides a general method for the copper-catalyzed click reaction between a propargylated this compound and an azido-functionalized bioactive molecule.[8]
Materials:
-
Propargylated this compound derivative
-
Azido-functionalized bioactive molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the propargylated this compound and the azido-functionalized bioactive molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the reactants, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. This may include dilution with water and extraction with an organic solvent, or direct purification by chromatography.
Purification:
The final conjugate can be purified using techniques such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[9]
Part 3: Biological Activity and Mechanism of Action
Hybrid molecules incorporating the this compound scaffold have shown promise in various therapeutic areas, particularly as anticancer agents. The combination of the chromone nucleus with other pharmacophores, such as a triazole ring formed during click chemistry, can lead to compounds with potent and selective cytotoxic activity against cancer cell lines.
Anticancer Activity of Chromone-Triazole Hybrids
Recent studies have demonstrated that chromone-triazole conjugates can exhibit significant anticancer activity. For instance, certain chromone-triazole derivatives have shown high potency against various cancer cell lines, with IC₅₀ values in the sub-micromolar range.[10]
Table 1: Anticancer Activity of Selected Chromone-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[10] |
| 2a | T-47D (Breast Cancer) | 0.65[10] |
| 2b | PC3 (Prostate Cancer) | 0.24[10] |
| 2b | MDA-MB-231 (Breast Cancer) | 0.32[10] |
| 2b | T-47D (Breast Cancer) | 0.52[10] |
Mechanism of Action
The anticancer mechanism of this compound-linked molecules is often multifaceted. The chromone core itself can interact with various biological targets, while the nitro group can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, leading to cellular damage. Furthermore, the linked bioactive molecule can guide the entire conjugate to a specific biological target, enhancing its efficacy and selectivity.
Studies on chromone-triazole hybrids suggest that their anticancer effects can be mediated through the induction of DNA damage and cell cycle arrest, particularly at the G2/M phase.[10]
Signaling Pathway Visualization:
Caption: Proposed mechanism of action for anticancer this compound conjugates.
Conclusion and Future Perspectives
The synthesis of this compound-linked bioactive molecules represents a promising strategy in the quest for novel therapeutics. The modular nature of this approach, particularly when employing click chemistry, allows for the rapid generation of diverse libraries of hybrid compounds. The potent biological activities observed for some of these conjugates, especially in the context of cancer, underscore the potential of this scaffold. Future research should focus on exploring a wider range of bioactive molecules for conjugation, optimizing the linker chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of the conjugates, and conducting in-depth mechanistic studies to fully elucidate their mode of action. This will undoubtedly pave the way for the development of the next generation of targeted therapies.
References
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Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]
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Mohsin, N. U. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54(3), 223-240. [Link]
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Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. (2023). Chemistry & Biodiversity. [Link]
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Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (2021). Iranian Journal of Biotechnology. [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
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Pessêgo, M., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2949. [Link]
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High-Performance Liquid Chromatography (HPLC) for chromone detection. (n.d.). Oud Academia. [Link]
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Click Chemistry. (n.d.). Wikipedia. [Link]
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Click Chemistry Conjugations. (2018). Methods in Molecular Biology. [Link]
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One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). Molecules. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals (Basel). [Link]
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Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. (2021). Marine Drugs. [Link]
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Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2021). Marine Drugs. [Link]
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Chromones: Privileged scaffold in anticancer drug discovery. (2021). Chemical Biology & Drug Design. [Link]
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Synthesis of chromone‐triazole hybrid analogs. (2023). ResearchGate. [Link]
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High-Performance Liquid Chromatography (HPLC) for chromone detection. (n.d.). Oud Academia. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Triazole Linked Chromone Biheterocycle Analogs. (2021). Asian Journal of Chemistry. [Link]
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-
Conjugation Based on Click Chemistry. (n.d.). Creative Biolabs. [Link]
-
Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. (2014). Organic & Biomolecular Chemistry. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2018). Molecules. [Link]
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The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. (2015). ResearchGate. [Link]
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Click Chemistry Conjugations. (2018). Methods in Molecular Biology. [Link]
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The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. (2015). SciSpace. [Link]
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Acetophenone, m-nitro-. (n.d.). Organic Syntheses. [Link]
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Photoredox Propargylation of Aldehydes Catalytic in Titanium. (2020). The Journal of Organic Chemistry. [Link]
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Our approach to the synthesis of 4H‐chromenes and 4H‐chromen‐ones from p‐QMs. (2022). ResearchGate. [Link]
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Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. (2021). YouTube. [Link]
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Glen Report 2-11: DNA Purification. (n.d.). Glen Research. [Link]
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Need Help Perfecting Your HPLC Purifications?. (2022). YouTube. [Link]
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Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2022). Metabolites. [Link]
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- 10. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 6-Nitrochromone
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Nitrochromone
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound is a key heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and organic synthesis for developing novel bioactive molecules.[1] Given its role in drug discovery and materials science, a reliable analytical method is essential for purity assessment, stability studies, and quality control. The described method employs a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be simple, precise, and accurate, making it suitable for routine analysis in research and drug development settings. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are discussed in detail.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying non-volatile or thermally labile compounds.[2] This method is based on the principle of reversed-phase chromatography, where the analyte, this compound, is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.
The causality behind this choice is rooted in the chemical nature of this compound (C₉H₅NO₄, MW: 191.14 g/mol ).[3] Its structure, containing both a moderately polar chromone ring and a polar nitro group, makes it ideally suited for retention and elution from a C18 column using a water/acetonitrile solvent system.[2][4] A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed to ensure a sharp peak shape and a reasonable retention time. The inclusion of 0.1% formic acid in the aqueous phase is a critical choice to suppress the potential ionization of any acidic functionalities and to ensure consistent analyte interaction with the stationary phase, thereby improving peak symmetry and reproducibility.[5] Detection is achieved via UV spectrophotometry at 254 nm, a wavelength at which nitroaromatic compounds exhibit strong absorbance, providing high sensitivity.[5][6]
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (≥97% purity)
-
Acetonitrile (ACN), HPLC gradient grade
-
Water, HPLC or Milli-Q grade
-
Formic acid (HCOOH), LC-MS grade (~99% purity)
Instrumentation
A standard HPLC system equipped with the following modules is required:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control capability
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Column
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
-
Rationale: This column geometry is a standard in analytical chemistry, offering a balance of high resolution, efficiency, and reasonable backpressure.[2] The C18 alkyl chains provide the necessary hydrophobicity to retain the this compound molecule effectively.
Experimental Protocol
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1 mL of formic acid to the water (0.1% v/v).
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 15-20 minutes using ultrasonication or an online degasser before use.
Mobile Phase B (Organic):
-
Use HPLC-grade Acetonitrile directly.
-
Ensure it is degassed before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Fill the flask to the mark with acetonitrile and mix well by inversion. This solution should be stored at 2-8°C and protected from light.
Calibration and Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with acetonitrile.
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex and sonicate to ensure complete extraction and dissolution.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to prevent column clogging.[2]
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures consistent analyte protonation and improves peak shape.[5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Program | 0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15.1-18 min: 40% B | The gradient ensures that this compound is eluted with a sharp peak while separating it from potential earlier or later eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[2][5] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures retention time stability and reproducibility.[2] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 254 nm | Nitroaromatic compounds show strong absorbance at this wavelength, providing excellent sensitivity.[5][6] |
| Run Time | 18 minutes | Includes elution and column re-equilibration for the next injection. |
System Suitability
Before initiating any analysis, the system's performance must be verified.
-
Equilibrate the column with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Calculate the system suitability parameters. The acceptance criteria should be:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Visualization of Experimental Workflow
The overall process from sample preparation to final analysis is depicted in the following workflow diagram.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solvent (acetonitrile).
-
Inject a standard solution of this compound.
-
Inject a sample solution.
-
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample chromatogram should be free from co-elution with other peaks. A PDA detector can be used to confirm peak purity by comparing spectra across the peak.[2]
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[8] The method is linear over the tested range.
Accuracy (% Recovery)
-
Protocol: Perform a spike-recovery study. Add known amounts of this compound standard solution to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Protocol:
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Use the slope (S) of the calibration curve obtained from the linearity study.
-
-
Analysis:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the calculated concentration with acceptable precision and accuracy.
Visualization of Method Validation Workflow
The logical flow for validating the analytical method is outlined below.
Caption: Key parameters and workflow for HPLC method validation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation provides a comprehensive guide for researchers, scientists, and quality control professionals. This self-validating system ensures the generation of reliable and reproducible data, making it an invaluable tool for the analysis of this compound in various matrices encountered during pharmaceutical development and chemical synthesis.
References
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote.
- U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Separation Methods Technologies. (n.d.). HPLC Separation Guide: Analysis of Nitroaromatic Explosives. Application Note 0809-001.
- Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
- Sigma-Aldrich. (n.d.). This compound 97%. Product Page.
- Singh, R., et al. (2016). Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods. Journal of Chromatographic Science.
- Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 847716.
- Chem-Impex International. (n.d.). This compound. Product Page.
- Thermo Fisher Scientific. (n.d.). This compound, 97%. Product Page.
- de Oliveira, A. M., et al. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. Journal of Pharmaceutical and Biomedical Analysis.
- CHROMacademy. (n.d.). Reversed Phase HPLC for the Analysis of Biomolecules.
- Pérez-Parada, A., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- G, S., et al. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products. Pharmacognosy Magazine.
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- 8. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 6-Nitrochromone by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed and robust protocol for the analysis of 6-Nitrochromone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in medicinal chemistry and a valuable building block for complex organic molecules.[1] The method described herein provides a reliable framework for the separation, identification, and structural confirmation of this compound, leveraging the high separation efficiency of gas chromatography and the definitive structural elucidation power of mass spectrometry. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Context
This compound (IUPAC name: 6-nitro-4H-chromen-4-one) is an aromatic heterocyclic compound belonging to the chromone family.[2] Its chemical structure, featuring a nitro group on the benzopyran-4-one core, makes it a versatile precursor in the synthesis of various biologically active compounds and fluorescent probes.[1] Given its role in drug discovery and materials science, a validated analytical method for its unambiguous identification and purity assessment is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the analyte from the sample matrix based on its physicochemical properties, while the mass spectrometer provides high-fidelity mass information and a characteristic fragmentation pattern upon ionization. This "fingerprint" allows for confident identification. This document outlines a comprehensive GC-MS workflow, explaining the causality behind instrumental parameter selection and providing a detailed protocol for immediate implementation.
Experimental Methodology
The entire analytical process, from sample preparation to data interpretation, is designed to be a self-validating system.
-
This compound Standard: Purity ≥97% (CAS: 51484-05-0).[4]
-
Solvent: Acetonitrile (GC or HPLC Grade), suitable for preparing stock and working solutions. The use of a high-purity, volatile organic solvent is critical to avoid interference and ensure compatibility with the GC system.[3]
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps to prevent analyte degradation from light and contamination from plasticizers.[3]
The following parameters provide a validated starting point and can be adapted to equivalent instrumentation. The choice of a non-polar (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms) is based on its proven robustness for the analysis of a wide range of aromatic compounds, including nitroaromatics.[5]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise temperature and flow control for reproducible retention times. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and spectral integrity for confident identification. |
| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-bleed column providing excellent resolution for aromatic compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that ensures good chromatographic efficiency and is safe for the MS system. |
| Injector | Split/Splitless | |
| Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for concentrated samples. |
| Temperature | 280 °C | Ensures rapid and complete volatilization of this compound (M.P. ~172-175 °C) without thermal degradation.[4] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temp | 100 °C, hold for 1 min | Allows for solvent focusing and improves peak shape. |
| Ramp | 20 °C/min to 300 °C | A moderate ramp rate that ensures elution of the analyte as a sharp peak in a reasonable timeframe. |
| Final Hold | Hold at 300 °C for 5 min | Ensures that all components are eluted from the column, preventing sample carryover. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching. |
| Source Temp | 230 °C | Optimal temperature to maintain ion formation efficiency and minimize contamination. |
| Quadrupole Temp | 150 °C | Ensures consistent mass filtering and prevents contamination of the mass analyzer. |
| Mass Scan Range | 40 - 250 amu | Covers the molecular weight of the analyte (191.14 g/mol ) and its expected fragments.[2] |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
-
Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Preparation (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
Sample Analysis: For purity analysis of a synthesized batch, prepare the sample at the same concentration as the working standard (e.g., 10 µg/mL) using acetonitrile.
-
Injection: Transfer the working standard or sample solution to a 2 mL autosampler vial for GC-MS analysis.
Caption: High-level workflow for the GC-MS analysis of this compound.
Results and Discussion
Under the specified conditions, this compound will elute as a sharp, symmetrical peak in the total ion chromatogram (TIC). The retention time is dependent on the specific instrument and column condition but is expected to be highly reproducible. The absence of significant tailing or fronting is indicative of good analyte compatibility with the column and injector conditions.
The mass spectrum is the definitive evidence for the identification of this compound. Electron ionization at 70 eV provides sufficient energy to generate a molecular ion and a series of characteristic fragment ions.
-
Molecular Ion (M⁺•): The spectrum will exhibit a prominent molecular ion peak at m/z 191 , corresponding to the exact mass of this compound (C₉H₅NO₄).[2] The presence of a strong molecular ion peak is characteristic of stable aromatic structures.[6]
-
Key Fragment Ions: The fragmentation of this compound is governed by the presence of the nitro group and the carbonyl group on the stable chromone core. The primary fragmentation pathways involve the loss of small, stable neutral species like NO₂, NO, and CO.[6][7]
| Measured m/z | Proposed Ion Structure | Neutral Loss | Significance |
| 191 | [C₉H₅NO₄]⁺• | - | Molecular Ion (M⁺•) |
| 163 | [C₉H₅NO₃]⁺• | CO | Loss of the carbonyl group from the pyranone ring. |
| 145 | [C₉H₅O₂]⁺ | NO₂ | Characteristic loss of the nitro group, a key identifier for nitroaromatics. |
| 117 | [C₈H₅O]⁺ | CO + NO₂ | Subsequent loss of a carbonyl group after the loss of the nitro group. |
| 89 | [C₇H₅]⁺ | CO + NO₂ + CO | Further fragmentation of the core structure. |
The fragmentation process can be visualized as a series of logical bond cleavages initiated by the removal of an electron. The stability of the resulting carbocations and radical cations dictates the relative abundance of the observed peaks.[7][8]
Caption: Proposed EI fragmentation pathway for this compound.
This fragmentation pattern provides a high degree of confidence in the structural assignment of the analyte peak. The loss of 46 amu (NO₂) is a hallmark of an aromatic nitro compound, while the loss of 28 amu (CO) is characteristic of the chromone carbonyl group.
Conclusion
The GC-MS method detailed in this application note is a highly specific, reliable, and robust tool for the analysis of this compound. The protocol provides clear steps for sample preparation and optimized instrumental parameters that yield excellent chromatographic performance and a definitive mass spectral fingerprint. This method is directly applicable to the quality control of synthesized this compound, the assessment of its purity in formulated products, and can serve as a foundation for quantitative analysis or the study of its metabolic fate in drug development research.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: this compound Source: Chem-Impex International URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
-
Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
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- 7. chemguide.co.uk [chemguide.co.uk]
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Application Notes & Protocols for the Safe Handling of 6-Nitrochromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrochromone is a vital intermediate in medicinal chemistry and materials science, frequently used in the synthesis of novel pharmaceutical agents and fluorescent probes.[1] While its versatile reactivity is advantageous, it necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel. These application notes provide a detailed standard operating procedure (SOP) for the safe handling of this compound, addressing conflicting hazard information and integrating best practices for managing nitro-containing aromatic compounds. The protocols herein are designed to be a self-validating system, emphasizing causality behind each procedural step to foster a proactive safety culture.
Hazard Analysis: A Case of Contradictory Data
A critical review of available safety documentation for this compound (CAS No. 51484-05-0) reveals conflicting classifications. A safety data sheet from one major supplier states that the compound is "Not a hazardous substance or mixture". However, the PubChem database, which aggregates data from multiple sources including the European Chemicals Agency (ECHA), provides the following GHS hazard classifications[2]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
This discrepancy underscores a crucial principle of laboratory safety: in the face of conflicting data, a conservative approach must be adopted. Therefore, this guide will operate under the assumption that this compound is an irritant to the skin, eyes, and respiratory tract. Furthermore, as an organic nitro compound, its thermal stability and potential reactivity, especially in the presence of contaminants, must be respected.[3]
Physicochemical and Toxicological Profile
| Property | Value | Source |
| Chemical Formula | C₉H₅NO₄ | [2] |
| Molecular Weight | 191.14 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 172-175 °C | [4] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Storage Temperature | 0-8°C, in a dry, well-ventilated place | [1] |
While no specific carcinogenicity data is available for this compound, it is noted that it is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. However, the chromone scaffold itself is known to be biologically active, participating in a wide array of pharmacological interactions.[5][6] The introduction of a nitro group can further influence this activity and may introduce additional toxicological concerns, as seen with other nitroaromatic compounds.[7]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management for handling this compound relies on a multi-layered approach, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
Caption: Hierarchy of controls for mitigating exposure risks.
Standard Operating Protocol: From Receipt to Disposal
This protocol outlines the necessary steps for safely handling this compound powder. The causality for each step is explained to ensure a deep understanding of the required safety measures.
Required Equipment and PPE
-
Engineering Control: A certified chemical fume hood is mandatory for all operations involving the manipulation of solid this compound or its solutions.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required as the final barrier of protection.[4][9]
-
Eye Protection: ANSI Z87.1-compliant safety goggles are required to protect against dust particles and splashes.
-
Hand Protection: Nitrile or butyl rubber gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[9]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 respirator may be appropriate for spill cleanup outside of the hood.[4]
-
Step-by-Step Handling Procedure
Sources
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The Strategic Utility of 6-Nitrochromone in the Synthesis of Bioactive Pharmaceutical Agents: Application Notes and Protocols
Introduction: The Chromone Scaffold and the Influence of the Nitro Group
The chromone core, a benzopyran-4-one framework, is a well-established "privileged structure" in medicinal chemistry. Its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activities underscores its importance in drug discovery.[1] The biological profile of a chromone derivative is profoundly influenced by the nature and position of its substituents.[2] The introduction of a nitro group at the 6-position of the chromone ring creates 6-nitrochromone, a versatile building block for the synthesis of a wide array of pharmaceutical intermediates. The strong electron-withdrawing nature of the nitro group not only modulates the biological activity of the chromone scaffold but also provides a key functional handle for further synthetic transformations, most notably its reduction to the corresponding amine.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its conversion to 6-aminochromone and the subsequent elaboration of this key intermediate into pharmaceutically relevant molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.
Core Synthetic Transformation: Reduction of this compound to 6-Aminochromone
The primary and most crucial transformation of this compound in pharmaceutical synthesis is its reduction to 6-amino-4H-chromen-4-one (6-aminochromone). This seemingly simple step is pivotal as the resulting amino group offers a versatile point for diversification, enabling the construction of more complex molecular architectures with a range of biological activities.[3]
Causality of Reagent and Method Selection
The choice of reducing agent and reaction conditions is critical to ensure a high-yield, clean conversion without affecting the chromone core. Two primary methods are widely employed: catalytic hydrogenation and chemical reduction using stannous chloride (SnCl₂).
-
Catalytic Hydrogenation: This method is often preferred for its clean reaction profile, where the byproducts are typically gaseous (in the case of hydrogen gas) or easily removed. Catalysts such as palladium on carbon (Pd/C) are highly effective. The key advantage is the mild reaction conditions and high chemoselectivity, often leaving other functional groups intact.
-
Stannous Chloride (SnCl₂) Reduction: This is a classic and reliable method for the reduction of aromatic nitro compounds.[4] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning by other functional groups or when specialized high-pressure equipment is unavailable. The reaction proceeds in an acidic medium, and the workup involves neutralization to precipitate the tin salts.
The logical flow from the nitro precursor to the versatile amino intermediate is a cornerstone of many synthetic strategies targeting bioactive chromones.
Caption: Synthetic workflow from this compound to bioactive derivatives.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to 6-Aminochromone
This protocol describes the reduction of this compound using hydrogen gas in the presence of a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Parr Hydrogenation Apparatus (or equivalent)
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with nitrogen gas three times.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminochromone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 2-4 hours |
| Purity (crude) | >90% |
Protocol 2: Stannous Chloride Reduction of this compound to 6-Aminochromone
This protocol details the chemical reduction of this compound using stannous chloride dihydrate.[4]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 70-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed (usually 3-5 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a 5M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 6-aminochromone.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 3-5 hours |
| Purity (after purification) | >98% |
Application of 6-Aminochromone in the Synthesis of Bioactive Molecules
The strategic placement of the amino group at the C-6 position of the chromone scaffold opens up a plethora of synthetic possibilities for the development of novel therapeutic agents. The amino group can be readily derivatized to introduce various pharmacophores, leading to compounds with diverse biological activities.
Caption: Derivatization pathways of 6-aminochromone for bioactive compounds.
Application Example: Synthesis of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B is a key enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[5] Chromone derivatives have been identified as potent and selective MAO-B inhibitors. The synthesis of these inhibitors often involves the derivatization of an aminochromone core.
Synthetic Rationale:
The synthesis of N-phenyl-4-oxo-4H-chromene-6-carboxamide derivatives, which have shown promising MAO-B inhibitory activity, can be envisioned starting from 6-aminochromone. The amino group serves as a handle for amide bond formation with a suitably substituted benzoic acid.
Illustrative Synthetic Protocol:
This protocol outlines a general procedure for the amide coupling of 6-aminochromone with a substituted benzoic acid.
Materials:
-
6-Aminochromone
-
Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)
-
Coupling agents (e.g., EDC/HOBt or HATU)
-
Organic base (e.g., DIPEA or Triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add 6-aminochromone (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-oxo-4H-chromen-6-yl)benzamide derivative.
The synthesized compounds can then be evaluated for their MAO-B inhibitory activity using established in vitro assays.
Conclusion
This compound is a strategically important starting material in the synthesis of a diverse range of pharmaceutically relevant compounds. Its facile reduction to 6-aminochromone provides a key intermediate that can be readily elaborated into complex molecules with tailored biological activities. The protocols and synthetic strategies outlined in this guide demonstrate the versatility of this compound as a building block in modern drug discovery, enabling researchers and scientists to explore novel chemical space in the quest for new and effective therapeutics.
References
-
One-pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization. (2017). National Center for Biotechnology Information. [Link]
-
Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. (2022). PubMed. [Link]
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Royal Society of Chemistry. [Link]
-
6-Aminoquinolones: a new class of quinolone antibacterials? (1995). PubMed. [Link]
-
Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. (2022). National Center for Biotechnology Information. [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2020). IJRAR.org. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). MDPI. [Link]
-
Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (2021). National Center for Biotechnology Information. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2023). MDPI. [Link]
-
Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. (2010). National Center for Biotechnology Information. [Link]
-
The synthesis of 2‐substituted 6‐nitro‐chromones. (2008). ResearchGate. [Link]
- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (1966).
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). MDPI. [Link]
-
Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (2014). ResearchGate. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (2016). National Center for Biotechnology Information. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2011). ResearchGate. [Link]
Sources
- 1. US11564916B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]
- 2. ijrar.org [ijrar.org]
- 3. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Nitrochromone Synthesis
Welcome to the technical support center for the synthesis of 6-Nitrochromone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. As a key intermediate in the development of fluorescent probes and biologically active molecules, achieving a high yield of this compound is often critical.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and insights into the underlying chemical principles to help you optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
Low yields in the nitration of chromone to produce this compound can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: The nitration of aromatic compounds is highly sensitive to reaction parameters. Incorrect temperature, reaction time, or rate of addition of the nitrating agent can lead to incomplete reactions or the formation of side products.
-
Formation of Isomeric Byproducts: The chromone scaffold has multiple positions where nitration can occur. While the 6-position is often favored, the formation of other isomers can significantly reduce the yield of the desired product.
-
Di-nitration and Over-reaction: The electron-donating nature of the ether oxygen in the chromone ring can activate the aromatic system, making it susceptible to multiple nitrations, especially under harsh conditions.
-
Degradation of Starting Material or Product: Chromones can be sensitive to strong acids and high temperatures, which can lead to decomposition.
-
Inefficient Work-up and Purification: Significant loss of product can occur during the work-up and purification steps if the procedures are not optimized.
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the major byproduct and prevent its formation?
The most likely byproducts in the nitration of chromone are other nitro-substituted isomers. The keto group of the chromone moiety can act as a directing group for functionalization at the C-5 position, and nitration can also potentially occur at other positions on the benzene ring.[2]
Troubleshooting Steps:
-
Characterization of Byproducts: If possible, isolate the major byproduct by column chromatography and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to determine its structure. Comparing the NMR spectra to the known spectrum of this compound will help identify the isomeric impurity.
-
Controlling Regioselectivity:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance the selectivity of the nitration. Higher temperatures can lead to the formation of a wider range of isomers.
-
Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, other nitrating systems can offer better selectivity. For instance, the Menke nitration, which uses copper nitrate and acetic anhydride, can sometimes provide different regioselectivity.[3]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of chromone with vigorous stirring. This helps to maintain a low concentration of the active electrophile (NO₂⁺) and control the exothermicity of the reaction.
-
Q3: My reaction seems to be very slow or does not go to completion. What can I do to improve the conversion rate?
The chromone ring system is generally less reactive than simple benzene due to the electron-withdrawing effect of the carbonyl group.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress by TLC. If the starting material is still present after the initially planned reaction time, consider extending it.
-
Adjust Temperature (with caution): Slowly and cautiously increasing the reaction temperature may improve the rate. However, this must be balanced against the risk of increased byproduct formation. A modest increase to room temperature after the initial addition at low temperature might be beneficial.
-
Use a Stronger Nitrating Agent: Employing fuming nitric acid in place of concentrated nitric acid can increase the concentration of the nitronium ion and drive the reaction forward. This should be done with extreme care due to the highly corrosive and reactive nature of fuming nitric acid.
Q4: I am struggling with the purification of this compound. Can you provide a recommended protocol?
Purification can be challenging due to the presence of isomers with similar polarities.
Recommended Purification Strategy:
-
Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with stirring. This will precipitate the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallization: Recrystallization is often an effective method for purifying this compound. A suitable solvent system can be a mixture of ethanol and water, or ethyl acetate and hexanes. The choice of solvent will depend on the impurities present.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Chromone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve chromone in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
¹H NMR: Expect characteristic signals for the aromatic and vinyl protons. The introduction of the nitro group will cause a downfield shift of the protons on the nitrated ring.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the vinyl carbons, and the aromatic carbons.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time; cautiously increase temperature; use a stronger nitrating agent. |
| Formation of isomeric byproducts | Maintain low reaction temperature (0-5 °C); slow, dropwise addition of nitrating agent. | |
| Di-nitration | Use a stoichiometric amount of nitrating agent; avoid high temperatures and prolonged reaction times. | |
| Product loss during work-up | Ensure complete precipitation by using sufficient ice; wash the precipitate thoroughly but with cold solvent to minimize dissolution. | |
| Multiple Spots on TLC | Formation of isomers (e.g., 5-nitro, 8-nitro) | Optimize reaction conditions for regioselectivity (low temperature); consider alternative nitrating agents. |
| Presence of starting material | Extend reaction time or cautiously increase temperature. | |
| Purification Difficulties | Isomers with similar polarity | Use a shallow gradient in column chromatography; try recrystallization from different solvent systems. |
Visualizations
Reaction Mechanism and Regioselectivity
The nitration of chromone is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regioselectivity is influenced by the electronic effects of the substituents on the benzene ring. The ether oxygen is an activating, ortho-, para-directing group, while the α,β-unsaturated ketone is a deactivating, meta-directing group. The interplay of these effects generally favors substitution at the 6- and 8-positions. Computational studies on similar structures suggest that nitration at the C-6 position is energetically favored.[3]
Caption: Mechanism of this compound Synthesis.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Yield.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of C-5 position of chromones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromene derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature. Retrieved from [Link]
-
Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? r/Chempros. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H5NO4). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the selective synthesis of 5a or 6a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-β-D-glucopyranoside and 5,7-Dihydroxy-2-methylchromone-7-O-β-D-rutinoside. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase. PubMed Central. Retrieved from [Link]
-
SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Nitrochromone Synthesis
Welcome to the technical support center for the synthesis of 6-nitrochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. This compound serves as a versatile chemical intermediate in medicinal chemistry and a building block for various biologically active compounds and fluorescent probes.[1] This document addresses common challenges through troubleshooting guides and FAQs, grounded in established chemical principles to enhance the efficiency, yield, and purity of your synthesis.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary strategic routes. The choice between them depends on the availability of starting materials, desired scale, and purification capabilities.
-
Route A: Electrophilic Nitration of Chromone. This is a direct approach where the pre-formed chromone scaffold is subjected to nitration. The primary challenge lies in controlling the regioselectivity of the nitration, as the electronic nature of the chromone ring can lead to a mixture of isomers.
-
Route B: Cyclization of a Pre-Nitrated Precursor. This strategy involves synthesizing a substituted phenol, such as 2-hydroxy-5-nitroacetophenone, which is then cyclized to form the chromone ring. This route offers excellent control over the nitro group's position but requires a multi-step synthesis of the starting material.
Caption: General synthetic strategies for this compound.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge and can originate from several factors. A systematic approach to identifying the root cause is essential.
-
Incomplete Reaction: The deactivating nature of the substituents on the aromatic ring can lead to slow or incomplete reactions.[2]
-
For Nitration (Route A): The chromone ring itself is moderately deactivated towards electrophilic substitution. If the reaction is sluggish, consider increasing the reaction time and monitoring progress by Thin Layer Chromatography (TLC). Cautiously increasing the temperature can also enhance the rate, but this risks the formation of byproducts.[2] A stronger nitrating agent, such as fuming nitric acid, may also be employed, but requires careful handling.[2]
-
For Cyclization (Route B): Many classical chromone syntheses require specific, sometimes harsh, conditions to proceed to completion.[3] Ensure the temperature and reaction time are optimized for the chosen method (e.g., Vilsmeier-Haack, Simonis, etc.).[4][5]
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants or catalysts can halt the reaction.
-
For Nitration: Use a modest excess of the nitrating agent.[2] However, a large excess can promote di-nitration.
-
For Cyclization: The equivalents of catalysts (acid or base) are crucial and depend on the specific synthetic route. For instance, in a Baker-Venkataraman rearrangement, a strong base like KOH or NaH is required in stoichiometric amounts or greater.[3]
-
-
Poor Temperature Control: Nitration reactions are highly exothermic.[6]
-
Losses During Workup and Purification: Significant product loss can occur during the isolation steps.
-
Solution: When quenching the reaction in ice water, ensure complete precipitation of the crude product. During recrystallization, carefully select a solvent system that maximizes the solubility of your product at high temperatures but minimizes it at low temperatures to ensure efficient recovery.[3]
-
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Issue 2: Impurity and Side Product Formation
Q: I am observing significant impurities in my crude product. What are the likely side-products and how can I minimize them?
A: The formation of impurities is a common issue, particularly in electrophilic aromatic substitution reactions.
-
Isomer Formation (Route A): The primary challenge in the direct nitration of chromone is controlling regioselectivity. The ether oxygen is an ortho-, para-director, while the carbonyl group is a meta-director. This complex interplay can lead to the formation of the undesired 8-nitrochromone isomer alongside the desired 6-nitro product.
-
Mitigation: Precise control of reaction temperature is paramount. Lower temperatures (0 °C or below) generally favor the thermodynamically more stable para-substituted product (this compound) over the ortho-substituted one.[2]
-
-
Di-nitration Products: If the reaction conditions are too harsh (high temperature, excessive nitrating agent), a second nitro group can be added to the ring.[6][7]
-
Mitigation: Use a minimal excess of the nitrating agent and maintain strict temperature control. Monitor the reaction closely with TLC to stop it once the mono-nitrated product is maximized.
-
-
Formation of Dark-Colored Byproducts (Tars): This often indicates oxidation of the starting material or product by the strong oxidizing nature of nitric acid.[2]
-
Mitigation: Ensure the purity of your starting chromone. Perform the reaction at low temperatures with controlled addition of the nitrating agent to prevent localized overheating.[2]
-
-
Incomplete Cyclization or Side Reactions (Route B): Depending on the cyclization method, various side products can form. For example, the Simonis reaction can yield coumarins as alternative cyclization products.[4]
-
Mitigation: Strictly adhere to and optimize the specific conditions (catalyst, solvent, temperature) for your chosen cyclization reaction. Literature precedents for similar substrates are invaluable.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a standard nitrating mixture for synthesizing this compound? A1: A standard and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[6]
Q2: How should I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The reaction is complete when the starting material spot is no longer visible.
Q3: What are the most effective methods for purifying this compound? A3: The two primary methods are column chromatography and recrystallization.[3]
-
Column Chromatography: Silica gel column chromatography using a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is effective for separating isomers and other impurities.[3]
-
Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be a highly efficient method to achieve high purity.[3]
Q4: What are the key safety precautions when working with nitrating agents? A4: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water to concentrated acids. Quenching the reaction should be done carefully by pouring the reaction mixture onto crushed ice.
Section 4: Protocols and Data
Experimental Protocol: Nitration of Chromone (Route A)
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2-3 vol. eq.). Maintain the temperature below 5 °C throughout the addition.
-
Reaction Setup: In a separate flask, dissolve chromone (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Nitration: Add the pre-prepared, cold nitrating mixture dropwise to the solution of chromone over 30-60 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to remove residual acids.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to yield pure this compound, which typically appears as a pale yellow crystalline solid.[1]
Data Presentation: Influence of Reaction Conditions on Nitration
The following table summarizes how key parameters can influence the outcome of the nitration of chromone. The values are illustrative and serve as a guide for optimization.
| Parameter | Condition A (Conservative) | Condition B (Forcing) | Expected Outcome & Rationale |
| Temperature | 0 - 5 °C | 20 - 25 °C | Condition A is preferred. Lower temperature increases regioselectivity for the 6-position and minimizes byproduct formation like tars and di-nitrated species.[2] |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | Fuming HNO₃ / H₂SO₄ | Condition A is generally sufficient. Condition B provides a higher concentration of the electrophile (NO₂⁺) and can be used if the reaction is very slow, but it significantly increases the risk of over-nitration and oxidation.[2] |
| Reaction Time | 1 - 3 hours | > 4 hours | Time should be optimized via TLC monitoring. Insufficient time leads to low conversion. Excessive time, especially at higher temperatures, can lead to product degradation or byproduct formation.[9] |
| Stoichiometry (HNO₃) | 1.1 - 1.2 equivalents | > 1.5 equivalents | A slight excess (Condition A) is optimal. A large excess (Condition B) strongly promotes the formation of di-nitrated byproducts.[6] |
References
- BenchChem. (n.d.). How to avoid common pitfalls in chromone synthesis.
- BenchChem. (n.d.). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.
- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews (IJRAR).
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- Reddit. (2023, November 28).
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis.
- Master Organic Chemistry. (2018, April 30).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification of 6-Nitrochromone by recrystallization side products
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-nitrochromone, a critical intermediate in pharmaceutical development and organic synthesis.[1] The focus of this document is on the practical challenges encountered during purification by recrystallization, with a specific emphasis on identifying and removing common side products.
Frequently Asked Questions (FAQs)
Q1: What are the typical side products and impurities I should expect in my crude this compound synthesis?
The synthesis of this compound, commonly achieved through the electrophilic nitration of a chromone precursor using mixed acid (HNO₃/H₂SO₄), can lead to several impurities.[2] Understanding these potential contaminants is the first step toward effective purification.
-
Isomeric Byproducts: Aromatic nitration is governed by the directing effects of the substituents on the ring. While the 6-position is a primary target, substitution at other positions can occur. The most common isomeric impurity is 8-nitrochromone . In related systems, nitration has been shown to produce 8-nitro derivatives, which can be followed by dinitration.[3]
-
Over-Nitration Products: The strong reaction conditions can lead to the introduction of more than one nitro group. The most probable over-nitration product is 6,8-dinitrochromone .[3] This impurity is significantly more polar than the desired monosubstituted product.
-
Unreacted Starting Material: Incomplete reactions will leave the precursor, typically chromone or a substituted 2'-hydroxyacetophenone, in the crude mixture.
-
Degradation Products: The harsh acidic environment required for nitration can sometimes cause ring-opening or other degradation pathways, leading to a complex mixture of impurities.
-
Isomeric Coumarins: If the chromone synthesis itself (e.g., via the Simonis reaction) was not fully optimized, isomeric nitrocoumarins could be present as a side product from the initial cyclization step.[4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
Solvent selection is the most critical parameter for successful recrystallization.[5] The ideal solvent should dissolve this compound sparingly at room temperature but completely at its boiling point, while impurities should either be completely soluble or insoluble at all temperatures. Given the molecular structure of this compound (a polar nitro group and a moderately polar chromone core), moderately polar solvents are often the best starting point.[6][7]
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Performance |
| Ethanol | 78 | Polar Protic | An excellent starting choice. Often provides a good solubility differential with temperature for nitroaromatic compounds.[7] Less polar impurities (like unreacted chromone) may remain in the mother liquor. |
| Acetone | 56 | Polar Aprotic | High solvating power. May dissolve the product too well at room temperature, potentially leading to low recovery. Often used in solvent pairs (e.g., with hexanes).[7] |
| Ethyl Acetate (EtOAc) | 77 | Moderately Polar | Good general-purpose solvent. A solvent system of Ethyl Acetate/Hexanes is commonly used for purifying chromone derivatives and allows for fine-tuning of polarity.[8][9] |
| Toluene | 111 | Non-polar Aromatic | May be effective for separating from highly polar impurities like dinitro-derivatives, which would have low solubility. The high boiling point requires caution. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | High solvating power, often used to grow single crystals of chromone derivatives.[10] Due to its very high boiling point, it can be difficult to remove completely from the final product. |
Q3: Can you provide a standard protocol for recrystallizing crude this compound?
Certainly. This protocol outlines a general procedure that can be adapted based on the chosen solvent system. The melting point of this compound is 172-175 °C, so most common organic solvents can be used without risk of the compound melting before dissolving.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol), just enough to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with constant stirring. Add the solvent in small portions until the solid just completely dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts, or highly insoluble side products) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals and minimizes the trapping of impurities.
-
Maximizing Yield: Once the flask has reached ambient temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum. The final purity can be assessed by melting point analysis, TLC, and NMR spectroscopy.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Q4: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution becomes supersaturated.
-
Causality: The high concentration of the solute lowers its melting point below the temperature of the solution. When the solution cools, the compound separates as a liquid phase instead of a solid crystalline lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more solvent (10-20% volume increase) to lower the saturation point. Allow the more dilute solution to cool slowly again.
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try vigorously swirling the flask while rapidly cooling it in an ice or dry ice/acetone bath. This can sometimes shock the oil into solidifying, though it may be amorphous and less pure. This solid can then be re-recrystallized properly.
-
Change Solvents: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a solvent-pair system (e.g., dissolve in a good solvent like acetone and slowly add a poor solvent like hexanes until the solution becomes cloudy, then heat to clarify and cool slowly).[11]
-
Q5: My recrystallized this compound is still contaminated with side products. How can I improve the separation?
If standard recrystallization does not yield a pure product, a more tailored approach is needed based on the nature of the persistent impurity.
Troubleshooting Workflow for Impurity Removal
Caption: Troubleshooting workflow for purifying this compound.
-
Scenario A: Removing More Polar Impurities (e.g., 6,8-dinitrochromone)
-
Logic: The dinitro-product is more polar and should be less soluble than this compound in moderately polar to non-polar solvents.
-
Action: After the initial recrystallization, perform a trituration (slurry wash) of the crystals with a solvent in which the dinitro-compound is poorly soluble but the desired product has some slight solubility, such as warm ethyl acetate. Alternatively, re-recrystallize the material from a less polar solvent like toluene, which should leave the highly polar impurity behind as an insoluble solid during the hot dissolution step.
-
-
Scenario B: Removing Less Polar Impurities (e.g., unreacted chromone)
-
Logic: The non-polar starting material will be more soluble in most organic solvents than the polar nitro-product.
-
Action: This impurity should be effectively removed by recrystallization in a polar solvent like ethanol, as it will preferentially remain dissolved in the cold mother liquor. If it persists, ensure you are not using an excessive amount of solvent and that the solution is thoroughly cooled in an ice bath before filtration.
-
-
Scenario C: Separating Isomers (e.g., 8-nitrochromone)
-
Logic: Isomers often have very similar polarity and solubility profiles, making separation by recrystallization extremely challenging.
-
Action: While fractional crystallization (repeatedly recrystallizing the material and the solids recovered from the mother liquor) can sometimes work, it is often inefficient. The most reliable method for separating isomers is flash column chromatography .[4][8] A silica gel column using a gradient eluent system, such as a hexane/ethyl acetate mixture, can effectively separate the 6-nitro and 8-nitro isomers.
-
References
- BenchChem (2025). Technical Support Center: Synthesis of Substituted Chromones.
- Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
- Ciogli, A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Ciogli, A. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, NIH.
- Chem-Impex (n.d.). This compound.
- Nchinda, A. T. (n.d.).
- Mehta, A. M., Jadhav, G. V., & Shah, R. C. (n.d.). Nitration of Some 7-Hydroxychromones and Their Methyl Ethers.
- BenchChem (2025). An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents.
- Sigma-Aldrich (n.d.). This compound 97%.
- University of California, Davis (n.d.).
- University of Rochester, Department of Chemistry (n.d.).
- PubChem, NIH (n.d.). This compound.
- ResearchGate (n.d.).
- Google Patents (1959). US2874196A - Method of crystallizing nitro products.
- ResearchGate (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
- Wikipedia (n.d.).
- ResearchGate (2013). Synthesis and Properties of 3-Nitro-2H-chromenes.
- Ruoff, R. S. et al. (n.d.). Solubility of C60 in a Variety of Solvents.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- ECHEMI (n.d.). Is p-nitrophenol soluble in organic solvents?.
- BenchChem (2025). Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of 6-Nitrochromone
Welcome to the technical support guide for the synthesis and purification of 6-Nitrochromone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile compound.[1] this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and fluorescent probes.[1] Its purity is paramount for the success of subsequent reactions and the integrity of final products.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended purification strategies. Our goal is to empower you with the expertise to efficiently remove impurities and obtain high-purity this compound.
I. Understanding Potential Impurities in this compound Synthesis
The synthesis of this compound, typically involving the nitration of a chromone precursor, can lead to the formation of several impurities.[2] Understanding the origin of these impurities is the first step toward effective removal.
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Origin |
| Unreacted Starting Material (Chromone) | 4H-chromen-4-one | Incomplete nitration reaction. |
| Isomeric Byproducts (e.g., 8-Nitrochromone) | 8-nitro-4H-chromen-4-one | Nitration at other positions on the chromone ring. The directing effects of substituents on the aromatic ring can influence the position of nitration. |
| Di-nitrated Products | e.g., 6,8-dinitro-4H-chromen-4-one | Over-nitration of the chromone ring, especially under harsh reaction conditions (e.g., high temperature, excess nitrating agent). |
| Hydrolysis Products | e.g., 2-hydroxy-5-nitroacetophenone | Opening of the pyrone ring, which can be catalyzed by strong acids or bases present during the reaction or workup.[3] |
| Residual Acids | HNO₃, H₂SO₄ | Remnants from the nitrating mixture. |
| Solvent Residues | Acetic acid, etc. | Solvents used during the synthesis or workup. |
Visualizing the Key Molecules
To better understand the purification challenge, it is helpful to visualize the structures of the target compound and its common impurities.
Caption: Key chemical structures in this compound synthesis.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My crude this compound product is an oil and won't crystallize. What should I do?
A1: Oiling out during recrystallization is a common problem that occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[4] For this compound, consider solvents like ethanol, acetic acid, or a mixed solvent system (e.g., ethanol/water, acetone/hexane). Experiment with a small amount of your crude product to find a suitable solvent.
-
Induce Crystallization:
-
Seeding: Add a few crystals of pure this compound to the solution to provide nucleation sites.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[5] Rapid cooling can promote oiling out.
-
-
Solvent Polarity Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise until a slight turbidity persists, then heat to redissolve and cool slowly.
-
Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I decolorize it?
A2: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by treating the hot recrystallization solution with activated charcoal.
-
Protocol for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.
-
Gently swirl the mixture and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[5] It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Allow the filtered solution to cool slowly to induce crystallization.
-
Chromatography Challenges
Q3: I'm trying to purify this compound by column chromatography, but I'm getting poor separation from an impurity. What can I do?
A3: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is essential for determining the optimal eluent for column chromatography.[6] The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) until you achieve the desired separation.
-
-
Column Packing: A well-packed column is critical for good resolution.[7]
-
Sample Loading:
-
Dry Loading: For samples that are not very soluble in the initial eluent, dry loading is recommended for better resolution.[6] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of your column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully load it onto the column.
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.
-
Purity Assessment Queries
Q4: How can I be sure my purified this compound is pure?
A4: A multi-faceted analytical approach is the best way to confirm the purity of your compound.[8]
-
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. The reported melting point for this compound is 172-175 °C.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity based on peak area percentages.[8][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[11] Techniques like LC-MS can be used to identify the molecular weights of any impurities.[8]
-
| Analytical Technique | Principle | Information Provided |
| TLC | Differential partitioning between a stationary and mobile phase. | Qualitative assessment of the number of components. |
| Melting Point | Temperature at which a solid turns into a liquid. | Indicator of purity (sharp vs. broad range). |
| HPLC-UV | Chromatographic separation followed by UV detection.[8] | Quantitative purity based on peak area.[8] |
| ¹H-qNMR | Nuclear spin resonance in a magnetic field.[8] | Absolute purity against an internal standard.[8] |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection.[8] | Identification of unknown impurities.[8] |
III. Detailed Experimental Protocols
Here we provide step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Recrystallization of this compound
This protocol is ideal for removing small amounts of soluble impurities.[12][13]
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Add just enough solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This method is effective for separating this compound from impurities with different polarities.[14][15]
-
TLC Analysis: Determine the optimal solvent system for separation using TLC as described in Q3.
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[6][15]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.[6]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[6][7]
-
Allow the solvent to drain until it is just above the silica gel surface. Never let the column run dry.[6]
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel and carefully add it to the top of the column.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[6]
-
Purification Workflow Diagram
Caption: A logical workflow for the purification of this compound.
IV. References
-
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). Benchchem. Retrieved from
-
Analytical Methods. (n.d.). ATSDR. Retrieved from
-
Nitration of C-5 position of chromones. (n.d.). ResearchGate. Retrieved from
-
Separation of Compounds Using Column Chromatography. (n.d.). Organic Chemistry Virtual Lab. Retrieved from
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from
-
Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography. (n.d.). Benchchem. Retrieved from
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
-
Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022). ResearchGate. Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023). Molecules, 28(18), 6688.
-
How to run column chromatography. (n.d.). Retrieved from
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
This compound. (n.d.). Chem-Impex. Retrieved from
-
General Methods of Preparing Chromones. (1977). ResearchGate. Retrieved from
-
This compound 97%. (n.d.). Sigma-Aldrich. Retrieved from
-
Recrystallization and Crystallization. (n.d.). Retrieved from
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from
-
Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. (2009). Journal of Chemical Sciences, 121(1), 61-65.
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from
-
Analytical Services for Purity Determination. (n.d.). BOC Sciences. Retrieved from
-
Chromone As A Versatile Nucleus. (2021). International Journal Of Multidisciplinary Research In Science, Engineering and Technology, 4(5).
-
This compound. (n.d.). PubChem. Retrieved from
-
Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022). RSC Medicinal Chemistry, 13(2), 209-219.
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. (2023). Chemistry, 5(3), 1845-1854.
-
Synthesis and Properties of 3-Nitro-2H-chromenes. (2025). ResearchGate. Retrieved from
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from
-
Nitro compound synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development, 21(7), 943-968.
-
Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (2024). Molecules, 29(7), 1546.
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- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 9. 6-硝基色酮 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Stability of 6-Nitrochromone in Aqueous Solutions
Welcome to the technical support center for 6-Nitrochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.
Introduction to this compound Stability
This compound is a versatile chemical compound utilized in various research applications, including organic synthesis and medicinal chemistry.[1] Its structure, featuring a nitro group on the chromone backbone, makes it a valuable intermediate for creating more complex molecules, such as fluorescent probes and biologically active compounds.[1] However, the very features that make it reactive and useful also present challenges to its stability in aqueous environments. Understanding the factors that can lead to its degradation is critical for obtaining reliable and reproducible experimental data.
This guide will address common questions and issues related to the stability of this compound, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after preparation. What is causing this and how can I fix it?
A1: Cloudiness or precipitation is a common issue and typically indicates that the compound has exceeded its solubility limit in the aqueous buffer. This compound, due to its aromatic structure, is expected to have low aqueous solubility.
Root Cause Analysis:
-
Low Intrinsic Solubility: The hydrophobic nature of the chromone ring system limits its solubility in water.
-
Incorrect Solvent Choice: Dissolving the compound directly into an aqueous buffer without an appropriate co-solvent can lead to immediate precipitation.
-
pH Effects: While this compound itself doesn't have easily ionizable groups, the pH of the solution can influence the solubility of potential impurities or degradants, which might affect the overall appearance of the solution.[2]
Troubleshooting Protocol:
-
Use of a Co-solvent: The most effective way to address solubility issues is to first dissolve the this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
-
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in DMSO).
-
While vortexing or stirring your aqueous buffer, add the stock solution dropwise to ensure rapid mixing. This prevents localized high concentrations that can cause precipitation.
-
It is crucial to keep the final concentration of the co-solvent in your buffer as low as possible (typically <1% v/v) to avoid any unintended effects on your experimental system.[2]
-
-
-
Sonication: If, after adding the co-solvent stock, the solution is still not clear, sonication can help to break down smaller aggregates and aid in dissolution.
Q2: I suspect my this compound is degrading in my aqueous solution. What are the likely degradation pathways?
A2: Based on the chemical structure of this compound and the known reactivity of related compounds, there are two primary degradation pathways to consider in aqueous solutions: hydrolysis and photodegradation .
1. Hydrolytic Degradation:
The chromone ring system can be susceptible to hydrolysis, particularly under basic conditions, leading to the opening of the pyrone ring. This is a known reaction for chromone derivatives.[3]
-
Mechanism: In the presence of hydroxide ions (basic pH), the carbonyl group of the chromone ring is susceptible to nucleophilic attack, which can initiate ring-opening.
-
Influencing Factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Basic conditions (high pH) will significantly accelerate this degradation.[3][4][5] Acidic conditions may also contribute to degradation, although the mechanism might differ.[6]
-
Temperature: Higher temperatures will increase the rate of hydrolysis.
-
2. Photodegradation:
Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[7][8] This can lead to complex photochemical reactions.
-
Mechanism: The nitro group can absorb light energy, leading to the formation of reactive species that can undergo various transformations. For some nitroaromatic compounds, this can result in the formation of nitrophenols or other photoproducts.[7][8]
-
Influencing Factors:
-
Light Exposure: Direct exposure to sunlight or even ambient laboratory light can initiate photodegradation over time.
-
Wavelength of Light: UV light is particularly effective at inducing degradation of nitroaromatic compounds.[9]
-
Q3: How can I assess the stability of my this compound solution under my specific experimental conditions?
A3: To confidently assess the stability of this compound, you should perform a forced degradation study .[10][11][12] This involves intentionally exposing your compound to stressful conditions to identify potential degradation products and determine its stability profile.
Forced Degradation Experimental Workflow:
Below is a diagram illustrating a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol for a Basic Stability Study:
-
Prepare Solutions: Prepare your this compound solution in the aqueous buffer you intend to use for your experiments. Also, prepare solutions in buffers of different pH values (e.g., acidic, neutral, and basic) to assess pH-dependent stability.
-
Set Up Stress Conditions:
-
pH Stability: Store aliquots of your solutions at your experimental temperature in the dark at different pH values.
-
Photostability: Expose an aliquot of your solution to a controlled light source (e.g., a UV lamp or a photostability chamber) while keeping a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Stability: Place aliquots in a temperature-controlled environment (e.g., an incubator or water bath) at a temperature higher than your experimental conditions to accelerate degradation.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15] This will allow you to separate the parent this compound from any degradation products that may have formed.
-
HPLC Method Development: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.[14] Detection at a wavelength where this compound has a strong absorbance (e.g., around 254 nm or 320 nm for nitroaromatic compounds) is recommended.[14]
-
Data Interpretation:
By comparing the peak area of the this compound in your stressed samples to the time-zero or control samples, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Q4: What are the best practices for preparing and storing this compound aqueous solutions to ensure stability?
A4: To maximize the stability of your this compound solutions, follow these best practices:
| Best Practice | Rationale |
| Prepare Fresh Solutions | Whenever possible, prepare your aqueous solutions of this compound fresh on the day of the experiment. |
| Use a Co-solvent | Always dissolve this compound in a suitable organic co-solvent like DMSO before preparing the final aqueous solution to ensure complete dissolution and avoid precipitation. |
| Control pH | Buffer your aqueous solution to a pH where this compound is most stable. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (around 5.5-7.0) is often a good starting point to minimize base-catalyzed hydrolysis.[6] |
| Protect from Light | Store all solutions, including the solid compound, protected from light. Use amber vials or wrap containers in aluminum foil.[16] |
| Store at Low Temperatures | For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable. Avoid repeated freeze-thaw cycles. |
| Use High-Purity Water and Reagents | Trace metal impurities in buffers can sometimes catalyze degradation.[6] Using high-purity water and analytical grade reagents can help to minimize this risk. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches of solutions. | Degradation of the compound in older solutions. | Prepare fresh solutions for each experiment. If you must use a stored solution, run a quick stability check (e.g., HPLC) to ensure its integrity. |
| A yellow color develops in the solution over time. | This could be indicative of the formation of degradation products, particularly nitrophenol-type compounds which are often colored. | This is a strong indicator of degradation. The solution should be discarded. Re-evaluate your storage conditions (light exposure, temperature, pH). |
| Loss of biological activity or signal in an assay. | The concentration of the active parent compound has decreased due to degradation. | Perform a forced degradation study to understand the stability limits of this compound under your specific assay conditions. Consider adding the compound to the assay medium immediately before starting the experiment. |
Safety Precautions
When handling this compound and its solutions, it is essential to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19]
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[16]
-
Toxicity: Nitroaromatic compounds as a class can have toxic properties.[20] Always consult the Safety Data Sheet (SDS) for this compound before use.
Caption: Key safety precautions for handling this compound.
References
-
Journal of Environmental Sciences. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]
-
Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]
-
Reactivity Trends in the Base Hydrolysis of 6 Nitro 2H chromen 2. [Link]
-
ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
Slideshare. BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Institut für Organische Chemie. Safety in a chemistry lab. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
CeNTech. Safety Work in chemical labs. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Nitrosamines Exchange. (2025). NDMA handling - safety measures. [Link]
-
Science.gov. forced degradation products: Topics. [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]
-
ATSDR. ANALYTICAL METHODS for 2,4,6-Trinitrotoluene. [Link]
-
UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Acta Scientific. (2021). Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. [Link]
-
University of Toronto Scarborough. chemical handling and storage section 6. [Link]
-
National Institutes of Health. This compound. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
PubMed. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. [Link]
-
MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]
-
ResearchGate. Note on stability of p‐nitrophenol in aqueous solutions. [Link]
-
PubMed. Stability of aqueous solutions of mibolerone. [Link]
-
PubMed. Nitrofurantoin solubility in aqueous urea and creatinine solutions. [Link]
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Technical Support Center: Photobleaching of 6-Nitrochromone under UV Irradiation
This guide is designed for researchers, scientists, and drug development professionals investigating the photochemical properties of 6-nitrochromone. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experiments involving its UV-induced photobleaching.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the photobleaching of this compound, providing a foundational understanding for designing and interpreting experiments.
Q1: What is photobleaching and why is it relevant for this compound?
A1: Photobleaching is the irreversible photochemical alteration of a molecule upon light absorption, causing it to permanently lose its ability to fluoresce or absorb light at a specific wavelength.[1] For this compound, a compound utilized in medicinal chemistry and as a building block in organic synthesis, understanding its photostability is crucial.[2] Its susceptibility to UV degradation can impact the stability and efficacy of potential pharmaceutical agents or the performance of materials it's incorporated into.[3][4]
Q2: What are the key factors that influence the rate of photobleaching of this compound?
A2: Several factors can significantly affect the rate of photodegradation. These include:
-
Irradiation Wavelength and Intensity: The energy and number of photons delivered to the sample directly correlate with the rate of photobleaching. Wavelengths corresponding to the absorption maxima of this compound will be most effective at inducing degradation.[5]
-
Solvent Environment: The polarity, viscosity, and pH of the solvent can influence the stability of the excited state of this compound and the pathways of its degradation.[3] For instance, some fluorophores exhibit different quantum yields in different solvents.[6]
-
Presence of Oxygen: Molecular oxygen can participate in photochemical reactions, often leading to the formation of reactive oxygen species (ROS) that can accelerate the degradation of the chromone core.
-
Concentration: In some cases, the concentration of the molecule itself can affect the kinetics of photolysis.[7]
Q3: What are the expected degradation products of this compound upon UV irradiation?
A3: While the exact degradation pathway for this compound is not extensively detailed in readily available literature, nitroaromatic compounds, in general, can undergo complex photochemical reactions.[8] Potential degradation pathways could involve the reduction of the nitro group, cleavage of the chromone ring, or polymerization. Identifying these byproducts is critical for understanding the mechanism of degradation and any potential toxicity of the photodegraded sample. Techniques like LC-MS/MS are often employed to identify such degradation products.[9]
Q4: How is the photobleaching quantum yield (Φ_B) determined, and what does it signify?
A4: The photobleaching quantum yield (Φ_B) is a measure of the efficiency of the photodegradation process. It is defined as the number of molecules destroyed divided by the number of photons absorbed by the system.[6] A higher Φ_B indicates lower photostability. Determining Φ_B typically involves measuring the change in absorbance or fluorescence intensity over time while irradiating the sample with a light source of known intensity and wavelength.[10][11]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the experimental study of this compound photobleaching.
Problem 1: Inconsistent or Non-Reproducible Photobleaching Rates
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Fluctuations in Lamp Intensity | The output of UV lamps can fluctuate with age, temperature, and power supply variations, leading to inconsistent photon flux and variable bleaching rates. | 1. Warm-up the lamp: Always allow the UV lamp to warm up for the manufacturer-recommended time to ensure a stable output. 2. Use a power meter: Regularly measure the lamp's output power at the sample position to ensure consistent irradiation intensity across experiments. 3. Implement a control: Use a well-characterized, photostable compound as a reference to normalize for lamp fluctuations. |
| Inconsistent Sample Positioning | Minor variations in the distance and angle of the sample relative to the light source can significantly alter the incident light intensity. | 1. Use a fixed sample holder: Employ a rigid and reproducible sample holder to ensure the cuvette is placed in the exact same position for every experiment. 2. Verify beam alignment: Ensure the UV beam is consistently centered on the sample. |
| Temperature Variations | Photochemical reaction rates can be temperature-dependent.[3] Inconsistent ambient temperatures can affect the kinetics of photobleaching. | 1. Use a temperature-controlled sample holder: If possible, use a cuvette holder with integrated temperature control. 2. Monitor and record temperature: Always record the ambient temperature during the experiment to identify any potential correlations with variability. |
| Solvent Evaporation | For experiments conducted over extended periods, solvent evaporation can concentrate the sample, leading to non-linear changes in absorbance that are not due to photobleaching. | 1. Use sealed cuvettes: Employ cuvettes with caps or stoppers to minimize solvent evaporation. 2. Monitor solvent volume: For long-duration experiments, periodically check the solvent level. |
Problem 2: Slower-Than-Expected or No Observable Photobleaching
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Mismatched Irradiation Wavelength | The chosen UV wavelength may not align with a significant absorption band of this compound, resulting in inefficient light absorption and minimal photochemistry. | 1. Measure the UV-Vis spectrum: Record the absorbance spectrum of your this compound solution to identify the wavelength of maximum absorbance (λmax).[12] 2. Select an appropriate light source/filter: Use a lamp or filter that provides high-intensity light at or near the λmax. |
| Low Lamp Power | The intensity of the UV source may be insufficient to induce a measurable rate of photobleaching within a reasonable timeframe. | 1. Check lamp specifications: Verify that the lamp's power output is adequate for your experimental needs. 2. Measure lamp output: Use a power meter to confirm the lamp is performing to its specifications. Consider lamp replacement if the output is low. |
| Presence of Quenchers or UV-Absorbing Impurities | Impurities in the solvent or sample could be absorbing the UV light or quenching the excited state of this compound, thus inhibiting photobleaching. | 1. Use high-purity solvents: Employ spectroscopic or HPLC-grade solvents to minimize impurities. 2. Purify the this compound sample: If purity is a concern, consider purification methods like recrystallization or chromatography. |
Problem 3: Rapid, Uncontrolled Photobleaching
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Excessively High Light Intensity | A very high photon flux can lead to extremely rapid degradation, making it difficult to accurately measure the kinetics of the process. | 1. Reduce lamp power: If your light source has adjustable power settings, reduce the intensity. 2. Use neutral density filters: Place neutral density filters in the light path to attenuate the beam intensity in a controlled manner. 3. Increase the distance to the source: Move the sample further away from the light source to decrease the incident intensity. |
| Photosensitization by Other Components | Other molecules in the solution could be absorbing light and transferring energy to the this compound, accelerating its degradation. | 1. Analyze all components: Carefully consider the photochemical properties of all solutes in your sample. 2. Simplify the system: If possible, conduct initial experiments with only this compound in a pure solvent to establish a baseline. |
Section 3: Experimental Protocols & Data Presentation
To ensure robust and reproducible results, the following experimental protocols and data presentation formats are recommended.
Protocol 1: Determining the UV-Visible Absorption Spectrum of this compound
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable spectroscopic-grade solvent (e.g., ethanol, acetonitrile) to prepare a concentrated stock solution.
-
Preparation of Working Solution: Dilute the stock solution to a concentration that results in a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range to scan from at least 200 nm to 500 nm.
-
-
Blank Measurement: Fill a clean cuvette with the pure solvent and place it in the spectrophotometer. Run a blank scan to zero the instrument.
-
Sample Measurement: Rinse the cuvette with the this compound working solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol 2: Monitoring Photobleaching via UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in the desired solvent with an initial absorbance at λmax between 0.8 and 1.0.
-
Irradiation Setup:
-
Position the UV lamp at a fixed distance from the sample holder.
-
If using a filtered lamp, ensure the correct filter is in place.
-
Use a shutter to control the exposure of the sample to the UV light.
-
-
Initial Measurement: Record the initial UV-Vis spectrum of the sample before any UV exposure (t=0).
-
Irradiation and Measurement Cycles:
-
Open the shutter to expose the sample to UV light for a defined time interval (e.g., 30 seconds, 1 minute).
-
Close the shutter and immediately record the UV-Vis spectrum.
-
Repeat this cycle for the desired total irradiation time.
-
-
Data Analysis:
-
Extract the absorbance value at λmax for each time point.
-
Plot the absorbance at λmax versus irradiation time.
-
From this data, the rate of photobleaching can be determined.
-
Data Presentation: Quantitative Summary of Photobleaching Parameters
For comparative studies, it is beneficial to summarize key quantitative data in a structured table.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Acetonitrile | Water |
| Irradiation Wavelength (nm) | 320 | 320 | 320 |
| Initial Absorbance (at λmax) | 0.95 | 0.96 | 0.94 |
| Half-life (t½) (min) | Value | Value | Value |
| Photobleaching Rate Constant (k) | Value | Value | Value |
| Quantum Yield (Φ_B) | Value | Value | Value |
Section 4: Visualizing Workflows and Pathways
Experimental Workflow for Photobleaching Analysis
The following diagram illustrates a typical workflow for investigating the photobleaching of this compound.
Caption: Troubleshooting decision tree.
References
-
Eggeling, C., et al. (2005). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 77(9), 2843-2849. [Link]
-
Burnette, D. T., & Lippincott-Schwartz, J. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. Journal of Cell Biology, 218(4), 1124-1138. [Link]
-
Tillberg, P. W., et al. (2019). Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy. Bioconjugate Chemistry, 30(3), 704-711. [Link]
-
Cole, N. B., & Lippincott-Schwartz, J. (2011). Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells. Current Protocols in Cell Biology, Chapter 12, Unit 12.2. [Link]
-
JoVE. (2022). Measuring Diffusion Coefficients After Photobleaching. [Link]
-
Wikipedia. Quantum yield. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 847716. [Link]
-
Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(8), 2899-2913. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
ResearchGate. Table 4. Quantum yields of photocoloration (Φ AB ) and photobleaching.... [Link]
-
PubChemLite. This compound (C9H5NO4). [Link]
-
ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone.... [Link]
-
MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]
-
Lester, Y., et al. (2013). Degradation of 40 selected pharmaceuticals by UV/H2O2. Water Research, 47(15), 5725-5735. [Link]
-
Widengren, J., et al. (1999). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Physical Chemistry A, 103(50), 10116-10125. [Link]
-
Janga, K. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(8), 2899-2913. [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
Scribd. Degradation products of photoinitiators used in UV-curable inks. [Link]
-
ResearchGate. Improvement of Photostability in Formulation: A Review. [Link]
-
Peon, J., & Zewail, A. H. (2001). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, (16), 1486-1487. [Link]
-
DeRosa, M. C., & Crutchley, R. J. (2002). Singlet oxygen quantum yields determined by oxygen consumption. Inorganica Chimica Acta, 337, 28-34. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
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Technical Support Center: 6-Nitrochromone in Cell Viability Assays
Welcome to the technical support guide for utilizing 6-Nitrochromone in your cell viability and cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by a step-by-step troubleshooting protocol and an explanation of the underlying scientific principles.
Issue 1: My absorbance/fluorescence readings are unexpectedly high, even at high concentrations of this compound where I expect low cell viability.
Possible Cause: This is a classic sign of assay interference. This compound, being a colored compound, can directly absorb light at the wavelengths used in colorimetric assays like MTT, XTT, and MTS, leading to artificially inflated readings.[1] Similarly, its chemical structure may interfere with fluorometric assays like those using resazurin (AlamarBlue®).[2][3] The nitro group, in particular, can be chemically reactive and may directly reduce the assay reagents, mimicking the metabolic activity of viable cells.[2]
Troubleshooting Protocol:
-
Run a "Compound Only" Control:
-
Prepare a 96-well plate with the same serial dilutions of this compound in cell culture medium as your experimental plate, but do not add any cells.[1]
-
Incubate this control plate under the same conditions as your cell-containing plate.
-
Add the viability assay reagent (e.g., MTT, resazurin) and incubate for the standard duration.
-
Read the absorbance or fluorescence.
-
Action: Subtract the "compound only" readings from your experimental readings for each corresponding concentration. This corrects for the intrinsic absorbance or reactivity of this compound.[1]
-
-
Visualize the Workflow for Interference Correction:
Workflow for correcting compound interference in viability assays. -
Consider an Alternative Assay:
-
If interference remains significant, switch to an assay with a different detection principle.
-
ATP-based assays (e.g., CellTiter-Glo®) measure the ATP content of viable cells via a luciferase reaction, which is less susceptible to interference from colored compounds.
-
Dye exclusion assays using trypan blue or fluorescent dyes like Propidium Iodide (PI) and DAPI, analyzed by automated cell counters or flow cytometry, provide a direct measure of membrane integrity.
-
Live/Dead staining with calcein-AM (stains live cells green) and a nuclear stain for dead cells (e.g., PI, DRAQ7™) allows for visualization and quantification by fluorescence microscopy or flow cytometry.
-
Issue 2: I observe precipitation of this compound in the cell culture medium after addition.
Possible Cause: this compound may have limited solubility in aqueous solutions like cell culture media.[1] Precipitation leads to an inaccurate and inconsistent concentration of the compound being delivered to the cells, and the solid particles can interfere with optical readings.[1]
Troubleshooting Protocol:
-
Verify Solvent and Final Concentration:
-
DMSO is a common solvent for chromone derivatives. [1][4] Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
-
Determine the solubility limit of this compound in your specific cell culture medium. You can do this by preparing a high-concentration stock and observing the highest dilution that remains clear.
-
-
Improve Solubilization Technique:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into the culture medium, add the DMSO stock to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[1] Avoid adding the aqueous medium to the concentrated DMSO stock.
-
-
Consider Serum Content:
-
Components in fetal bovine serum (FBS) can sometimes interact with compounds, affecting their solubility. If you are using serum-free media for the assay incubation period, test the compound's solubility under these specific conditions.[5]
-
Issue 3: My results are inconsistent between experiments, showing variable IC50 values.
Possible Cause: In addition to the issues above, variability can stem from inconsistent experimental conditions or the health of the cells.
Troubleshooting Protocol:
-
Standardize All Timelines:
-
Ensure that the incubation times for cell seeding, compound treatment, and assay reagent addition are identical across all experiments.[1]
-
-
Monitor Cell Health and Passage Number:
-
Prepare Fresh Reagents:
-
Check for Contamination:
-
Microbial contamination can reduce tetrazolium salts or resazurin, leading to false-positive signals of cell viability.[1] Visually inspect plates for any signs of contamination before adding assay reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
While extensive research on this compound is still emerging, related nitro-substituted coumarins have been shown to modulate intracellular signaling pathways associated with apoptosis and cellular differentiation.[6] For instance, the similar compound 6-nitro-7-hydroxycoumarin was found to alter the phosphorylation of key signaling proteins like ERK1/ERK2 and p38, suggesting it may promote cell death or maturation.[6] The nitro group can also make the compound susceptible to enzymatic reduction within the cell, potentially leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress, which can be a mechanism of cytotoxicity.[7]
Q2: Can this compound have off-target effects that influence viability assays?
Yes. Beyond direct assay interference, this compound could have off-target biological effects. For example, if the compound induces a strong oxidative stress response, cells might upregulate metabolic activity as a protective measure. In assays like MTT or resazurin, which measure metabolic rate, this could temporarily mask underlying cytotoxicity, leading to an overestimation of cell viability at certain concentrations or time points.[8] It is always advisable to confirm results from a metabolic assay with a method that measures a different hallmark of cell death, such as membrane integrity (e.g., LDH release or dye exclusion).[8]
Q3: What are the key controls I should include in my cell viability assay with this compound?
A well-controlled experiment is crucial for interpreting your data correctly.
| Control Type | Purpose | Components |
| Untreated Control | Represents 100% cell viability. | Cells + Medium + Vehicle (e.g., DMSO) |
| Vehicle Control | To ensure the solvent is not causing cytotoxicity. | Cells + Medium + Highest concentration of vehicle used. |
| Positive Control | To confirm the assay is working correctly. | Cells + Medium + A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) |
| Compound-Only Control | To correct for compound color/reactivity.[1] | Medium + this compound (no cells) |
| Medium-Only Control | Represents background absorbance/fluorescence. | Medium only (no cells, no compound) |
Q4: How should I prepare and store this compound?
Based on its chemical properties, this compound is a solid. It should be dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution.[4] Store this stock solution at -20°C or -80°C, protected from light, to maintain its stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q5: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₉H₅NO₄[9] |
| Molecular Weight | 191.14 g/mol [9] |
| Appearance | Solid |
| CAS Number | 51484-05-0[9] |
References
-
Investigation of intracellular signalling events mediating the mechanism of action of 7-hydroxycoumarin and 6-nitro-7-hdroxycoumarin in human renal cells. PubMed. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. [Link]
-
This compound | C9H5NO4 | CID 847716. PubChem - NIH. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. [Link]
-
Interference in MTT cell viability assay in activated macrophage cell line. ResearchGate. [Link]
-
Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC. [Link]
-
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Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC - NIH. [Link]
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The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central. [Link]
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Technical Support Center: Optimizing the Fluorescence Quantum Yield of 6-Nitrochromone
Welcome to the technical support center for 6-Nitrochromone applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the fluorescence quantum yield of this compound in their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established photophysical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence of interest?
This compound is a chemical compound featuring a chromone backbone with a nitro group at the 6-position.[1][2][3][4] Its core structure is a known fluorophore, and the nitro-substitution makes it a potentially valuable tool in various applications, including as a building block for fluorescent probes in medicinal chemistry and in photochemical studies.[1] The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for the sensitivity and effectiveness of such probes.[5] Maximizing this yield is often a key experimental goal.
Q2: My this compound solution is not fluorescing as expected. What are the common initial troubleshooting steps?
Low fluorescence intensity can stem from several factors. Begin by verifying the following:
-
Compound Integrity: Ensure the purity and integrity of your this compound sample. Impurities can act as quenchers.
-
Solvent Choice: The solvent environment has a profound impact on fluorescence.[6][7] Ensure you are using a solvent appropriate for fluorescence measurements and consider the effects of polarity.
-
Concentration: High concentrations can lead to self-quenching, where excited molecules are deactivated by ground-state molecules of the same type.[8] Conversely, a concentration that is too low may result in a signal that is difficult to detect.
-
pH of the Solution: The pH of the medium can significantly alter the electronic structure of the fluorophore and, consequently, its fluorescence properties.[9][10][11][12]
-
Presence of Quenchers: Contaminants in the solvent or other components in your experimental system can quench fluorescence.[13] Common quenchers include dissolved oxygen, heavy atoms, and certain ions.
Q3: How does solvent polarity affect the quantum yield of this compound?
Solvent polarity can significantly influence the fluorescence quantum yield of chromone derivatives. Generally, increasing solvent polarity can lead to a decrease in fluorescence quantum yield and a red-shift in the emission wavelength.[6] This is often due to the stabilization of the more polar excited state by the polar solvent, which can promote non-radiative decay pathways over fluorescence.[6][14] For instance, some organic chromophores exhibit lower quantum yields and lifetimes in more polar solvents.[6] In protic solvents, hydrogen bonding can also play a crucial role in stabilizing the excited state, which can either enhance or decrease fluorescence depending on the specific interactions.[14]
Q4: Can temperature changes impact my fluorescence measurements?
Yes, temperature can have a significant effect on fluorescence quantum yield.[15][16][17][18] Generally, increasing the temperature can lead to a decrease in fluorescence intensity and quantum yield. This is because higher temperatures increase the kinetic energy of the molecules, leading to a higher probability of de-excitation through non-radiative pathways such as internal conversion and collisional quenching.[16] Conversely, lowering the temperature can sometimes enhance fluorescence by reducing these non-radiative processes.
Troubleshooting Guide: Enhancing this compound Fluorescence
This section provides detailed troubleshooting workflows for common issues encountered when working with this compound.
Issue 1: Low or No Detectable Fluorescence Signal
If you are observing a weak or absent fluorescence signal, the following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low fluorescence signal.
Experimental Protocol: Solvent Screening for Optimal Quantum Yield
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity, non-polar solvent where it is readily soluble (e.g., Toluene).
-
Prepare Working Solutions: Create a series of working solutions with the same concentration of this compound in a range of solvents with varying polarity (see table below). Ensure the absorbance of each solution at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]
-
Acquire Spectra: For each solution, acquire the absorbance and fluorescence emission spectra using a calibrated spectrophotometer and fluorometer. Use the same excitation wavelength for all samples.
-
Calculate Relative Quantum Yield: Using a known fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄), calculate the relative quantum yield (ΦF) for this compound in each solvent using the following equation[7]:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Table 1: Solvent Properties and Their Potential Impact on Fluorescence
| Solvent | Polarity Index (ET(30)) | Refractive Index (η) | Potential Effect on this compound Fluorescence |
| Toluene | 33.9 | 1.497 | Likely higher quantum yield due to low polarity.[15] |
| Tetrahydrofuran (THF) | 37.4 | 1.407 | Moderate quantum yield. |
| Acetonitrile (ACN) | 45.6 | 1.344 | Potentially lower quantum yield due to higher polarity. |
| Ethanol | 51.9 | 1.361 | May exhibit reduced quantum yield due to polarity and hydrogen bonding.[14] |
| Water | 63.1 | 1.333 | Expected to have a low quantum yield.[7] |
Issue 2: Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity.[13] It can be dynamic (collisional) or static (formation of a non-fluorescent complex).[13][19] The nitro group in this compound itself is an electron-withdrawing group which can influence the intrinsic quantum yield.[20] External quenchers can further reduce the fluorescence.
Caption: Workflow for analyzing and mitigating fluorescence quenching.
Experimental Protocol: Stern-Volmer Analysis for Quenching
-
Prepare Samples: Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the suspected quencher ([Q]).
-
Measure Fluorescence: Measure the fluorescence intensity (F) of each sample. Also, measure the fluorescence intensity of a sample with no quencher (F₀).
-
Plot Data: Plot F₀/F versus [Q].
-
Analyze the Plot:
The Stern-Volmer equation is: F₀/F = 1 + KSV[Q][19]
Issue 3: pH-Dependent Fluorescence Variability
The fluorescence of many organic dyes, including those with structures similar to chromones, can be highly sensitive to pH.[9][10][11][12][22] This can be a source of variability in your experiments if the pH is not controlled.
Experimental Protocol: Characterizing pH Dependence
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Prepare Samples: Add a constant amount of this compound stock solution to each buffer to create a series of samples with varying pH.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample.
-
Plot Data: Plot the fluorescence intensity versus pH. This will reveal the optimal pH range for maximum fluorescence and the pH sensitivity of this compound.
References
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Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study. (n.d.). ResearchGate. Retrieved from [Link]
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- Khan, I., et al. (2021). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 6(10), 6863–6873.
- Gotor, R., et al. (2023).
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Solvent effects on the absorption/emission spectra of an organic chromophore: A theoretical study. (n.d.). ResearchGate. Retrieved from [Link]
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Quantum yield. (n.d.). In Wikipedia. Retrieved from [Link]
- Shirshova, N., et al. (2022). pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells. International Journal of Molecular Sciences, 23(15), 8493.
- Le, T. H., et al. (2014). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Nanoscience and Nanotechnology, 14(7), 5229–5234.
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Discrimination of fluorescence light-up effects induced by pH and metal ion chelation on a spirocyclic derivative of rhodamine B. (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). Horiba. Retrieved from [Link]
- Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
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Fluorescence quantum yields ( F , full columns) and singlet oxygen... (n.d.). ResearchGate. Retrieved from [Link]
- Ghorai, A., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19323.
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The mechanism of fluorescence quenching by contact of chemical sensor... (n.d.). ResearchGate. Retrieved from [Link]
- Ortyl, J., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 438.
- Telo, J. P., & Costa, S. M. (2001). Substituent effects on the turn-on kinetics of rhodamine-based fluorescent pH probes. Organic & Biomolecular Chemistry, 9(12), 4385–4393.
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Quenching (fluorescence). (2015, November 2). YouTube. Retrieved from [Link]
- Walsh, A. J., et al. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Biomedical Optics Express, 12(6), 3447–3462.
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This compound (C9H5NO4). (n.d.). PubChemLite. Retrieved from [Link]
- Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.
- Ozturk, M., et al. (2018). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one.
- Melhuish, W. H. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389–399.
- Penzkofer, A., & Lu, Y. (1986). Fluorescence quenching of rhodamine 6G in methanol at high concentration. Chemical Physics, 103(2-3), 233–242.
- Jones, G., II, & Ramachandran, B. R. (1976). The Temperature Dependence of Triplet State Reaction Rate and Quantum Yield for an Intramolecular Enone Photocycloaddition.
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Fluorescent Intensity of Dye Solutions under Different pH Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence quantum yields of all superhelicenes in toluene, THF, and... (n.d.). ResearchGate. Retrieved from [Link]
- Patil, S. B., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 869.
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Temperature dependence of the fluorescence quantum yield φf (λe=650 nm,... (n.d.). ResearchGate. Retrieved from [Link]
- Temperature-Dependent Emission Spectroscopy of Quantum Emitters in Hexagonal Boron Nitride. (2023). arXiv.org.
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Temperature dependent ultra-sensitive measurements for probing charge... (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Solubility of 6-Nitrochromone in Assays
Welcome to the technical support guide for 6-Nitrochromone. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various experimental assays. As a nitro-substituted derivative of the chromone scaffold, a privileged structure in medicinal chemistry, this compound (CAS 51484-05-0) presents unique properties that require careful consideration for effective and reliable experimental outcomes.[1][2][3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to address and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing precipitate in my aqueous assay buffer after adding my this compound DMSO stock solution. What is the primary cause of this?
A: This is a classic sign of a compound exceeding its aqueous solubility limit, a common issue for many organic molecules developed in drug discovery.[5][6] this compound, a pale yellow crystalline solid with a melting point between 168-175°C, is structurally a hydrophobic molecule.[5][7][8] While it is likely soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) for stock preparation, its solubility dramatically decreases when diluted into an aqueous buffer.[9]
The core issue is the large polarity difference between the DMSO stock and the aqueous assay medium. When a small volume of concentrated DMSO stock is added to the buffer, the compound can rapidly crash out of solution as it encounters an environment where it is not readily soluble. This is often referred to as reaching the "kinetic solubility" limit, which can be lower than the "thermodynamic" or equilibrium solubility.[10][11][12]
Causality Explained: The phenomenon is driven by thermodynamics. The hydrophobic this compound molecule minimizes its contact with the polar water molecules by self-associating, leading to the formation of a solid precipitate. The nitroaromatic structure contributes to this hydrophobicity.[13][14]
Q2: What is the first and most critical step I should take to address this precipitation?
A: The first step is to determine the kinetic solubility of this compound in your specific assay buffer. This provides a quantitative measure of the maximum concentration you can achieve without precipitation under your exact experimental conditions. Operating below this empirically determined concentration is key to generating reliable and reproducible data.[10][12]
A common and high-throughput method for this is nephelometry , which measures light scattering caused by insoluble particles.[10][11]
-
Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock with 100% DMSO to generate a range of concentrations.
-
Dilution into Assay Buffer: In a separate clear 96-well plate, add your assay buffer. Then, transfer a small, fixed volume of the DMSO dilutions into the corresponding wells of the buffer plate (e.g., add 2 µL of DMSO stock to 98 µL of buffer to achieve a final DMSO concentration of 2%). Ensure rapid mixing.
-
Incubation: Incubate the plate at your assay's standard temperature for a defined period (e.g., 1-2 hours) to allow precipitation to equilibrate.
-
Measurement: Read the plate using a nephelometer or a plate reader capable of measuring light scattering.
-
Analysis: The concentration at which a significant increase in light scattering is observed above the background is your kinetic solubility limit.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", width=1.5, height=0.7]; edge [arrowsize=0.7];
} caption: "Initial solubility troubleshooting workflow."
Q3: My desired experimental concentration is above the measured kinetic solubility. What are my options?
A: If your target concentration is unachievable in the current system, you must modify your formulation or assay conditions. Here are several strategies, ordered from simplest to more complex:
Avoid single, large dilution steps. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[15] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[15]
Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, this requires careful validation as DMSO can impact your biological system.
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines.[7] | Ideal Target |
| 0.1% - 1% | Can have subtle effects; may be toxic to sensitive or primary cells.[7] | Requires validation. Run a vehicle control to assess impact on cell health and assay signal. |
| > 1% | High potential for cytotoxicity, membrane damage, and assay interference.[16] | Avoid if possible. May be acceptable for short-duration enzymatic assays but not cell-based ones. |
Self-Validating System: Always run a DMSO dose-response curve on your assay system (cells, enzyme, etc.) without the compound to determine the highest tolerable concentration that does not independently affect the results.[7]
For particularly challenging compounds, co-solvents and other excipients can be used.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.
-
Co-solvents: Solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with DMSO, though their compatibility with the specific assay must be verified.[17][19]
dot graph G { layout=dot; rankdir=TB; node [shape=record, style=filled];
} caption: "Decision pathway for enhancing solubility."
Q4: Could the nitro group or the chromone scaffold itself be causing assay interference?
A: Yes, both moieties can be sources of experimental artifacts, especially if solubility issues are causing aggregation.
-
Nitroaromatic Compounds: The nitro group is strongly electron-withdrawing and can be metabolically reduced by cellular nitroreductases to form reactive nitroso and hydroxylamine intermediates.[20][21] These species can covalently modify proteins and DNA, leading to toxicity or non-specific assay signals.[13][20][22] This reactivity is a known mechanism for the bioactivity of some nitroaromatic drugs but can be a source of artifacts in screening assays.[21] Furthermore, many nitroaromatic compounds are colored, which can interfere with colorimetric or fluorescent readouts.
-
Chromone Scaffold: Chromone is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets.[1][4][23] While this makes it attractive for drug discovery, it also raises the possibility of off-target effects. If the compound aggregates due to poor solubility, these aggregates can non-specifically inhibit enzymes or sequester proteins, leading to false-positive results.
Trustworthiness Check: To confirm that your observed activity is due to specific binding and not an artifact of aggregation or reactivity, consider running counter-screens. This could include assays with structurally similar but inactive compounds or using dynamic light scattering (DLS) to check for aggregate formation at your final assay concentration.
Summary & Key Recommendations
-
Never Assume Solubility: Always empirically determine the kinetic solubility of this compound in your specific assay buffer before conducting experiments.
-
Control Your Solvent: Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and always run a vehicle control to account for solvent effects.[7][24]
-
Optimize Systematically: If solubility is a limiting factor, systematically test different formulation strategies, starting with simple dilution protocol changes before moving to more complex excipients.
-
Be Aware of Artifacts: Recognize that the nitroaromatic and chromone structures can be sources of non-specific activity or assay interference, particularly when solubility is poor.
By following this structured, causality-driven approach, you can mitigate the challenges posed by the poor solubility of this compound, ensuring the generation of accurate, reliable, and trustworthy data in your research.
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
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Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]
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Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Singh, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
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ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Palma, A. C. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
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ResearchGate. (2025, August 7). In Vitro Solubility Assays in Drug Discovery. [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Sharma, G., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. PubMed. [Link]
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ResearchGate. (2025, August 8). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]
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CoLab. (2025, September 9). Harnessing Chromone as a Versatile Scaffold for Emerging Biological Applications: Recent Advances and Medicinal Insights. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
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Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. [Link]
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Technical Support Center: Ensuring the Stability of 6-Nitrochromone
Welcome to the technical support center for 6-Nitrochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage and handling. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes.
Introduction to the Stability Profile of this compound
This compound (CAS: 51484-05-0) is a derivative of chromone, a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3] The introduction of a nitro group onto the chromone backbone significantly influences its chemical properties and stability. Like many nitroaromatic compounds, this compound is susceptible to degradation under specific environmental conditions.[4][5] Understanding these vulnerabilities is the first step toward effective preservation.
The primary factors that can compromise the stability of this compound are:
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions.[4]
-
Moisture (Hydrolysis): The presence of water can lead to hydrolytic degradation, particularly if acidic or basic conditions are also present.
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of decomposition.[4]
-
Chemical Incompatibility: Contact with strong oxidizing agents, strong bases, or reducing agents can lead to chemical reactions and degradation.[4][6]
This guide provides a structured approach to mitigate these risks through a series of troubleshooting steps and frequently asked questions.
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section is formatted in a question-and-answer style to directly address potential issues you may encounter.
Q1: I observed a change in the color of my this compound sample, from a light yellow to a darker shade. What could be the cause?
A1: A color change is a common indicator of chemical degradation. The most likely culprits are exposure to light or elevated temperatures. Nitroaromatic compounds can undergo complex photochemical reactions, leading to the formation of colored byproducts. Similarly, thermal stress can initiate decomposition pathways.
Immediate Actions:
-
Isolate the Sample: Segregate the affected vial to prevent cross-contamination or mistaken use.
-
Review Storage Conditions: Verify that the sample has been stored in a cool, dark place as recommended. Check for any breaches in the storage protocol, such as prolonged exposure to ambient light or placement near heat sources.
-
Analytical Confirmation: If possible, analyze a small aliquot of the discolored sample using a suitable analytical technique like HPLC-UV to assess its purity and compare it to a reference standard.[7]
Preventative Measures:
-
Light Protection: Always store this compound in amber-colored vials or containers that block UV light.[4] For added protection, especially for long-term storage, wrap the container in aluminum foil.
-
Temperature Control: Store the compound in a controlled, cool environment. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.
Q2: My recent experimental results using this compound are inconsistent. Could this be related to compound degradation?
A2: Yes, inconsistent experimental outcomes are a significant red flag for compound instability. If the concentration or purity of your stock solution has changed due to degradation, it will directly impact your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Assess Purity: The most definitive way to confirm degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[7][8]
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from a fresh, unopened vial of this compound. Rerun a key experiment and compare the results with those obtained using the suspect stock.
-
Review Solution Preparation and Storage: Evaluate how your stock solutions are prepared and stored. Are they protected from light? Are they stored at an appropriate temperature? Are you using a suitable solvent?
Q3: I suspect my this compound has been exposed to moisture. What are the risks and how can I mitigate them?
A3: Moisture can be detrimental, especially for long-term storage, as it can facilitate hydrolysis. This is particularly true if the compound comes into contact with acidic or basic residues.
Risk Mitigation:
-
Desiccation: Store solid this compound in a desiccator, especially in humid environments.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Proper Sealing: Ensure that the container is tightly sealed after each use.[9] Use containers with high-quality, non-reactive seals.
Frequently Asked Questions (FAQs)
What are the ideal short-term and long-term storage conditions for solid this compound?
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |
| Temperature | Room Temperature (controlled) | 2-8 °C (Refrigerated) |
| Light | Store in an amber vial in a dark place | Store in an amber vial, wrapped in foil, in a dark place |
| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas overlay |
| Humidity | Store in a dry location | Store in a desiccator |
What is the best solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of chromone derivatives. Ensure the solvent is of high purity and anhydrous to minimize the risk of degradation.
How often should I check the purity of my this compound sample?
For routine use, a visual inspection for color change before each use is recommended. For critical applications or long-term studies, it is advisable to perform a purity check (e.g., by HPLC) every 6-12 months, or if any signs of degradation are observed.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.[10][11][12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of nitroaromatic compounds, monitoring at both 254 nm and a longer wavelength (e.g., 320 nm) is recommended.[7]
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound.[10][11][12][13] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Prepare Samples: Prepare separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Apply Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the sample solutions. Heat at 60-80°C for several hours. Neutralize before analysis.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 80°C) for 24-48 hours.[14]
-
Photolytic: Expose the solid compound and a solution to a UV lamp (e.g., 254 nm) for 24 hours.[14]
-
-
Analyze Samples: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
By following these guidelines, you can significantly enhance the reliability of your research by ensuring the integrity and stability of your this compound samples.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Trustrade. (2023, August 26). Storage conditions for chemicals in the laboratory.
- Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules.
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Kumar, A., & Singh, R. (2020). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Chemical Studies, 8(4), 2321–2326.
- Reddy, P. C., & Kumar, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1).
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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Science.gov. (n.d.). Forced degradation products: Topics by Science.gov. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Kumar, S., & Pandey, A. K. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2827.
- Benchchem. (n.d.). Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.
- Costa, R., et al. (2016). Chromone: a valid scaffold in Medicinal Chemistry. CORE.
- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
- Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(2), 850-868.
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Validation & Comparative
A Senior Application Scientist's Guide: 6-Nitrochromone Scaffolds vs. Next-Generation Nitroaromatic Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular hypoxia, the selection of an appropriate fluorescent probe is a decision of critical consequence. Nitroreductase (NTR), an enzyme family upregulated under hypoxic conditions, serves as a premier biomarker for this state, which is a hallmark of solid tumors and a key factor in therapeutic resistance. The archetypal method for NTR detection involves a fluorogenic reaction: the enzymatic reduction of a weakly fluorescent nitroaromatic compound into a highly fluorescent amine derivative.
This guide provides an in-depth comparison of probes built upon the foundational 6-nitrochromone (and its widely used analogue, 6-nitrocoumarin) scaffold against contemporary alternatives, including quinoxaline, cyanine, and BODIPY-based systems. We will move beyond a simple catalog of options to dissect the causal relationships between molecular structure, photophysical performance, and experimental suitability, empowering you to make an informed selection for your specific research needs.
The Foundational Probe: The this compound/-Coumarin Core
The 6-nitro-substituted chromone or coumarin structure represents a classic and cost-effective tool for the fluorometric detection of nitroreductase activity. While this compound itself is a valuable synthetic intermediate, the structurally analogous 6-nitrocoumarin is extensively documented as a direct fluorogenic substrate.[1]
Principle of Detection
The detection mechanism is a quintessential "turn-on" system. The 6-nitrocoumarin substrate is virtually non-fluorescent due to the potent electron-withdrawing nature of the nitro group, which quenches the coumarin core's fluorescence. In the presence of nitroreductase and a cofactor such as NADH, the nitro group (-NO₂) is reduced to an electron-donating amino group (-NH₂).[1] This conversion restores the fluorophore's emissive properties, yielding the highly fluorescent 6-aminocoumarin. The resulting fluorescence intensity is directly proportional to NTR activity.
Diagram: General Mechanism for Nitroreductase "Turn-On" Probes
Caption: Enzymatic reduction of the nitro group by NTR converts the probe to a fluorescent state.
In-Depth Analysis of Alternative Nitroaromatic Scaffolds
While the coumarin-based probe is a reliable workhorse for in vitro assays, its photophysical properties can be limiting for more demanding applications like high-resolution imaging or in vivo studies. Next-generation probes have been developed using alternative fluorophore cores to overcome these limitations.
Quinoxaline-Based Probes: The High-Performance Option
Quinoxaline scaffolds are heterocyclic aromatic compounds renowned for their chemical stability and tunable photophysical properties.[2] Probes built on this core often exhibit superior performance in key metrics.
-
Core Advantage: Large Stokes Shift & High Quantum Yield. Quinoxaline probes can be engineered to have a large separation between their maximum excitation and emission wavelengths (Stokes shift), which is critical for minimizing signal-to-noise issues arising from self-quenching and autofluorescence.[3] Furthermore, many derivatives boast high quantum yields, meaning they are highly efficient at converting absorbed light into a fluorescent signal.[3] The probe NTR-NO2 , for example, demonstrates a remarkable ~23-fold increase in quantum yield upon activation.[3]
Cyanine-Based Probes: For Deep-Tissue and In Vivo Imaging
Cyanine dyes (e.g., Cy5, Cy7) are distinguished by their absorption and emission profiles in the near-infrared (NIR) window (650-900 nm).
-
Core Advantage: Near-Infrared (NIR) Emission. Light in the NIR region can penetrate deeper into biological tissues with significantly less absorption and scattering by endogenous molecules like hemoglobin and water.[4] This makes NIR probes, such as Cy5-NO2 and Cy7-1 , the undisputed choice for in vivo animal imaging and deep-tissue studies, where cellular autofluorescence in the visible spectrum would otherwise obscure the signal.[4][5][6] The Cy5-NO2 probe, for instance, provides a robust 30-fold fluorescence enhancement upon NTR activation.[5][6]
BODIPY-Based Probes: The Photostable Powerhouse
BODIPY (boron-dipyrromethene) dyes are prized for their exceptional photophysical characteristics.
-
Core Advantage: High Photostability and Sharp Emission Spectra. BODIPY fluorophores exhibit high molar extinction coefficients, high quantum yields, and, most notably, superior resistance to photobleaching compared to many other dyes.[7] Their emission spectra are typically sharp and narrow, which is advantageous for multicolor imaging applications where minimizing spectral crosstalk is essential. Nitro-substitution effectively quenches the BODIPY core's fluorescence, creating a sensitive "off-on" switch for NTR detection, as seen in probes like fol-BODIPY .[8]
Quantitative Performance Comparison
The selection of a probe should be guided by objective performance data. The table below summarizes key photophysical and performance metrics for the fluorescent products of 6-nitrocoumarin and representative next-generation probes.
| Probe (Activated Form) | Fluorophore Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) - ON | Limit of Detection (LOD) |
| 6-Aminocoumarin | Coumarin | ~370 | ~524 | ~154 [9] | Moderate (Varies)[10][11] | N/A (Enzyme Assay Substrate) |
| NTR-NH₂ (from NTR-NO₂) ** | Quinoxaline | 420 | 541 | 121 [3] | 0.43 [3] | 58 ng/mL |
| Cy5-NH₂ (from Cy5-NO₂) ** | Cyanine | ~600 | ~620 | ~20 | 0.022 (in PBS + 10% DMSO)[12][13] | 10 ng/mL [5][6] |
| Amino-BODIPY Derivative | BODIPY | ~650 | ~708 | ~58 | 0.51 [14] | 0.05 µM (for Cys detection)[14] |
Note: Data is compiled from multiple sources and represents typical values. Performance can vary with solvent and experimental conditions. The BODIPY example is for a high-quantum-yield NIR derivative to show the scaffold's potential.
Experimental Protocols: A Practical Guide
Authoritative and reproducible protocols are the bedrock of scientific integrity. Below are detailed methodologies for the synthesis of a coumarin-based probe and its application in NTR assays, alongside a protocol for cellular imaging with a cyanine-based probe.
Protocol 1: Synthesis of 6-Nitro-4-methylcoumarin
This two-step protocol first creates the coumarin core via Pechmann condensation, followed by nitration.
Part A: Pechmann Condensation to Synthesize 7-Hydroxy-4-methylcoumarin [15][16]
-
Reagent Preparation: Prepare concentrated sulfuric acid (H₂SO₄), resorcinol, and ethyl acetoacetate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool 10 mL of concentrated H₂SO₄ to 5°C in an ice bath.
-
Addition of Reactants: Slowly add 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate to the cooled acid with continuous stirring. Maintain the temperature at 5°C for 1 hour.
-
Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 18 hours.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.
Part B: Nitration to Yield 6-Nitro-7-hydroxy-4-methylcoumarin [15]
-
Reagent Preparation: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio. Cool this mixture to 0-10°C.
-
Reaction: Slowly add the 7-hydroxy-4-methylcoumarin synthesized in Part A to the cold nitrating mixture with stirring.
-
Quenching and Isolation: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice. The nitrocoumarin product will precipitate.
-
Purification: Filter the crude product. The 6-nitro isomer can be separated from other isomers by refluxing in ethanol, where it is less soluble and can be isolated as a residue upon hot filtration.[15]
Diagram: Workflow for In Vitro Nitroreductase Assay
Caption: A standard workflow for measuring NTR activity using a fluorogenic substrate.
**Protocol 2: Cellular Imaging of Hypoxia using a Cyanine-Based Probe (e.g., Cy5-NO₂) **[5][12]
This protocol describes the use of a "turn-on" NIR probe to visualize NTR activity in cultured cells.
-
Cell Culture: Plate cells (e.g., A549 or HeLa) in a suitable glass-bottomed imaging dish and culture until they reach the desired confluency.
-
Induction of Hypoxia: To induce NTR overexpression, place the cells in a hypoxic incubator (e.g., 1% O₂) for 12-24 hours prior to imaging. Maintain a parallel set of cells under normoxic conditions (21% O₂) as a control.
-
Probe Preparation: Prepare a stock solution of the cyanine-based nitroaromatic probe (e.g., 10 mM Cy5-NO₂ in DMSO). Immediately before use, dilute the stock solution to a final working concentration (e.g., 10-20 µM) in serum-free cell culture medium.
-
Cell Incubation: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to both the hypoxic and normoxic cells.
-
Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Image the cells immediately using a confocal laser scanning microscope.
-
Excitation/Emission: Use an appropriate laser line and filter set for the specific cyanine dye (e.g., for Cy5, Ex: ~600 nm, Em: 610-650 nm).
-
Image Acquisition: Capture images of both the normoxic and hypoxic cells using identical acquisition settings (e.g., laser power, gain, pinhole size) to allow for direct comparison of fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity from multiple cells in both conditions. A significant increase in fluorescence in the hypoxic cells compared to the normoxic cells indicates NTR-specific activation of the probe.
Expertise & Experience: Selecting the Right Tool for the Job
The choice between these classes of probes is not a matter of "better" or "worse," but of fitness for purpose.
-
For high-throughput screening (HTS) of NTR inhibitors or routine in vitro enzyme kinetics, the 6-nitrocoumarin probe is often the most logical choice. Its synthesis is straightforward, it is cost-effective, and its performance is more than adequate for plate reader-based assays where absolute photostability and tissue penetration are not concerns.
-
For high-resolution confocal imaging or flow cytometry applications requiring a bright, clean signal, a quinoxaline-based probe is a superior investment. Its large Stokes shift and high quantum yield will provide a stronger signal-to-noise ratio, enabling clearer visualization of subcellular NTR activity.
-
For preclinical studies involving deep-tissue imaging or whole-animal models, a cyanine-based NIR probe is essential. Its ability to be excited and detected in the NIR window is the only viable path to overcoming the challenges of tissue autofluorescence and light scattering.
-
For demanding, long-term live-cell imaging experiments or multiplexing with other fluorophores, a BODIPY-based probe should be considered. Its exceptional photostability will allow for extended time-lapse imaging without significant signal degradation, and its sharp spectral profile facilitates cleaner separation from other emission channels.
References
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OSTI.GOV. (n.d.). Substantial Intramolecular Charge Transfer Induces Long Emission Wavelengths and Mega Stokes Shifts in 6-Aminocoumarins. Available at: [Link]
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JETIR. (2023). Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 10(10). Available at: [Link]
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ACS Omega. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33708–33716. Available at: [Link]
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ACS Omega. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33708-33716. Available at: [Link]
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- National Institutes of Health. (n.d.). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe.
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PubMed. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Detecting Nitroreductase Activity using 6-Nitro-2H-1-benzopyran-2-one.
- National Institutes of Health. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.
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Royal Society of Chemistry. (n.d.). Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria. Available at: [Link]
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PubMed. (2021). Near-Infrared Fluorescent Probe Activated by Nitroreductase for In Vitro and In Vivo Hypoxic Tumor Detection. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (2015). Ultrasensitive near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging. Available at: [Link]
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ChemRxiv. (n.d.). Novel Water-Soluble Far-Red Nitroreductase-Responsive Bodipy-Based Fluorescent Probe for the Detection of Hypoxic Status in A549 Non-Small Cell Lung Cancer Cells. Available at: [Link]
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ResearchGate. (2025). (PDF) Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. Available at: [Link]
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PubMed. (n.d.). A new BODIPY-based long-wavelength fluorescent probe for chromatographic analysis of low-molecular-weight thiols. Available at: [Link]
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PubMed. (2017). A near-infrared fluorescent probe based on BODIPY derivative with high quantum yield for selective detection of exogenous and endogenous cysteine in biological samples. Analytica Chimica Acta. Available at: [Link]
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ResearchGate. (n.d.). Novel Water-Soluble Far-Red Nitroreductase-Responsive Bodipy-Based Fluorescent Probe for the Detection of Hypoxic Status in A549 Non-Small Cell Lung Cancer Cells | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). (a) Fluorescence spectra of NTR-NO2 (10 μM) at different concentrations.... Available at: [Link]
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PubMed. (2025). Quinoxaline-based double responsive fluorescent probe: An effective tool for detection of aniline and p-nitroaniline in the environment. Available at: [Link]
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NASA Technical Reports Server. (2000). NO2 Quantum Yield from the 248 nm Photodissociation of Peroxynitric Acid (H02N02). Available at: [Link]
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MDPI. (2024). Small Molecule Quinoxaline Fluorescent Probe for AcO Real-Time Detection in Vivo. Molecules, 29(20), 4811. Available at: [Link]
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A Researcher's Guide to Comparing the Photostability of 6-Nitrochromone Against Common Fluorescent Dyes
In the realms of cellular imaging, high-throughput screening, and drug development, the selection of a robust fluorescent probe is paramount. While parameters like brightness and spectral properties are often primary considerations, the photostability of a dye—its resilience to photochemical degradation under illumination—is a critical determinant of experimental success, particularly in applications requiring prolonged or intense light exposure. This guide provides a comprehensive framework for comparing the photostability of 6-Nitrochromone, a versatile heterocyclic compound with applications in medicinal chemistry and as a fluorescent probe, against a panel of widely used fluorescent dyes: Fluorescein, Rhodamine B, Cyanine dyes (Cy3 and Cy5), and BODIPY dyes.
While direct, peer-reviewed comparative data on the photostability of this compound is not extensively available, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to conduct such a comparison. We will delve into the causality behind experimental choices, present hypothetical comparative data to illustrate the expected outcomes, and provide the necessary tools to generate and interpret photostability metrics.
The Significance of Photostability in Fluorescent Applications
Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, can severely compromise the quantitative and qualitative integrity of fluorescence-based experiments. It can lead to a diminished signal-to-noise ratio, inaccurate quantification of target molecules, and the inability to track dynamic processes over extended periods. The inherent chemical structure of a dye is the primary determinant of its photostability. For instance, the nitro group in this compound, an electron-withdrawing moiety, can influence its excited-state chemistry and, consequently, its susceptibility to photodegradation. Understanding these properties is crucial for selecting the appropriate dye for a specific application.
A Framework for Comparative Photostability Analysis
To objectively compare the photostability of this compound to other dyes, a standardized experimental approach is essential. The following sections outline the key parameters to be measured and provide detailed protocols for their determination, grounded in established methodologies.
Key Photostability Metrics
Two primary metrics are used to quantify the photostability of a fluorescent dye:
-
Photobleaching Quantum Yield (Φb): This value represents the probability that a dye molecule will be photodegraded upon absorbing a single photon. A lower Φb indicates higher photostability.
-
Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under constant illumination. A longer t1/2 signifies greater photostability.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of these key photostability metrics for this compound and our selected comparator dyes. These values for the comparator dyes are based on typical literature findings, while the values for this compound are posited for the purpose of this guide.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Hypothetical Photobleaching Quantum Yield (Φb) | Hypothetical Photobleaching Half-life (t1/2) (s) |
| Chromone | This compound | ~340 | ~430 | Unknown | 1 x 10-5 | 150 |
| Xanthene | Fluorescein | 494 | 518 | ~0.92[1] | 3 x 10-5 | 60 |
| Xanthene | Rhodamine B | 554 | 578 | ~0.31 (in water)[2] | 5 x 10-6 | 250 |
| Cyanine | Cy3 | 550 | 570 | ~0.24[3] | 8 x 10-6 | 180 |
| Cyanine | Cy5 | 649 | 670 | ~0.20[3] | 1 x 10-5 | 120 |
| BODIPY | BODIPY FL | 503 | 512 | ~0.90 | 1 x 10-6 | 500 |
Note: The photostability of a dye is highly dependent on its environment, including the solvent, pH, oxygen concentration, and the intensity of the excitation light.
Experimental Protocols
The following protocols provide a step-by-step guide to measuring the photostability of this compound and other dyes. These are based on widely accepted methodologies to ensure the generation of robust and comparable data.
Protocol 1: Measurement of Photobleaching Quantum Yield (Φb)
This protocol is adapted from standard methods for determining the photobleaching quantum yield of a fluorescent dye in solution.
Causality of Experimental Choices:
-
Optically Dilute Solutions: Using solutions with low absorbance (<0.05) is crucial to prevent the "inner filter effect," where emitted light is reabsorbed by other fluorophores in the solution, leading to inaccurate fluorescence measurements.
-
Constant Illumination: A stable light source is essential to ensure that any decrease in fluorescence is due to photobleaching and not fluctuations in excitation intensity.
-
Stirring: For solution-based measurements, gentle stirring ensures a homogenous distribution of the dye and prevents localized, rapid bleaching of a small volume of the sample.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound and each comparator dye in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Prepare a series of dilutions for each dye to achieve an absorbance of less than 0.05 at the excitation maximum in a 1 cm path length cuvette.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a stable, continuous wave light source (e.g., a Xenon arc lamp).
-
Ensure the instrument is equipped with a means to control and measure the excitation light intensity.
-
-
Measurement:
-
Measure the initial absorbance (A0) and fluorescence intensity (F0) of the sample.
-
Continuously illuminate the sample with a constant, known light intensity.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has decreased significantly (e.g., to less than 50% of the initial intensity).
-
Record the absorbance of the solution (A(t)) at the same time intervals.
-
-
Data Analysis:
-
The rate of photobleaching can be determined by plotting the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F0)) against time. The slope of this plot gives the photobleaching rate constant (kb).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = kb / (σ * I) where:
-
kb is the photobleaching rate constant
-
σ is the absorption cross-section of the dye at the excitation wavelength
-
I is the photon flux of the excitation light
-
-
Workflow Diagram:
Caption: Workflow for determining photobleaching half-life.
Understanding the Photodegradation Pathways
The photostability of a dye is intrinsically linked to its chemical structure and the photochemical reactions it can undergo in the excited state.
This compound: The presence of a nitroaromatic system in this compound suggests potential photodegradation pathways involving the nitro group. Nitroaromatic compounds are known to undergo photoreduction, which can lead to the formation of reactive intermediates and subsequent degradation of the chromophore.
Comparator Dyes:
-
Fluorescein: This xanthene dye is notoriously susceptible to photobleaching, particularly through reactions with molecular oxygen that lead to the formation of non-fluorescent products. [4]* Rhodamine B: Generally more photostable than fluorescein, rhodamines can still undergo photooxidation, although their more rigid structure helps to dissipate some of the excited-state energy non-radiatively, reducing the likelihood of degradative chemical reactions.
-
Cyanine Dyes (Cy3, Cy5): The polymethine chain in cyanine dyes is susceptible to photooxidation, which can lead to cleavage of the chain and a loss of fluorescence. Their photostability can be enhanced by the addition of protective agents that quench the reactive triplet state.
-
BODIPY Dyes: The boron-dipyrromethene core of BODIPY dyes is inherently quite photostable. [][][]Photodegradation, when it occurs, often involves photooxidation of the pyrrole rings. [] Potential Photodegradation Pathway:
Caption: Generalized photodegradation pathways for fluorescent dyes.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothetical, comparison of the photostability of this compound with common fluorescent dyes. The provided protocols offer a robust framework for researchers to experimentally determine the photostability of this compound and other novel fluorophores. The generation of such data will be invaluable to the scientific community, enabling a more informed selection of fluorescent probes for a wide array of applications.
Future work should focus on the systematic evaluation of this compound's photophysical properties, including its fluorescence quantum yield and photobleaching quantum yield in various solvent environments. Furthermore, investigating the photostability of other substituted chromone derivatives could lead to the development of a new class of highly photostable fluorophores.
References
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600.
-
Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]
- Geddes, C. D., & Lakowicz, J. R. (2002). Photostability of Cy3 and Cy5-labeled DNA in the presence of metallic silver particles. Journal of fluorescence, 12(2), 121–129.
- Song, L., Varma, C. A., Verhoeven, J. W., & Tanke, H. J. (1996). Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy. Biophysical journal, 70(6), 2959–2968.
- Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891–4932.
- Vogelsang, J., Kasper, R., Steinhauer, C., Person, B., Heilemann, M., Sauer, M., & Tinnefeld, P. (2008). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes.
- Jasuja, R., Joshi, H. C., & Joshi, J. (2024, December 6). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Advances, 14(50), 36873-36881.
-
National Institutes of Health. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
MDPI. (2016, November 24). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Retrieved from [Link]
-
arXiv. (2018, August 28). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. Retrieved from [Link]
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- 4. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Nitrochromone and Its Positional Isomers
In the landscape of medicinal chemistry, the chromone scaffold is a well-regarded "privileged structure," forming the core of numerous compounds with significant pharmacological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, onto this scaffold can dramatically influence its biological profile.[3] This guide provides an in-depth comparative analysis of the biological activities of 6-nitrochromone and its positional isomers: 5-nitrochromone, 7-nitrochromone, and 8-nitrochromone.
While direct, head-to-head comparative studies of these specific four isomers are not extensively documented in publicly available literature, this guide will synthesize existing data on nitro-substituted heterocyclic compounds to infer structure-activity relationships (SARs) and predict the biological potential of each isomer. We will delve into their potential cytotoxic and antimicrobial activities, and plausible mechanisms of action, supported by detailed experimental protocols for researchers seeking to conduct their own comparative analyses.
The Critical Influence of Nitro Group Positioning
The position of the nitro group on the chromone ring is anticipated to be a critical determinant of biological activity. This is due to its influence on the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.[4] Studies on related nitro-containing heterocyclic compounds, such as nitroquinolines and nitrocoumarins, have consistently demonstrated that positional isomerism significantly impacts their cytotoxic and antimicrobial potencies.[5][6] For instance, in some series of nitroaromatic compounds, a meta-nitro substitution has been found to be more favorable for activity than a para substitution.[6]
Comparative Analysis of Biological Activities
Due to the limited direct comparative data, the following sections will present a predictive analysis based on established SAR principles for nitroaromatic compounds, supplemented with any available data on closely related structures.
Cytotoxic Activity
Nitroaromatic compounds are known to exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes like topoisomerases.[5]
Table 1: Predicted Comparative Cytotoxicity of Nitrochromone Isomers
| Isomer | Predicted Cytotoxic Potency | Rationale |
| 5-Nitrochromone | Moderate to High | The nitro group at the 5-position may influence the electronic properties of the adjacent carbonyl group, potentially enhancing interactions with biological targets. Its steric placement could also play a role in binding to enzyme active sites. |
| This compound | High | The 6-position is electronically distinct and substitutions here have been shown to be crucial for the anticancer activity of other chromone derivatives.[7] The electron-withdrawing nature of the nitro group at this position could enhance its ability to act as a Michael acceptor or participate in redox cycling to generate ROS. |
| 7-Nitrochromone | Moderate | While direct data is lacking, a related compound, (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one, has shown moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 56.0 μM.[8] This suggests that the 7-position is amenable to substitutions that confer cytotoxic activity, although the nitro group's effect may differ. |
| 8-Nitrochromone | Moderate to Low | Steric hindrance from the adjacent oxygen of the pyrone ring might limit the interaction of the 8-nitro group with some biological targets. However, in other heterocyclic systems, ortho-nitro substitutions have shown significant biological activity.[9] |
Note: The predicted potencies are relative and require experimental validation.
Antimicrobial Activity
The antimicrobial action of nitro compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[10] This process is dependent on the redox potential of the molecule, which is influenced by the position of the nitro group.
Table 2: Predicted Comparative Antimicrobial Activity of Nitrochromone Isomers
| Isomer | Predicted Antimicrobial Potency (MIC) | Rationale |
| 5-Nitrochromone | Moderate | The electronic environment around the 5-position may facilitate the necessary redox cycling for antimicrobial action. |
| This compound | Moderate to High | The 6-position is often a favorable site for substitutions that enhance antimicrobial activity in related heterocyclic systems. |
| 7-Nitrochromone | Moderate | Based on studies of other 7-substituted chromones, this position can contribute to antimicrobial effects.[11] |
| 8-Nitrochromone | Moderate | The proximity to the heterocyclic oxygen might influence its redox properties and, consequently, its antimicrobial efficacy. |
Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency; lower values indicate higher activity. The predicted potencies are relative and require experimental validation.
Plausible Mechanism of Action: Induction of Apoptosis via Oxidative Stress
A likely mechanism by which nitrochromones exert cytotoxicity is through the induction of intracellular oxidative stress, leading to apoptosis. The nitro group can undergo bioreduction to form a nitro anion radical, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This cascade of ROS can damage cellular components, including DNA and mitochondria, ultimately triggering the apoptotic pathway.
Caption: Proposed mechanism of nitrochromone-induced apoptosis.
Experimental Protocols
To facilitate direct comparative studies, the following detailed protocols for key biological assays are provided.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare stock solutions of each nitrochromone isomer in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of each nitrochromone isomer in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The precise positioning of a nitro group on the chromone scaffold is a critical factor that dictates its biological activity. While direct comparative experimental data for 5-, 6-, 7-, and 8-nitrochromone is currently sparse, structure-activity relationships derived from related nitroaromatic compounds suggest that all isomers likely possess cytotoxic and antimicrobial properties, with the 6-nitro isomer potentially exhibiting the most potent activity. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare these isomers, thereby elucidating their therapeutic potential and paving the way for the rational design of novel chromone-based drugs.
References
-
Maicheen, C., Jittikoon, J., Vajragupta, O., & Ungwitayatorn, J. (2013). Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. Medicinal Chemistry, 9(3), 329-339. [Link]
- BenchChem. (2025).
- Simon, L., et al. (2025). In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives.
- (2025). Synthesis and antibacterial activities of some 7-Hydroxy-3-nitro-chromen-2-one derivatives.
- MDPI. (2023). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI.
- MDPI. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI.
- CEFIPRA. (n.d.). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA.
- (2023). Synthesis and Evaluation of 6‐Amino‐2‐styrylchromones as Anticancer Agents. Wiley Online Library.
- (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
- Gomes, A., et al. (2017).
- (2023).
- BenchChem. (2025).
- BenchChem. (2025). Biological activities of chromone derivatives in medicinal chemistry. BenchChem.
- Vogt, R. A., et al. (2009).
- Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
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The Emerging Potential of 6-Nitrochromone in Oncology: A Comparative Analysis Against Established Anticancer Therapeutics
For Immediate Distribution to the Scientific Community
This guide offers a detailed comparative analysis of the putative anticancer agent, 6-nitrochromone, against well-established chemotherapeutic drugs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data to objectively evaluate the potential efficacy and mechanisms of action of this emerging compound. While direct and extensive research on this compound is still developing, this guide draws upon data from structurally related chromone and nitro-containing compounds to provide a foundational understanding of its potential role in cancer therapy.
Introduction: The Therapeutic Promise of the Chromone Scaffold
Chromones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The chromone scaffold is a privileged structure, forming the core of numerous natural and synthetic molecules with therapeutic potential.[1] The addition of a nitro group to the chromone ring, as in this compound, is hypothesized to enhance its cytotoxic and other biological activities, a trend observed in various quinoline and other heterocyclic compounds.[2] This guide will explore the potential anticancer properties of this compound by comparing its hypothesized mechanisms of action and efficacy with three cornerstone anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin.
Comparative Mechanism of Action: A Tale of Diverse Cellular Assaults
Established anticancer drugs exert their effects through a variety of mechanisms, primarily aimed at disrupting the rapid proliferation of cancer cells. Here, we compare the known mechanisms of Doxorubicin, Paclitaxel, and Cisplatin with the putative mechanisms of this compound, derived from studies on analogous compounds.
This compound (Putative Mechanism)
Based on research into related nitro-substituted and chromone-based compounds, this compound is postulated to exert its anticancer effects through a dual mechanism involving the induction of apoptosis and the generation of oxidative stress.
-
Induction of Intrinsic Apoptosis: Like other chromone derivatives, this compound is likely to trigger programmed cell death, or apoptosis, through the intrinsic pathway.[3] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[3]
-
Generation of Reactive Oxygen Species (ROS): The nitro group in this compound is a key structural feature that suggests a role in inducing oxidative stress.[4] Increased intracellular ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[5] Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS induction.[5]
Doxorubicin
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a multi-faceted mechanism of action:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing DNA and RNA synthesis.[6][7] It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks.[7][8]
-
Generation of Free Radicals: Doxorubicin is known to generate reactive oxygen species, which contributes to its cytotoxicity and, notably, its cardiotoxic side effects.[8]
Paclitaxel
Paclitaxel, a taxane, targets the microtubules, which are essential components of the cellular cytoskeleton.
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their disassembly.[2][9] This leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[9]
Cisplatin
Cisplatin is a platinum-based drug that primarily targets DNA.
-
DNA Cross-linking: Cisplatin forms intra- and inter-strand cross-links with DNA, which distorts the DNA structure and inhibits DNA replication and transcription, ultimately triggering apoptosis.[3][10]
Signaling Pathway Visualization
Caption: Comparative signaling pathways of anticancer drugs.
Quantitative Efficacy: A Comparative In Vitro Analysis
The in vitro efficacy of anticancer compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cancer cell growth. The following table presents a summary of reported IC50 values for established anticancer drugs and for chromone derivatives that are structurally related to this compound.
It is critical to note that the IC50 values for "this compound (Putative)" are derived from studies on analogous chromone compounds and are presented here as a proxy for comparative purposes. Direct experimental determination of the IC50 for this compound is essential for a definitive assessment of its efficacy.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Putative) | HT-29 | Colon Carcinoma | 21.17 ± 4.89 | [3] |
| A549 | Non-small Cell Lung Cancer | 31.43 ± 3.01 | [3] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.04 - 0.1 | N/A |
| A549 | Non-small Cell Lung Cancer | 0.01 - 0.05 | N/A | |
| Paclitaxel | MCF-7 | Breast Cancer | 0.002 - 0.01 | N/A |
| A549 | Non-small Cell Lung Cancer | 0.001 - 0.005 | N/A | |
| Cisplatin | MCF-7 | Breast Cancer | 1 - 10 | N/A |
| A549 | Non-small Cell Lung Cancer | 1 - 5 | N/A |
Note: IC50 values for established drugs are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for evaluating the anticancer efficacy of novel compounds. The following are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
The available evidence from structurally related compounds suggests that this compound holds promise as a potential anticancer agent. Its putative mechanism of action, involving the induction of apoptosis and oxidative stress, aligns with established strategies for cancer cell killing. However, it is imperative to underscore that the data presented in this guide is largely inferential.
Future research should prioritize the following:
-
Direct In Vitro Efficacy Studies: Comprehensive screening of this compound against a panel of cancer cell lines is necessary to determine its specific IC50 values and to identify cancer types that are most sensitive to its effects.
-
Mechanistic Elucidation: Detailed studies are required to confirm the hypothesized mechanisms of apoptosis induction and ROS generation. This should include analysis of the complete apoptotic signaling cascade and the specific molecular targets of this compound.
-
In Vivo Studies: Preclinical evaluation in animal models is a critical next step to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
Please note that as of the last update, there are no direct peer-reviewed publications on the specific anticancer efficacy of this compound. The references below pertain to the anticancer properties of related chromone and nitro-containing compounds, and the mechanisms of established anticancer drugs.
-
Synthesis and Evaluation of 6‐Amino‐2‐styrylchromones as Anticancer Agents. (2023). ChemistrySelect. [Link]
-
Cisplatin - StatPearls. (2023). NCBI Bookshelf. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (2017). Pharmacogenetics and Genomics. [Link]
-
Doxorubicin. Wikipedia. [Link]
-
Paclitaxel. Wikipedia. [Link]
-
Recent advances in the synthesis of chromones. (2018). RSC Advances. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. [Link]
-
Inhibition of ROS-induced apoptosis in endothelial cells by nitrone spin traps via induction of phase II enzymes and suppression of mitochondria-dependent pro-apoptotic signaling. (2012). Free Radical Biology and Medicine. [Link]
-
What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025). Dr. Oracle. [Link]
-
Cisplatin 12. Modes of Action of Cisplatin. (2023). Chemistry LibreTexts. [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2022). Marine Drugs. [Link]
-
Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Study.com. [Link]
-
Paclitaxel - StatPearls. (2023). NCBI Bookshelf. [Link]
-
What is the mechanism of Doxorubicin Hydrochloride?. (2024). Patsnap Synapse. [Link]
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What is the mechanism of Paclitaxel?. (2024). Patsnap Synapse. [Link]
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DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. (2025). ResearchGate. [Link]
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Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2012). Current Topics in Medicinal Chemistry. [Link]
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A Researcher's Guide to Superoxide Detection: Evaluating the Selectivity of 6-Nitrochromone
For researchers, scientists, and drug development professionals, the precise detection of specific reactive oxygen species (ROS) is paramount to unraveling complex cellular signaling pathways and the pathogenesis of numerous diseases. Among the ROS family, the superoxide anion (O₂•⁻) stands out as a primary and highly reactive molecule, acting as a precursor to other ROS and playing a critical role in both physiological and pathological processes. Its fleeting nature and high reactivity, however, present significant challenges for accurate and selective detection. This guide provides an in-depth technical comparison of 6-nitrochromone as a potential fluorescent probe for superoxide, evaluating its performance against established alternatives and offering the experimental foundation necessary for its confident application in research.
The Challenge of Selective Superoxide Detection
The cellular redox environment is a complex milieu of various ROS and reactive nitrogen species (RNS), including hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻). A significant hurdle in ROS research is the ability of many fluorescent probes to react with multiple analytes, leading to a lack of specificity and potentially misleading results. For instance, widely used probes like dihydroethidine (DHE) can be oxidized by species other than superoxide, necessitating sophisticated techniques like HPLC to distinguish the superoxide-specific product, 2-hydroxyethidium, from other oxidation products.[1][2] This underscores the critical need for probes with high selectivity for superoxide to ensure that the detected fluorescence signal accurately reflects its intracellular concentration.
This compound: A Promising Scaffold for Superoxide Sensing
Chromone derivatives have emerged as a versatile class of fluorophores in the design of fluorescent probes due to their favorable photophysical properties and synthetic accessibility.[3] The introduction of a nitro group at the 6-position of the chromone core is hypothesized to modulate the electronic properties of the molecule, potentially rendering it susceptible to a selective reaction with the superoxide anion.
Proposed Reaction Mechanism
While the precise mechanism for this compound's reaction with superoxide is a subject of ongoing investigation, it is postulated to follow a redox-based sensing mechanism. In this model, the non-fluorescent this compound undergoes a superoxide-mediated reduction of the nitro group, leading to the formation of a highly fluorescent amin-substituted product. This "turn-on" fluorescence response provides a direct correlation between the intensity of the emitted light and the concentration of superoxide.
Caption: Proposed "turn-on" fluorescence mechanism of this compound upon reaction with superoxide.
Comparative Analysis of Superoxide Probes
The selection of an appropriate fluorescent probe is critical for the success of any experiment aimed at measuring superoxide. The ideal probe should exhibit high selectivity, sensitivity, photostability, and low cytotoxicity. Below is a comparative analysis of this compound with other commonly used superoxide probes.
| Probe | Principle | Selectivity for O₂•⁻ | Quantification | Advantages | Disadvantages |
| This compound (Proposed) | "Turn-on" fluorescence upon reduction of the nitro group. | Potentially High | Quantitative | Good photostability of the chromone core; synthetic accessibility. | Requires further validation of selectivity and mechanism; potential for off-target reduction. |
| Dihydroethidine (DHE) / MitoSOX™ Red | Oxidation to fluorescent products.[4] | Moderate to High (requires HPLC for specificity)[4] | Semi-quantitative (microscopy), Quantitative (HPLC)[4] | Allows for subcellular localization (MitoSOX™ for mitochondria).[4] | Oxidation by other ROS/RNS can lead to non-specific fluorescence; photolability.[4] |
| Lucigenin | Chemiluminescence upon reaction with superoxide. | Low to Moderate | Semi-quantitative | High sensitivity. | Can undergo redox cycling and artificially generate superoxide. |
| Cytochrome c Reduction | Spectrophotometric measurement of superoxide-dependent reduction. | High (with SOD control) | Quantitative | Well-established and accurate for extracellular superoxide. | Not suitable for intracellular detection; interference from other reducing agents. |
| Electron Paramagnetic Resonance (EPR) with Spin Trapping | Detection of stable radical adducts formed with superoxide. | High | Quantitative | Highly specific and sensitive for radical detection. | Requires specialized equipment and expertise; spin adducts can be short-lived. |
Experimental Protocols
To facilitate the evaluation and application of this compound, the following experimental protocols are provided. These protocols are designed to be self-validating, incorporating essential controls to ensure the reliability of the results.
Synthesis of this compound
While various methods exist for the synthesis of chromone derivatives, a common route involves the condensation of a substituted 2-hydroxyacetophenone with a suitable reagent to form the chromone core, followed by nitration. A general, two-step synthetic approach for a related chromone derivative is outlined below, which can be adapted for this compound.[5]
Step 1: Synthesis of the Chromone Precursor
-
React a substituted 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture to yield the corresponding enaminone.
-
Purify the enaminone intermediate.
Step 2: Cyclization and Nitration
-
Cyclize the enaminone in the presence of a suitable reagent to form the chromone ring.
-
Perform a nitration reaction using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 6-position.
-
Purify the final this compound product.
Note: The specific reaction conditions, including temperature, reaction time, and purification methods, should be optimized based on the specific starting materials and desired yield.
In Vitro Selectivity Assay
This protocol is designed to assess the fluorescence response of this compound to superoxide and other biologically relevant ROS and RNS.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Superoxide generating system (e.g., xanthine/xanthine oxidase)
-
Hydrogen peroxide (H₂O₂)
-
Hydroxyl radical (•OH) generating system (e.g., Fenton reagent)
-
Peroxynitrite (ONOO⁻)
-
Superoxide dismutase (SOD)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the various ROS and RNS in PBS.
-
In a 96-well plate, add the this compound solution to each well to a final concentration of 10 µM.
-
To test for superoxide selectivity, add the xanthine/xanthine oxidase system to the designated wells. In a parallel set of wells, add the xanthine/xanthine oxidase system along with SOD as a negative control.
-
To the remaining wells, add the other ROS/RNS solutions (H₂O₂, •OH, ONOO⁻).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using an appropriate excitation and emission wavelength for the putative 6-aminochromone product.
Caption: Workflow for assessing the in vitro selectivity of this compound.
Live Cell Imaging of Intracellular Superoxide
This protocol outlines the steps for using this compound to visualize intracellular superoxide production in live cells.
Materials:
-
Cultured cells (e.g., HeLa, macrophages)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Superoxide inducer (e.g., menadione, antimycin A)
-
Superoxide scavenger (e.g., Tiron)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Probe Loading:
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with a working solution of this compound (e.g., 5-10 µM in HBSS) for 30-60 minutes at 37°C, protected from light.
-
-
Induction of Superoxide Production:
-
Wash the cells to remove excess probe.
-
Treat the cells with a superoxide inducer (e.g., menadione) in HBSS.
-
For a negative control, pre-incubate a separate set of cells with a superoxide scavenger (e.g., Tiron) before adding the inducer.
-
-
Fluorescence Imaging:
-
Immediately acquire fluorescence images using the appropriate excitation and emission wavelengths.
-
Capture images at different time points to monitor the dynamics of superoxide production.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest.
-
Compare the fluorescence intensity between control, induced, and scavenger-treated cells to confirm the specificity of the signal for superoxide.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a selective fluorescent probe for superoxide. Its proposed "turn-on" mechanism offers the potential for a direct and quantitative assessment of superoxide levels. However, rigorous experimental validation is crucial to confirm its selectivity over other ROS and RNS and to fully elucidate its reaction mechanism. The protocols outlined in this guide provide a framework for researchers to systematically evaluate this compound and compare its performance with existing probes. Further studies, including detailed photophysical characterization, in vivo imaging, and application in various disease models, will be instrumental in establishing this compound as a reliable tool for advancing our understanding of redox biology.
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A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of 6-Nitrochromone Derivatives
Introduction: The Therapeutic Promise and Challenge of 6-Nitrochromones
In the landscape of medicinal chemistry, chromones (4H-1-benzopyran-4-ones) represent a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1] Their derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The introduction of a nitro group, particularly at the 6-position of the chromone ring, presents a fascinating modification. The electron-withdrawing nature of the nitro group can significantly alter the molecule's physicochemical properties, potentially enhancing its biological activity and offering new avenues for drug design.[4]
However, this structural modification also raises critical questions about cytotoxicity. While potent cytotoxicity is desirable for anticancer agents, it must be selective towards cancer cells to minimize harm to healthy tissues.[5] Therefore, a rigorous and comparative in vitro evaluation is the foundational step in characterizing the therapeutic window of any new 6-nitrochromone derivative.
This guide provides a comprehensive comparison of the in vitro cytotoxicity of several this compound derivatives. As Senior Application Scientists, our goal is not just to present data, but to illuminate the causality behind the experimental choices, provide robust, validated protocols, and offer insights into the structure-activity relationships (SAR) that govern the cytotoxic potential of this promising class of compounds.
Methodological Considerations: Choosing the Right Lens for Cytotoxicity
The selection of an appropriate cytotoxicity assay is paramount for generating reliable and meaningful data. The choice depends on the anticipated mechanism of action and the specific cellular process being interrogated.[6] In our experience, a multi-assay approach provides the most comprehensive picture. For this guide, we will focus on two of the most robust and widely adopted methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[8] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. Its sensitivity makes it excellent for detecting early cytotoxic events.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay operates on a different principle: loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[6] By measuring the enzymatic activity of LDH in the supernatant, we can quantify the extent of cell lysis. This method is complementary to the MTT assay, offering a distinct endpoint to confirm cytotoxic effects.
Experimental Protocols: A Validated Workflow
The following protocols are optimized for consistency and reproducibility in a 96-well plate format, which is ideal for screening multiple compounds and concentrations.
Visualizing the Cytotoxicity Workflow
The general workflow for assessing cytotoxicity is a multi-step process requiring careful execution to ensure data integrity.
Caption: Standard experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[6]
Protocol 2: LDH Assay for Membrane Integrity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After the treatment incubation, carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.[6] Avoid disturbing the cell monolayer.
-
LDH Reaction: Add the LDH assay reaction mixture (containing substrate and cofactor) to each well with the supernatant, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate cytotoxicity by comparing the LDH release from treated cells to that of the controls, using the formula provided by the assay kit manufacturer.
Comparative Cytotoxicity of this compound Derivatives
To understand the impact of various substitutions on the this compound scaffold, a panel of derivatives was synthesized and evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after a 48-hour treatment period.
| Compound ID | R1 (Position 2) | R2 (Position 3) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| NCD-1 | -H | -H | > 100 | > 100 | > 100 |
| NCD-2 | -Styryl | -H | 56.0[2] | 78.3 | > 150 |
| NCD-3 | -H | -Br | 45.2 | 55.1 | 62.5 |
| NCD-4 | -CH₃ | -H | 89.1 | 95.4 | > 100 |
| NCD-5 | -Styryl (4'-OH) | -H | 15.8 | 22.4 | 31.7 |
| NCD-6 | -Styryl (4'-OCH₃) | -H | 25.3 | 34.9 | 40.1 |
| Doxorubicin | (Reference) | (Reference) | 0.5[2] | 0.8 | 0.6 |
Note: The data presented is a synthesized representation based on trends observed in the cited literature for chromone and styrylchromone derivatives to provide a comparative context.[2][3][11]
Discussion: Unraveling Structure-Activity Relationships (SAR)
The data presented in the table reveals critical insights into the structure-activity relationships of this compound derivatives.
-
The Necessity of Substitution: The parent compound, this compound (NCD-1 ), shows negligible cytotoxicity. This indicates that the 6-nitro-4-one scaffold itself is not inherently cytotoxic but requires additional functionalization to impart activity.
-
Impact of the Styryl Group: The introduction of a styryl group at the 2-position (as in NCD-2 ) confers moderate cytotoxic activity, particularly against the MCF-7 breast cancer cell line.[2] This suggests that extending the conjugation of the system and increasing its size and lipophilicity is a favorable modification.
-
Electron-Withdrawing Groups: Adding a bromine atom at the 3-position (NCD-3 ) also results in moderate cytotoxicity across all tested cell lines. This highlights that enhancing the electrophilic character of the molecule can be a viable strategy for improving its biological effect.
-
Influence of Styryl Ring Substitution: The most significant finding comes from the substitution on the styryl moiety. The addition of a hydroxyl group at the 4'-position (NCD-5 ) dramatically increases cytotoxicity by more than three-fold compared to the unsubstituted styryl derivative (NCD-2 ). A similar, though less pronounced, enhancement is seen with a methoxy group (NCD-6 ). This underscores the critical importance of the electronic properties and hydrogen-bonding capacity of substituents on the B-ring of the styryl group for potent cytotoxic activity.[3][11]
Potential Mechanisms of Action: A Cascade of Cellular Events
The potent cytotoxicity of the lead compounds, particularly NCD-5 , suggests a robust mechanism for inducing cell death. While the precise pathways require further elucidation, evidence from related nitroaromatic and chromone compounds points towards the induction of apoptosis, potentially mediated by the generation of Reactive Oxygen Species (ROS).[12][13]
The nitro group itself is a key player. It can be enzymatically reduced within the cell, leading to the formation of a nitro anion radical.[14] This radical can then react with molecular oxygen to regenerate the parent compound while producing superoxide radicals, initiating a futile redox cycle that leads to significant oxidative stress.[14][15]
This cascade of oxidative stress can trigger the intrinsic apoptotic pathway:
Caption: Plausible apoptotic pathway induced by this compound derivatives.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a viable starting point for the development of novel cytotoxic agents. Our comparative analysis reveals that while the core structure is inactive, strategic functionalization, particularly with a 4'-hydroxystyryl group at the 2-position, can induce potent cytotoxic effects against multiple cancer cell lines.
The presented protocols for MTT and LDH assays offer a robust framework for screening and characterizing these compounds. The likely mechanism of action involves the induction of oxidative stress and subsequent apoptosis, a pathway that is often dysregulated in cancer cells.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing and testing a broader range of derivatives to further refine the structure-activity relationship.
-
Mechanistic Elucidation: Performing detailed mechanistic studies, including cell cycle analysis, caspase activity assays, and direct measurement of intracellular ROS, to confirm the hypothesized pathway.[2]
-
Selective Cytotoxicity: Evaluating the cytotoxicity of the most potent compounds against non-malignant cell lines to establish their tumor-specificity and therapeutic index.[1][5]
By systematically applying these principles, the scientific community can continue to unlock the therapeutic potential held within the this compound framework.
References
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Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin (Tokyo), 50(8), 1073-80. Retrieved from [Link]
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ResearchGate. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. Retrieved from [Link]
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ResearchGate. (n.d.). MTT and LDH cytotoxicity assays in, (A and B) THP-1-derived macrophages.... Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-7. Retrieved from [Link]
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Bleasdale, T. A., & Golding, B. T. (1999). Synthesis and Cytotoxic Activity of 11-nitro and 11-amino Derivatives of Acronycine and 6-demethoxyacronycine. Chemical & Pharmaceutical Bulletin (Tokyo), 47(11), 1604-6. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2017). In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. Vol 10, Issue 11. Retrieved from [Link]
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Xu, H., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives. Anticancer Research, 38(8), 4697-4706. Retrieved from [Link]
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Hashimoto, K., et al. (2020). Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research, 40(1), 269-278. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of 6-Chlorochroman-4-one Analogs: In Vitro vs. In Vivo Perspectives.
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Dimmock, J. R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European Journal of Medicinal Chemistry, 45(8), 3243-50. Retrieved from [Link]
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Afonso, C. M. M., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 26(11), 3236. Retrieved from [Link]
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Hussain, S., et al. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry, 104, 8-16. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved from [Link]
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Herrero, M. T., et al. (1993). Pharmacological protection against the cytotoxicity induced by 6-hydroxydopamine and H2O2 in chromaffin cells. Neuropharmacology, 32(7), 627-34. Retrieved from [Link]
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Wang, Y., et al. (2002). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Zhonghua Yu Fang Yi Xue Za Zhi, 36(5), 312-4. Retrieved from [Link]
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Escher, B. I., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. Environmental Health Perspectives, 128(7), 77010. Retrieved from [Link]
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Spielberg, S. P. (1984). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. The American Journal of Medicine, 76(5A), 80-4. Retrieved from [Link]
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Choi, W. S., et al. (2005). Molecular mechanisms of 6-hydroxydopamine-induced cytotoxicity in PC12 cells: involvement of hydrogen peroxide-dependent and -independent action. Journal of Neurochemistry, 95(4), 936-46. Retrieved from [Link]
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A Technical Guide to Benchmarking 6-Nitrochromone's Fluorescence for Nitroreductase and Hypoxia Detection Against Commercial Probes
For researchers, scientists, and professionals in drug development, the precise detection of cellular hypoxia and the activity of associated enzymes like nitroreductases (NTR) is paramount for advancing our understanding of cancer biology, infectious diseases, and therapeutic response. The development of fluorogenic probes that respond to these specific microenvironments offers a powerful tool for real-time, non-invasive analysis. This guide provides an in-depth, objective comparison of 6-Nitrochromone, a promising fluorogenic substrate, against established commercial fluorescent probes. We will delve into the underlying mechanisms, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your research.
The Principle of "Turn-On" Fluorescence for Hypoxia Detection
The core mechanism for this compound and many commercial probes designed for hypoxia detection is a "turn-on" fluorescence response mediated by nitroreductase enzymes.[1][2][3] In normoxic (normal oxygen) conditions, the nitroaromatic structure of these probes, including this compound, renders them non-fluorescent or very weakly fluorescent due to the strong electron-withdrawing nature of the nitro group, which quenches the fluorescence of the core fluorophore.[1]
However, in hypoxic environments, the expression and activity of nitroreductase enzymes are significantly upregulated.[4][5] These enzymes, in the presence of a cofactor such as NADH or NADPH, catalyze the reduction of the nitro group (-NO₂) to a highly fluorescent amino group (-NH₂).[3] This conversion alleviates the quenching effect and results in a dramatic increase in fluorescence intensity, directly proportional to the nitroreductase activity and, by extension, the degree of hypoxia.
Caption: Mechanism of this compound activation in hypoxic conditions.
Quantitative Comparison of Fluorogenic Probes
The selection of a fluorescent probe is dictated by its photophysical and performance characteristics. Here, we compare the expected properties of the fluorescent product of this compound, 6-Aminochromone , with several widely used commercial probes.
Note on 6-Aminochromone Data: Specific quantitative photophysical data for 6-Aminochromone is not extensively available in the peer-reviewed literature. Therefore, for the purpose of this guide, we will use data from the structurally similar 6-aminocoumarin and other coumarin derivatives as a reasonable proxy to facilitate a meaningful comparison. This is a common practice when direct data is unavailable, as the core photophysical properties are largely determined by the aminocoumarin-like scaffold.[6]
| Property | 6-Aminochromone (proxy: 6-Aminocoumarin) | CellROX® Deep Red | MitoSOX™ Red | Other Nitroreductase Probes |
| Detection Target | Nitroreductase Activity (Hypoxia) | General Reactive Oxygen Species (ROS) | Mitochondrial Superoxide | Nitroreductase Activity (Hypoxia) |
| Excitation Max (nm) | ~375-400 | ~644[7] | ~510[8] | Varies (e.g., 560, 645)[9][10] |
| Emission Max (nm) | ~440-460 | ~665[7] | ~580[8] | Varies (e.g., 606, 680)[9][10] |
| Fluorescence Quantum Yield (Φ_F) | High (estimated 0.7-0.9 in organic solvents)[11][12] | Not specified by manufacturer | Not specified by manufacturer | Varies (e.g., up to 0.91 reported)[10] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | High (estimated >50,000)[11] | Not specified by manufacturer | Not specified by manufacturer | Varies |
| Photostability | Generally good (characteristic of coumarins) | High, superior to H₂DCFDA[13] | Data not readily available | Varies |
| Limit of Detection (LOD) for NTR | To be determined | N/A | N/A | 6.21 nM - 36.8 ng/mL[3][5] |
| Fixability | To be determined | Formaldehyde-fixable[6] | Not recommended for fixation | Varies by probe |
In-Depth Analysis of Performance Metrics
Fluorescence Quantum Yield and Molar Extinction Coefficient
The brightness of a fluorescent probe is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light). Aminocoumarins are known for their high quantum yields, often exceeding 0.7 in various solvents, which suggests that 6-Aminochromone is likely to be a very bright fluorophore.[11][12] This is a significant advantage for detecting subtle changes in nitroreductase activity. While quantitative data for commercial probes like CellROX® Deep Red and MitoSOX™ Red are not publicly disclosed by manufacturers, their performance in imaging applications suggests they are also bright probes.
Photostability
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is critical for experiments requiring long-term imaging or repeated measurements. Coumarin derivatives are generally known for their good photostability.[13] Commercial probes like CellROX® Deep Red are also marketed as being highly photostable, a key advantage over older ROS probes like H₂DCFDA.[13][14] The inherent photostability of the aminocoumarin-like core of 6-Aminochromone is a promising feature for robust and reproducible imaging experiments.
Specificity and Limit of Detection
For probes like this compound, specificity is conferred by the enzymatic activity of nitroreductases. The limit of detection (LOD) is a critical measure of sensitivity. While the LOD for this compound has yet to be formally established, other nitroreductase probes have reported LODs in the nanomolar to nanogram per milliliter range, setting a benchmark for its expected performance.[3][5] In contrast, probes like CellROX® Deep Red and MitoSOX™ Red are designed to react with a broader range of reactive oxygen species or specifically mitochondrial superoxide, respectively, and their utility is defined by this specificity rather than a specific enzyme's activity.[1][13]
Experimental Protocols
In Vitro Nitroreductase Activity Assay
This protocol provides a framework for quantifying nitroreductase activity in solution using a fluorogenic probe like this compound.
Caption: Workflow for in vitro nitroreductase activity assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified nitroreductase enzyme or cell lysate containing NTR
-
NADH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to a final working concentration (e.g., 10 µM) in assay buffer.
-
Dilute the NADH stock solution to a final working concentration (e.g., 200 µM) in assay buffer.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, add 50 µL of the this compound working solution and 50 µL of the NADH working solution.
-
Include control wells:
-
No Enzyme Control: Add 50 µL of assay buffer instead of the enzyme solution.
-
No NADH Control: Add 50 µL of assay buffer instead of the NADH solution.
-
-
-
Initiate the Reaction:
-
Add 100 µL of the nitroreductase solution (at various concentrations for a standard curve) or cell lysate to the appropriate wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 2 minutes for 30-60 minutes). Use excitation and emission wavelengths appropriate for the fluorescent product (e.g., for 6-Aminochromone, Ex: ~380 nm, Em: ~450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time to determine the reaction rate. The initial linear portion of the curve represents the initial velocity of the reaction.
-
Live-Cell Imaging of Hypoxia
This protocol outlines the use of this compound for visualizing hypoxic regions in cultured cells.
Caption: Workflow for live-cell imaging of hypoxia.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hypoxia chamber or incubator with O₂ control
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Induce Hypoxia:
-
Place the experimental dishes in a hypoxia chamber or incubator set to a low oxygen concentration (e.g., 1% O₂).
-
Maintain a parallel set of control dishes in a normoxic incubator (21% O₂).
-
Incubate for a sufficient time to induce a hypoxic response (e.g., 12-24 hours).
-
-
Probe Loading:
-
Dilute the this compound stock solution directly into the cell culture medium to a final working concentration (e.g., 5-10 µM).
-
Replace the medium in both the hypoxic and normoxic dishes with the probe-containing medium.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in their respective oxygen environments.
-
Wash and Image:
-
Gently wash the cells two to three times with warm PBS to remove excess probe.
-
Add fresh imaging medium (e.g., phenol red-free medium) to the dishes.
-
Immediately image the cells using a fluorescence microscope. Capture images from both the hypoxic and normoxic samples using identical imaging settings.
-
Conclusion and Future Outlook
This compound presents itself as a promising candidate for a highly fluorescent, "turn-on" probe for the detection of nitroreductase activity and cellular hypoxia. Its presumed high quantum yield and good photostability, characteristic of the aminocoumarin scaffold, position it as a potentially superior alternative to some existing probes, particularly where brightness and signal stability are critical.
The key advantage of this compound lies in its simple structure and the direct enzymatic conversion to a highly fluorescent product, offering a specific and sensitive readout of a key biological process. While commercial probes like CellROX® Deep Red and MitoSOX™ Red are invaluable for studying general oxidative stress and mitochondrial superoxide, respectively, they do not offer the same specificity for nitroreductase activity.
Further characterization of this compound's photophysical properties, including a definitive determination of its quantum yield, molar extinction coefficient, and photobleaching quantum yield, will be crucial for its widespread adoption. Direct, head-to-head comparisons with commercial nitroreductase probes under standardized conditions will further elucidate its position in the landscape of fluorescent probes for hypoxia research. For research groups with the capability, the protocols outlined in this guide provide a robust framework for conducting such validation studies.
References
- BenchChem. (2025). Unveiling the Photophysical Properties of 6-Amino-4-methyl-2H-chromen-2-one: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to MitoSOX Red and MitoSOX Green for Mitochondrial Superoxide Detection.
- Yao, J., et al. (2023). A fluorescent probe for imaging nitroreductase with signal amplification in high-viscosity environments.
- Wong-ek, K., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 10, 19564–19573.
- Thermo Fisher Scientific. (2012).
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FluoroFinder. (n.d.). CellROX Deep Red Dye Profile. Retrieved from [Link]
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Prahl, S. (2017). Coumarin 6. Oregon Medical Laser Center. Retrieved from [Link]
- Knight, A. R., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. SciSpace.
- Li, N., et al. (2021). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. Molecules, 26(16), 4968.
- Ellis, G. J., et al. (2013). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 135(42), 15847–15853.
- Al-Amiery, A. A., et al. (2015). Synthesis of novel coumarin derivatives based on 6-aminocoumarin, kinetic inspection of base hydrolysis, and spectrophotometric tracer of intermediate progress.
- Kósa, V., et al. (2023). Photochemistry of a water-soluble coumarin-based photoswitch. Journal of Photochemistry and Photobiology A: Chemistry, 445, 115053.
- Zhang, Y., et al. (2023). A fluorescent probe for imaging nitroreductase with signal amplification in high-viscosity environments.
- Ciaffaglione, V., et al. (2021).
- Li, N., et al. (2021). A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. Molecules.
- Wang, Y., et al. (2022). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. RSC Advances, 12(31), 20086-20094.
-
Royal Society of Chemistry. (n.d.). .
- Derevyanko, N. A., et al. (2023).
- Manjunatha, H. C. (2008). Studies on molar extinction coefficients of some bio-molecules. Trade Science Inc. Journals.
- ResearchGate. (n.d.).
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A Comparative Guide to the Synthesis Efficiency of Chromone Derivatives: Methodologies, Data, and Protocols
Introduction: The Enduring Significance of the Chromone Scaffold
The chromone nucleus, a benzopyran-4-one system, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its presence in a vast array of natural products and synthetic compounds underscores its remarkable ability to interact with a wide range of biological targets. This has led to the development of chromone derivatives with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties. The therapeutic potential of this scaffold continues to drive research into novel derivatives and, crucially, the optimization of their synthesis.
This guide provides a comparative analysis of the most prominent methods for synthesizing chromone derivatives. We will delve into the mechanistic underpinnings of each strategy, present a critical evaluation of their efficiencies supported by experimental data, and provide detailed, field-tested protocols for key transformations. Our focus is on equipping researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Pillar 1: Unveiling the Synthetic Repertoire for Chromone Derivatives
The construction of the chromone core can be broadly categorized into classical condensation reactions and modern, efficiency-focused methodologies. Here, we dissect four key approaches: the Claisen Condensation, the Baker-Venkataraman Rearrangement, the Kostanecki-Robinson Reaction, and Microwave-Assisted Synthesis. Understanding the nuances of each is paramount to selecting the optimal route for a given target derivative.
The Claisen Condensation: A Foundational Approach
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for chromone synthesis. In this context, it typically involves the reaction of a 2'-hydroxyacetophenone with an ester in the presence of a strong base. The initial condensation forms a β-diketone intermediate, which then undergoes intramolecular cyclization to yield the chromone ring.
-
Mechanistic Causality : The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the acetophenone, initiating the condensation. The subsequent intramolecular cyclization is driven by the formation of the stable, aromatic chromone ring system. The reaction conditions, particularly temperature and the choice of base, can significantly influence the yield by affecting the equilibrium of the initial condensation step.
The Baker-Venkataraman Rearrangement: An Intramolecular Acyl Transfer Strategy
The Baker-Venkataraman rearrangement is a powerful two-step process for the synthesis of 1,3-diketones, which are immediate precursors to chromones. The reaction begins with the O-acylation of a 2'-hydroxyacetophenone, followed by a base-catalyzed intramolecular acyl migration from the phenolic oxygen to the α-carbon of the ketone.
-
Mechanistic Causality : The key to this rearrangement is the generation of a carbanion alpha to the ketone, which then attacks the ester carbonyl in an intramolecular fashion. The subsequent ring-opening of the cyclic intermediate is driven by the formation of a more stable phenoxide ion.[1] This method offers excellent control over the regiochemistry of the resulting chromone.
The Kostanecki-Robinson Reaction: A Classic Route to 2-Alkyl and 2-Aryl Chromones
This classical method involves the acylation of an o-hydroxyaryl ketone with an aliphatic or aromatic acid anhydride in the presence of its corresponding sodium salt.[2] The reaction proceeds through O-acylation, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the chromone ring.[3]
-
Mechanistic Causality : The sodium salt of the acid acts as the base to facilitate the crucial intramolecular condensation. The choice of anhydride directly determines the substituent at the 2-position of the chromone, making this a versatile method for introducing diversity at this site. The high temperatures often required are necessary to drive the dehydration of the cyclic intermediate.
Microwave-Assisted Synthesis: A Modern Approach to Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions. In the context of chromone synthesis, microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods.[4][5]
-
Mechanistic Causality : Microwave energy directly and efficiently heats the reactants and solvent through dipolar polarization and ionic conduction. This rapid and uniform heating can overcome activation energy barriers more effectively than conventional heating, leading to significant rate enhancements.[4] This is particularly advantageous for reactions that are sluggish under classical conditions.
Pillar 2: Comparative Analysis of Synthesis Efficiency - The Data
The true measure of a synthetic method's utility lies in its efficiency. The following table provides a comparative summary of the synthesis yields for various chromone derivatives prepared via the methodologies discussed. It is important to note that yields can be highly substrate-dependent, and the data presented here serves as a representative guide.
| Chromone Derivative | Synthesis Method | Reagents & Conditions | Yield (%) | Reference |
| 2-(2-Phenylethyl)chromones | Claisen Condensation | NaH, THF, reflux; then MeOH, HCl | 73-83% | [6] |
| Dirchromone | Baker-Venkataraman Rearrangement | Seven-step synthesis | 21% (overall) | [1][7] |
| (E)-2-Styrylchromones | Baker-Venkataraman Rearrangement | KOH, DMSO, rt; then p-TsOH, DMSO | 62-84% | [8] |
| 2-Alkyl-substituted Chromanones | Microwave-Assisted | Diisopropylamine, EtOH, 170°C, 1h | 43-88% | [2] |
| Trifluoromethylated 4H-Chromones | Microwave-Assisted Baker-Venkataraman | Pyridine, 150°C, 5 min | >60% | [4] |
| 2,3-Disubstituted Chromones | Michael-Aldol Reaction | Cs2CO3, EtOH, 40°C | up to 90% | [9] |
Key Insights from the Data:
-
Classical Methods: The Claisen condensation and Baker-Venkataraman rearrangement can provide good to excellent yields for specific classes of chromone derivatives.[6][8] The overall yield for multi-step syntheses, as seen with dirchromone, can be lower.[1][7]
-
Microwave-Assisted Synthesis: MAOS consistently demonstrates high efficiency, with reported yields often reaching the upper end of the spectrum and significantly reduced reaction times.[2][4] This method is particularly advantageous for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies.
-
Substituent Effects: The electronic nature of substituents on the starting materials can significantly impact reaction yields. Electron-withdrawing groups on the 2'-hydroxyacetophenone can sometimes lead to lower yields in classical methods.
Pillar 3: Field-Proven Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of chromone derivatives via the discussed methods. These have been designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Synthesis of 2-(2-Phenylethyl)chromone via Claisen Condensation
-
Step 1: Enolate Formation
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
-
Step 2: Condensation
-
To the resulting enolate solution, add the desired ethyl ester (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Cyclization and Work-up
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Acidify the mixture with 1M HCl until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-diketone can be cyclized by refluxing in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 2-4 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Flavone via Baker-Venkataraman Rearrangement
-
Step 1: O-Acylation
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine, add the desired aroyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold 1M HCl to precipitate the O-acylated product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Rearrangement
-
Dissolve the O-acylated product (1.0 eq) in anhydrous pyridine and add powdered potassium hydroxide (KOH, 3.0 eq).
-
Heat the mixture at 50°C for 30-60 minutes, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-cold 1M HCl.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
-
-
Step 3: Cyclization
-
Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and pour it into ice water to precipitate the flavone.
-
Filter the solid, wash with water, and recrystallize from ethanol.[10]
-
Protocol 3: Synthesis of 7-Hydroxy-2-methylchromone via Kostanecki-Robinson Reaction
-
Step 1: Reaction Setup
-
Grind 2,4-dihydroxyacetophenone (10 mmol) and anhydrous sodium acetate (10 mmol) together to a fine powder.
-
Transfer the mixture to a round-bottom flask and add acetic anhydride (30 mmol).
-
-
Step 2: Reaction
-
Heat the reaction mixture in an oil bath at 180-190°C for 8 hours.
-
Monitor the reaction progress by TLC.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-2-methylchromone.
-
Protocol 4: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones
-
Step 1: Reactant Preparation
-
In a microwave process vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the desired aliphatic aldehyde (1.2 mmol), and diisopropylamine (DIPA) (2.0 mmol).
-
Add absolute ethanol (5 mL) to the vial.
-
-
Step 2: Microwave Irradiation
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 170°C for 1 hour.[2]
-
-
Step 3: Work-up and Purification
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-alkyl-substituted chroman-4-one.[10]
-
Mandatory Visualizations: Reaction Mechanisms and Workflows
To further elucidate the synthetic pathways, the following diagrams, generated using Graphviz, illustrate the core mechanisms and a general experimental workflow.
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Caption: Mechanism of the Claisen Condensation for Chromone Synthesis.
Sources
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- 3. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of 6-Nitrochromone as a Sensor in Complex Biological Media
Abstract
The accurate quantification of specific analytes within the intricate and dynamic environment of biological systems presents a significant challenge for researchers. Fluorescent chemosensors have emerged as powerful tools for real-time, in situ analysis, offering high sensitivity and spatiotemporal resolution. This guide provides a comprehensive technical evaluation of 6-Nitrochromone, a versatile chemical compound, for its application as a fluorescent sensor, particularly for the detection of hydrogen sulfide (H₂S), a critical endogenous signaling molecule.[1][2] We will delve into the mechanistic underpinnings of its sensing capabilities, present a rigorous, multi-faceted validation framework, and objectively compare its performance against established alternative probes. This document is intended for researchers, scientists, and drug development professionals seeking to employ fluorescent sensors in complex biological media, providing the necessary theoretical and practical knowledge to ensure data integrity and reproducibility.
The Imperative for Robust Sensors in Biological Research
The cellular milieu is a crowded and complex environment, replete with a vast array of molecules that can interfere with analytical measurements. Traditional methods for quantifying biological analytes often require cell lysis or tissue homogenization, which destroys the spatial and temporal information crucial for understanding dynamic cellular processes.[1] Fluorescent probes that can operate within living cells and organisms offer a minimally invasive window into these processes.[3]
A key performance metric for any fluorescent sensor is its ability to selectively detect the target analyte amidst a sea of potential interferents.[4][5] Furthermore, for quantitative measurements, the probe's response must be sensitive and reproducible.[4][5] Other critical parameters include photostability, to allow for prolonged imaging, and low cytotoxicity, to ensure that the sensor itself does not perturb the biological system under investigation.[6][7][8]
This compound: A Promising Scaffold for Hydrogen Sulfide Detection
This compound is a chemical compound characterized by a chromone structure with a nitro group at the 6-position.[9][10] This nitro group, a strong electron-withdrawing moiety, plays a crucial role in the sensing mechanism for hydrogen sulfide.[2] H₂S, a highly reducing species, can selectively reduce the nitro group to an amino group.[2][11] This chemical transformation converts the electron-withdrawing nitro group into an electron-donating amino group, leading to a significant change in the electronic properties of the fluorophore and a "turn-on" of fluorescence.[2]
Photophysical Properties
The parent this compound compound is typically a pale yellow crystalline solid with a melting point in the range of 168-178.5 °C.[9][12] Its utility as a fluorescent probe is realized upon its reaction with H₂S. The resulting amino-chromone derivative exhibits distinct fluorescence properties, which form the basis of its detection capability.
Comparative Landscape: this compound and Its Alternatives
While this compound presents a promising platform, a critical evaluation necessitates comparison with other commercially available and well-characterized H₂S probes. For the purpose of this guide, we will compare it with two hypothetical, yet representative, alternatives: a widely used commercially available probe (WSP-1) and a more recent, high-performance sensor (Mito-HS).
| Parameter | This compound (Post-reaction) | WSP-1 | Mito-HS |
| Sensing Mechanism | Reduction of nitro group by H₂S | Michael addition/Thiolysis | H₂S-mediated cleavage of a linker |
| Excitation Max (nm) | ~370 nm | ~465 nm | ~650 nm |
| Emission Max (nm) | ~450 nm | ~515 nm | ~670 nm |
| Quantum Yield | Moderate | Moderate to High | High |
| Selectivity | Good against other biothiols | Moderate (some cross-reactivity) | Excellent |
| Sensitivity (LOD) | Nanomolar range | Micromolar to Nanomolar range | Picomolar range |
| Response Time | Minutes | Minutes to tens of minutes | Seconds to minutes |
| Photostability | Moderate | Moderate | High |
| Cytotoxicity | Low to Moderate | Low | Very Low |
| Subcellular Targeting | No inherent targeting | Cytosolic | Mitochondrial |
A Rigorous Framework for Sensor Validation
To ensure the reliability of data obtained using this compound or any fluorescent sensor, a comprehensive validation workflow is essential.[13] The following protocols provide a step-by-step guide to rigorously assess the performance of a fluorescent probe in a biological context.
Visualizing the Validation Workflow
Caption: A logical workflow for the comprehensive validation of a fluorescent sensor, from initial in vitro characterization to in cellulo application.
Protocol: Selectivity Profiling
Objective: To determine the specificity of the this compound-based sensor for H₂S over other biologically relevant reactive sulfur, oxygen, and nitrogen species.
Materials:
-
This compound stock solution (in DMSO)
-
Na₂S (H₂S donor)
-
Potential interfering analytes: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH), H₂O₂, NO, etc.
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of this compound (e.g., 10 µM) in PBS.
-
In separate wells of the microplate, add the this compound solution.
-
To respective wells, add H₂S (e.g., 100 µM) or a high concentration of each interfering analyte (e.g., 1 mM for biothiols, 100 µM for other reactive species). Include a control well with only the probe.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence response in the presence of H₂S to that of the interfering species. A significantly higher response for H₂S indicates good selectivity.[4]
Protocol: Sensitivity and Limit of Detection (LOD) Determination
Objective: To quantify the sensitivity of the sensor and determine its lower limit of detection for H₂S.
Materials:
-
Same as Protocol 4.2
Procedure:
-
Prepare a series of H₂S solutions of varying concentrations (e.g., 0-200 µM) in PBS.
-
In a 96-well plate, add the this compound solution (e.g., 10 µM) to each well.
-
Add the different concentrations of H₂S to the wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity for each concentration.
-
Plot the fluorescence intensity as a function of H₂S concentration. The linear range of this plot is a key characteristic.[4]
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe only) and S is the slope of the linear portion of the calibration curve.
Protocol: Photostability Assessment
Objective: To evaluate the probe's resistance to photobleaching upon continuous illumination.[6]
Materials:
-
This compound (post-reaction with H₂S) solution
-
Fluorescence microscope with a stable light source
-
Control photostable dye (e.g., Alexa Fluor 488)
Procedure:
-
Prepare a sample of the activated this compound probe on a microscope slide.
-
Continuously illuminate the sample with the microscope's excitation light source.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10 minutes).
-
Measure the fluorescence intensity of a region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. A slow decay in fluorescence indicates good photostability.[14] Compare the decay rate to that of a known photostable dye.
Protocol: Cytotoxicity Assay
Objective: To assess the potential toxic effects of this compound on living cells.[7][15]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial cytotoxicity assay kit (e.g., CytoTox-Fluor™)[16]
-
96-well cell culture plate
-
Plate reader
Procedure (using MTT assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a relevant time period (e.g., 24 hours). Include an untreated control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control. High cell viability across a range of concentrations indicates low cytotoxicity.[8]
Case Study: Monitoring Endogenous H₂S Production in Live Cells
This case study illustrates the application of a validated this compound sensor to visualize changes in endogenous H₂S levels in response to a cellular stimulus.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a live-cell imaging experiment to monitor endogenous H₂S.
Representative Data and Interpretation
Upon stimulation, cells are expected to upregulate H₂S production. This would lead to the reduction of this compound and a subsequent increase in fluorescence intensity over time. By quantifying the fluorescence changes in individual cells, researchers can gain insights into the dynamics of H₂S signaling in response to various stimuli. It is crucial to include appropriate controls, such as cells not treated with the stimulus, to ensure that the observed fluorescence changes are indeed due to H₂S production.
Conclusion and Future Perspectives
This compound offers a valuable starting point for the development of fluorescent sensors for hydrogen sulfide. Its "turn-on" sensing mechanism, based on the reduction of a nitro group, is a well-established and effective strategy.[2] However, as with any sensor, rigorous validation is paramount to ensure the accuracy and reliability of experimental data.[13] The protocols outlined in this guide provide a comprehensive framework for such validation.
Future advancements in this area may focus on modifying the this compound scaffold to enhance its photophysical properties, such as increasing the quantum yield and photostability. Furthermore, the incorporation of subcellular targeting moieties could enable the specific monitoring of H₂S in different organelles, providing a more nuanced understanding of its diverse biological roles.
References
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- Cytotoxicity Assay. (2020, September 25). YouTube.
- Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
- Viability and Cytotoxicity Assay Reagents—Section 15.2. (n.d.). Thermo Fisher Scientific.
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A Researcher's Guide to the Cross-Reactivity of 6-Nitrochromone with Cellular Components
Abstract
6-Nitrochromone is a versatile chemical compound utilized as a building block in the synthesis of various biologically active molecules and fluorescent probes.[1] Its utility in medicinal chemistry and drug discovery necessitates a thorough understanding of its interaction with cellular machinery.[1] A critical aspect of preclinical characterization for any bioactive compound is the assessment of its specificity and potential for off-target interactions, or cross-reactivity. This guide provides a comprehensive comparison of this compound's potential cross-reactivity with other cellular components, supported by established experimental methodologies to empower researchers in their investigations. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
Introduction: The Imperative of Specificity in Chemical Biology
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds with diverse pharmacological activities. This compound, distinguished by the nitro group at the 6-position, serves as a key intermediate in the synthesis of novel pharmaceutical agents.[1] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and potential to interact with various biomolecules.[2]
While a compound may be designed with a specific biological target in mind, its interaction within the complex cellular environment is rarely entirely exclusive. Cross-reactivity, the unintended interaction of a compound with proteins or other molecules beyond its primary target, can lead to unforeseen biological effects, toxicity, or confounding experimental results.[3] Therefore, a rigorous evaluation of a compound's selectivity is a cornerstone of robust drug development and chemical probe validation. This guide will focus on the theoretical considerations and practical approaches for assessing the cross-reactivity of this compound.
Potential for Cross-Reactivity: A Mechanistic Perspective
The reactivity of nitroaromatic compounds, such as this compound, within a cellular context is a key consideration for potential cross-reactivity. The nitro group can be subject to enzymatic reduction, leading to the formation of reactive intermediates that can covalently modify proteins and other macromolecules.[2] This mechanism of action, while central to the therapeutic effect of some nitroaromatic drugs, also presents a pathway for off-target interactions.[2]
Furthermore, the planar chromone ring system can participate in non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the binding sites of various proteins. Given the structural similarities in the active sites of large enzyme families, such as kinases, there is a potential for this compound to exhibit inhibitory activity against multiple members of the same family.[4]
Key Potential Cross-Reactivity Classes:
-
Kinases: The human kinome consists of over 500 proteins that share a conserved ATP-binding pocket.[4] Small molecules can often bind to this pocket in multiple kinases, leading to off-target inhibition.
-
Other ATP-binding proteins: Many other enzyme classes, including ATPases and certain metabolic enzymes, utilize ATP and possess binding sites that could potentially interact with this compound.
-
Proteins susceptible to nitro-alkylation: As demonstrated with other nitro-containing compounds like nitro-fatty acids, the nitro group can lead to covalent modification of proteins, significantly expanding the scope of potential off-target interactions.[5][6]
A Comparative Framework for Assessing Specificity
To systematically evaluate the cross-reactivity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused cellular validation.
Tier 1: Broad-Spectrum Biochemical Profiling
The most efficient initial step is to screen the compound against a large panel of purified enzymes in biochemical assays.[7] This provides a direct measure of interaction with specific proteins, typically by quantifying the inhibition of their catalytic activity.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (µM) | % Inhibition @ 10 µM |
| Kinase A | 0.5 | 95% |
| Kinase B | 15.2 | 40% |
| Kinase C | > 100 | < 10% |
| Kinase D | 8.7 | 58% |
| Kinase E | > 100 | < 10% |
This table represents example data. Actual values must be determined experimentally.
Rationale: A broad kinase panel, often comprising hundreds of kinases, provides a clear initial picture of selectivity.[7] Compounds are typically first tested at a single high concentration (e.g., 10 µM) to identify initial "hits."[7] Follow-up dose-response curves are then generated for any kinase showing significant inhibition (e.g., >70%) to determine the IC50 value, the concentration required to inhibit 50% of the enzyme's activity.[7]
Tier 2: Cellular Target Engagement and Off-Target Identification
While biochemical assays are essential, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and specificity.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells and can also be used to identify off-targets.[8][9][10]
Principle of CETSA: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[11] In a CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble, non-denatured protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry.[11][12] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[8]
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Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Experimental Protocols for Cross-Reactivity Assessment
The following protocols provide a starting point for researchers to assess the specificity of this compound.
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)
This protocol describes a generic method to assess the inhibitory activity of this compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound stock solution (in DMSO)
-
Assay buffer (optimized for each kinase)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 100 µM to 1 nM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Compound Addition: Add 25 nL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should ideally be at the Km for each specific kinase to provide a sensitive measure of competitive inhibition.[7]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines a method to validate the interaction of this compound with a specific target protein in intact cells.[12]
dot graph G { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Step-by-step workflow for a CETSA experiment.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
This compound stock solution (in DMSO)
-
PCR tubes and a thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Culture: Grow cells to approximately 80% confluency.
-
Treatment: Harvest cells and resuspend them in PBS with inhibitors. Divide the cell suspension into two tubes: one for treatment with this compound (at the desired final concentration) and one for the vehicle control (DMSO).
-
Incubation: Incubate the cells for 1 hour at 37°C to allow for compound uptake.
-
Thermal Challenge: Aliquot the treated and control cell suspensions into PCR tubes for each temperature point. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments). Include a non-heated control at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples, resolve them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescence detection system. Quantify the band intensities and plot the percentage of soluble protein remaining relative to the non-heated control at each temperature. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and target engagement.
Conclusion and Future Directions
The evaluation of cross-reactivity is a critical, ongoing process in the characterization of any bioactive compound. This guide provides a foundational framework for researchers working with this compound to systematically investigate its specificity. By employing a tiered approach of broad biochemical screening followed by cellular validation with techniques like CETSA, scientists can build a comprehensive selectivity profile. This not only validates the intended use of this compound as a chemical tool but also uncovers potential off-target effects that are crucial for the interpretation of experimental data and for the advancement of drug discovery programs. Future studies could employ chemoproteomic approaches to provide an unbiased, global view of the cellular targets of this compound and its derivatives.
References
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Klaeger, S., Gohlke, B., & Kuster, B. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Mishra, R. K., & Joseph, S. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
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Zhang, M., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed. [Link]
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Zhang, M., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]
-
Gechijian, L. N., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets. PubMed Central. [Link]
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Geier, J., Lessmann, H., Schnuch, A., & Uter, W. (2003). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. PubMed. [Link]
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da Silva, A. B. F., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Gloeckner, C., et al. (2007). Human targets of Pseudomonas aeruginosa pyocyanin. PubMed Central. [Link]
-
Ekins, S., & Nikolsky, Y. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Nitrochromone: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical compounds we handle. The proper management and disposal of these substances are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed protocol for the proper disposal of 6-Nitrochromone, a key intermediate in organic synthesis and medicinal chemistry.[1]
Our directive is to provide clear, actionable intelligence that prioritizes safety and logistical efficiency. We will delve into the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory frameworks.
Hazard Assessment: A Case for the Precautionary Principle
A critical first step in managing any chemical is a thorough understanding of its potential hazards. In the case of this compound, a review of authoritative sources reveals conflicting information. This discrepancy underscores a vital concept in laboratory safety: the precautionary principle. When data is contradictory, we must adopt the more stringent safety classification to ensure the highest level of protection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₄ | [2][3] |
| Molecular Weight | 191.14 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 172-175 °C | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Table 2: Conflicting Hazard Classifications for this compound
| Source | GHS Hazard Classification |
| Sigma-Aldrich SDS | Not a hazardous substance or mixture. |
| PubChem | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |
Expert Rationale: The presence of a nitro group (-NO₂) on an aromatic ring can increase a compound's reactivity and potential for toxicity. While one supplier's Safety Data Sheet (SDS) classifies this compound as non-hazardous, the data aggregated by PubChem indicates it should be treated as an irritant.[3] Furthermore, a related compound, 3-Formyl-6-nitrochromone, is classified as a hazardous substance that is irritating to the eyes, respiratory system, and skin.[4] Therefore, this guide will proceed with the recommendation to handle this compound and its associated waste as hazardous, requiring full personal protective equipment (PPE) and adherence to regulated disposal pathways.
Regulatory Framework: Adherence to Institutional and Federal Mandates
All chemical waste disposal procedures are governed by strict regulations. In the United States, the primary authorities are:
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[5][6][7] Your institution's CHP is the controlling document for laboratory safety and waste handling.
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal—a system often called "cradle-to-grave".[8][9]
It is imperative that all disposal activities are conducted in strict accordance with your institution's Environmental Health and Safety (EHS) office, which implements these federal regulations.
Core Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocols
Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
Protocol 1: Disposal of Unused or Expired this compound (Solid)
This protocol applies to the pure, solid chemical that is no longer needed.
-
Container Selection: Use the original manufacturer's container if it is in good condition. If not, use a new, clean, wide-mouthed container made of a compatible material (e.g., glass or polyethylene) with a secure screw-top cap.
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label provided by your EHS office.
-
Clearly write the full chemical name: "this compound".
-
Indicate "100%" as the concentration.
-
Write the date you are designating the material as waste (the "accumulation start date").
-
-
Storage: Tightly seal the container and place it in your lab's designated Satellite Accumulation Area (SAA).
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 2: Disposal of Contaminated Labware and Empty Containers
This includes items like gloves, weigh boats, filter paper, and empty chemical containers.
-
Solid Waste Collection:
-
Designate a sturdy plastic bag or a solid waste container for "this compound Contaminated Debris".
-
Place all contaminated solid items directly into this container. Do not mix with regular trash.
-
When full, seal the bag/container, affix a "HAZARDOUS WASTE" label detailing the contents, and place it in the SAA.
-
-
Empty Container Decontamination:
-
An "empty" container that held this compound must be triple-rinsed to be considered non-hazardous.[10][11]
-
Step 1: Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container, ensuring the solvent can dissolve the compound.
-
Step 2: Securely cap and shake the container to rinse all interior surfaces.
-
Step 3: Pour the solvent rinsate into a designated liquid hazardous waste container (see Protocol 3).
-
Step 4: Repeat the rinse two more times.
-
Step 5: After the final rinse, allow the container to air dry in a fume hood.
-
Step 6: Completely deface or remove the original label.[11] The clean, dried container can now be disposed of in the appropriate recycling or general waste stream.
-
Protocol 3: Disposal of this compound Solutions (Aqueous & Organic)
CRITICAL: Hazardous chemicals must never be poured down the drain.[12]
-
Waste Segregation: It is crucial to segregate waste streams. Do not mix incompatible chemicals.[13] A common and essential segregation is between:
-
Non-Halogenated Solvent Waste (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Halogenated Solvent Waste (e.g., dichloromethane, chloroform)
-
Aqueous Waste (water-based solutions)
-
-
Container Selection: Use a designated, properly vented, and compatible solvent waste container (carboy) for each waste stream.
-
Collection & Labeling:
-
Carefully pour the this compound solution into the appropriate waste carboy.
-
On the "HAZARDOUS WASTE" label or attached log sheet, accurately record the chemical name ("this compound") and the solvent(s) along with their estimated percentages.
-
Ensure the carboy is kept closed with a tight-fitting cap when not in use.[13]
-
-
Storage & Disposal: Store the carboy in the SAA, ensuring it is within a secondary containment tray. Do not fill beyond 90% capacity to allow for expansion. When full, arrange for pickup by EHS.
Emergency Procedures: Spill Management
In the event of a spill of solid this compound:
-
Evacuate & Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE: Don appropriate PPE, including a respirator if dust is airborne.
-
Cleanup:
-
Avoid raising dust. Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep the material into a dustpan.
-
Place the swept-up material and all cleaning supplies into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
-
Decontaminate: Clean the spill area with soap and water.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship that are paramount to our profession.
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A Guide to the Safe Handling of 6-Nitrochromone in a Laboratory Setting
Researchers and drug development professionals frequently work with novel chemical compounds where comprehensive safety data may be developing. 6-Nitrochromone, a versatile intermediate in organic synthesis and medicinal chemistry, is one such compound that requires a cautious and well-informed approach to handling.[1] While some suppliers may classify it as non-hazardous, other sources indicate potential for irritation and the inherent risks associated with nitro compounds warrant stringent safety protocols.[2] This guide synthesizes available data to provide a comprehensive operational plan for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: A Conservative Approach
Given the conflicting information in available Safety Data Sheets (SDS), a conservative approach is paramount. The Globally Harmonized System (GHS) classification available on PubChem indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Furthermore, nitro compounds as a class can be sensitive to shock, friction, and heat, and may have explosive potential.[3][4] Therefore, it is prudent to treat this compound as a hazardous substance, implementing controls to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through inhalation, ingestion, or skin contact. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | To protect against splashes of solutions and airborne particles of the solid compound.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[5] | To prevent direct skin contact. Gloves should be inspected for integrity before each use and disposed of properly after handling.[4][8] |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron over a lab coat.[4][9] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[9] A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood.[5] | To prevent the inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[9][10] | To protect feet from potential spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing risk during the handling of this compound. The following diagram and procedural steps outline a safe operational plan.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Handling Procedure
-
Pre-Experiment Review: Before any handling, thoroughly review the most comprehensive and conservative Safety Data Sheet available.[8] Ensure all necessary equipment and reagents are prepared to minimize movement and the potential for spills.[5]
-
Donning Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above before entering the designated handling area.[5]
-
Preparation and Engineering Controls: Conduct all work with this compound in a well-ventilated and certified chemical fume hood.[5][11] Ensure that an eyewash station and safety shower are readily accessible.[5][11]
-
Weighing and Aliquoting: When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to control dust.[5] Use appropriate tools, such as spatulas and weighing paper, to handle the powder.[5] Avoid creating dust.
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.[5] If using a volatile solvent, ensure the process is conducted entirely within the fume hood.
-
Post-Handling Decontamination: After handling, wipe down the work area with an appropriate solvent to decontaminate surfaces.[12]
-
Doffing Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.[5] Wash hands thoroughly with soap and water after removing gloves.[13]
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and contamination.
Small Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.[12]
-
Wear Appropriate PPE: Ensure all necessary PPE is worn before starting the cleanup process.[12]
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
Large Spills: For large spills, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.[12]
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Unused/Expired Product: The original container with any unused or expired product should be sealed, labeled as hazardous waste, and sent for disposal according to institutional guidelines.[12]
-
Contaminated Solvents: Any solutions of this compound must be collected in a designated container for halogenated or non-halogenated organic liquid waste, as appropriate.[12]
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[12]
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[12] Do not dispose of this chemical down the drain or in regular trash.[12]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment while advancing their scientific endeavors.
References
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American Chemical Society. (n.d.). Safety Tip Sheets & Best Practices. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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American Chemical Society. (n.d.). Doing Things Safely. Retrieved from [Link]
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Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Vanderbilt University Environmental Health and Safety. (n.d.). Chemical Safety Protocol: Nitromethane. Retrieved from [Link]
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Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
